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  • Product: 2-(2-Phenylhydrazono)malonic acid
  • CAS: 40885-82-3

Core Science & Biosynthesis

Foundational

2-(2-Phenylhydrazono)malonic Acid: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary 2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3), frequently referred to in literature as mesoxalic acid phenylhydrazone, is a highly versatile dicarboxylic acid derivative characterized by its dynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3), frequently referred to in literature as mesoxalic acid phenylhydrazone, is a highly versatile dicarboxylic acid derivative characterized by its dynamic azo-hydrazone tautomerism. Originally synthesized over a century ago, this compound has evolved from a fundamental organic building block into a critical pharmacophore and synthetic precursor in modern medicinal chemistry. This technical guide explores its physicochemical properties, synthetic methodologies, and its dual role as an HIV-1 reverse transcriptase inhibitor and a precursor for novel Positron Emission Tomography (PET) imaging agents.

Structural & Physicochemical Properties

The molecular architecture of 2-(2-phenylhydrazono)malonic acid features a phenyl ring linked via a hydrazone moiety to a malonic acid backbone. This structure is highly sensitive to its chemical environment, existing in an equilibrium between its azo and hydrazone tautomers, though the hydrazone form is thermodynamically favored due to extended conjugation with the dicarboxylic acid groups.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of the compound[1].

PropertyValue / Description
IUPAC Name 2-(2-phenylhydrazinylidene)propanedioic acid
Common Synonyms Mesoxalic acid phenylhydrazone, Phenylhydrazonomalonic acid
CAS Registry Number 40885-82-3
Molecular Formula C₉H₈N₂O₄
Molecular Weight 208.17 g/mol
SMILES String C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O
Appearance Yellow to orange crystalline powder
Melting Point 163–164 °C (with decomposition)

The dicarboxylic acid moiety is particularly significant in biological systems, as it acts as a structural mimic for pyrophosphate, enabling the chelation of divalent metal cations (such as Mg²⁺) in enzymatic active sites.

Synthetic Methodologies

The classical and most efficient route to synthesize 2-(2-phenylhydrazono)malonic acid is via the Japp-Klingemann reaction . This involves the electrophilic substitution of a malonic acid derivative by a phenyldiazonium salt.

Reaction Causality

The reaction relies on the generation of a highly electrophilic diazonium ion, which attacks the enol form of malonic acid. Because malonic acid is a relatively weak carbon acid, a buffer (typically sodium acetate) is required. The buffer serves a dual purpose: it neutralizes the strong mineral acid used during diazotization (preventing diazonium decomposition) and promotes the enolization of malonic acid, facilitating the nucleophilic attack. The initial azo intermediate is highly unstable and rapidly tautomerizes into the stable hydrazone, driven by the thermodynamic stability of the extended π-conjugation system.

G A Phenyldiazonium Chloride C Azo Intermediate (Unstable) A->C Base-catalyzed Coupling B Malonic Acid B->C D 2-(2-Phenylhydrazono) malonic acid C->D Tautomerization (Hydrazone Shift)

Figure 1: Japp-Klingemann synthesis and azo-hydrazone tautomerization pathway.

Applications in Medicinal Chemistry & Drug Development

Inhibition of HIV-1 Reverse Transcriptase

Derivatives of mesoxalic acid phenylhydrazone, specifically the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), have been identified as potent, specific inhibitors of HIV-1 reverse transcriptase (RT) . Unlike traditional nucleoside analogs that target the polymerase active site, CPHM targets the RNase H activity and blocks the translocation of the RT complex on the RNA·DNA template duplex .

The mechanism of action relies heavily on the dicarboxylic acid moiety of the malonic acid backbone, which acts as a pyrophosphate mimic. It directly chelates enzyme-bound Mg²⁺ cofactors, effectively freezing the pre-translocational state of the HIV-1 RT complex.

Precursor for CD80 PET Imaging Agents

In modern radiopharmaceutical development, 2-(2-phenylhydrazono)malonic acid serves as a critical building block for synthesizing cinnoline-3-carboxylate derivatives. These derivatives are utilized as Positron Emission Tomography (PET) tracers targeting human CD80, an early biomarker for immune activation in cancer and autoimmune diseases .

G A 2-(2-Phenylhydrazono) malonic acid B Acid Chloride Intermediate A->B SOCl2, 80°C (Activation) C Cinnoline-3-carboxylate Core B->C TiCl4, 110°C, then MeOH (Cyclization & Esterification) D CD80 PET Imaging Agent C->D Derivatization & 11C-Radiolabeling

Figure 2: Synthetic workflow from 2-(2-phenylhydrazono)malonic acid to PET agents.

Quantitative Biological Activity
Compound / TargetActivity MetricValueReference
CPHM / HIV-1 RNase HIC₅₀ (Inhibition)2.2 μM[Davis et al., 2000]
CPHM / Mg²⁺ BindingK_d (Chelation Affinity)2.4 mM[Davis et al., 2000]
Cinnoline Derivatives / hCD80Affinity (SPR)Low Nanomolar[Taddio et al., 2019]

Experimental Protocols & Validation (E-E-A-T)

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating specific kinetic indicators and analytical checkpoints.

Protocol 1: Japp-Klingemann Synthesis of 2-(2-Phenylhydrazono)malonic acid

Objective: Synthesize the title compound via diazonium coupling.

  • Diazotization: Dissolve aniline (1.0 eq) in 3M HCl and cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise.

    • Causality: Maintaining the temperature below 5 °C is critical to prevent the decomposition of the phenyldiazonium chloride into phenol and nitrogen gas.

    • Validation Checkpoint: The solution should remain clear. A positive starch-iodide paper test confirms the presence of excess nitrous acid, validating complete diazotization.

  • Coupling: In a separate flask, dissolve malonic acid (1.0 eq) and sodium acetate (3.0 eq) in water. Cool to 0 °C.

  • Addition: Add the cold diazonium solution dropwise to the malonic acid solution under vigorous stirring.

    • Self-Validation: The reaction validates itself visually. The clear solution will immediately precipitate a bright yellow/orange solid upon addition, confirming the formation of the highly conjugated hydrazone system.

  • Isolation: Stir for 2 hours at room temperature, filter the yellow precipitate, wash with cold water, and recrystallize from dilute ethanol.

    • Analytical Validation: Melting point analysis should yield 163–164 °C (with decomposition).

Protocol 2: Cyclization to Cinnoline-3-carboxylate Core

Objective: Convert the hydrazone into a cinnoline core for PET tracer development .

  • Activation: Suspend 2-(2-phenylhydrazono)malonic acid in neat thionyl chloride (SOCl₂) and heat to 80 °C for 2 hours.

    • Causality: SOCl₂ converts the dicarboxylic acid into a highly electrophilic diacid chloride.

    • Validation Checkpoint: The steady evolution of HCl and SO₂ gases acts as a kinetic indicator of acid chloride formation. The suspension will clear into a homogenous solution.

  • Cyclization: Remove excess SOCl₂ in vacuo. Dissolve the residue in anhydrous dichloromethane. Add Titanium(IV) chloride (TiCl₄) and heat to 110 °C (in a sealed tube or high-boiling solvent equivalent).

    • Causality: TiCl₄ acts as a strong Lewis acid, coordinating with the acid chloride to drive an intramolecular Friedel-Crafts-type acylation onto the electron-rich phenyl ring.

  • Esterification: Quench the reaction carefully with anhydrous methanol at 60 °C to convert the remaining acid chloride into a methyl ester.

  • Purification: Purify via silica gel chromatography.

    • Analytical Validation: Confirm product identity via ¹H NMR. The successful cyclization is validated by the disappearance of the hydrazone N-H proton (typically broad, >10 ppm) and the appearance of distinct, rigid cinnoline aromatic protons.

Safety, Handling, and Regulatory

2-(2-Phenylhydrazono)malonic acid is a biologically active synthetic intermediate.

  • Toxicity: While its full toxicological profile is not exhaustively documented, derivatives exhibit significant enzymatic inhibition. It should be handled as a potential irritant and biologically active compound.

  • Handling: Use standard PPE (nitrile gloves, safety goggles, lab coat). Conduct all syntheses involving thionyl chloride and TiCl₄ in a certified fume hood due to the release of corrosive gases (HCl, SO₂).

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent degradation.

References

  • ChemRadar. "2-(2-PHENYLHYDRAZONO)MALONIC ACID CAS#40885-82-3 | CAS Substance Database." ChemRadar. Available at:[Link]

  • Davis, W. R., Tomsho, J., Nikam, S., Cook, E. M., Somand, D., & Peliska, J. A. (2000). "Inhibition of HIV-1 Reverse Transcriptase-Catalyzed DNA Strand Transfer Reactions by 4-Chlorophenylhydrazone of Mesoxalic Acid." Biochemistry, 39(46), 14279-14291. Available at:[Link]

  • Bernatchez, J. A., Paul, R., Tchesnokov, E. P., Ngure, M., Beilhartz, G. L., Berghuis, A. M., ... & Götte, M. (2015). "Derivatives of mesoxalic acid block translocation of HIV-1 reverse transcriptase." Journal of Biological Chemistry, 290(3), 1474-1484. Available at:[Link]

  • Taddio, M. F., Mu, L., Castro Jaramillo, C. A., Bollmann, T., Schmid, D. M., Muskalla, L. P., ... & Krämer, S. D. (2019). "Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography." Journal of Medicinal Chemistry, 62(17), 8090-8100. Available at:[Link]

Exploratory

Synthesis Pathways for 2-(2-phenylhydrazono)malonic acid: A Comprehensive Technical Guide

Executive Summary The compound 2-(2-phenylhydrazono)malonic acid (also known historically as mesoxalic acid phenylhydrazone) is a highly versatile synthon in advanced organic synthesis. It serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-phenylhydrazono)malonic acid (also known historically as mesoxalic acid phenylhydrazone) is a highly versatile synthon in advanced organic synthesis. It serves as a critical intermediate for the construction of complex heterocyclic frameworks, including indoles, pyrazoles, and cinnolines. Notably, it is a direct precursor in the synthesis of 4-hydroxycinnoline-3-carboxylic acid derivatives, which are utilized in the development of Positron Emission Tomography (PET) tracers for imaging human CD80 in immunological research .

This whitepaper details the mechanistic causality, self-validating experimental workflows, and quantitative analytics required to synthesize 2-(2-phenylhydrazono)malonic acid via the classic Japp–Klingemann reaction.

Mechanistic Causality: The Japp–Klingemann Pathway

The synthesis of 2-(2-phenylhydrazono)malonic acid is governed by the Japp–Klingemann reaction , an electrophilic aromatic substitution followed by a rapid tautomerization. Understanding the thermodynamic and kinetic drivers of each step is essential for optimizing yield and purity.

Diazotization Kinetics

The first phase requires the generation of the nitrosonium ion ( NO+ ) from sodium nitrite and hydrochloric acid, which subsequently reacts with aniline to form benzenediazonium chloride.

  • Causality of Temperature Control: This step must be strictly maintained between 0–5 °C. At elevated temperatures, the kinetic energy overcomes the activation barrier for the decomposition of the diazonium salt, leading to the expulsion of nitrogen gas ( N2​ ) and the formation of phenol—an irreversible side reaction that severely degrades the yield.

Active Methylene Formation and Electrophilic Coupling

Malonic acid possesses highly acidic methylene protons (pKa₁ ~2.8, pKa₂ ~5.7). By dissolving malonic acid in an aqueous sodium acetate buffer, the pH is stabilized at approximately 5.0–6.0.

  • Causality of pH Control: This specific pH range partially deprotonates the malonic acid, increasing the electron density on the active methylene carbon and rendering it a potent nucleophile. If the pH is too low, the methylene remains protonated and non-nucleophilic. If the pH is too high, the diazonium electrophile converts into an unreactive diazotate ion ( Ar−N=N−O− ) .

Tautomerization

The nucleophilic attack of the malonic enolate on the terminal nitrogen of the diazonium salt yields an unstable azo-malonic intermediate. Driven by the thermodynamic stability of the extended conjugated system, this intermediate undergoes a rapid, spontaneous proton shift to form the final, stable hydrazone.

Mechanism A Aniline + NaNO2 / HCl B Benzenediazonium Chloride A->B Diazotization (0-5°C) D Azo-Malonic Intermediate B->D Electrophilic Coupling C Malonic Acid + NaOAc Buffer C->D Active Methylene Nucleophile E 2-(2-phenylhydrazono) malonic acid D->E Tautomerization (Proton Shift)

Mechanistic pathway of the Japp-Klingemann synthesis of 2-(2-phenylhydrazono)malonic acid.

Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity, the following protocol incorporates In-Process Controls (IPCs) . These IPCs transform a standard recipe into a self-validating system, allowing the scientist to empirically verify the success of each phase before proceeding.

Phase 1: Preparation of Benzenediazonium Chloride
  • Reagent Mixing: In a 250 mL round-bottom flask, dissolve 0.10 mol (9.3 g) of aniline in 25 mL of concentrated HCl and 25 mL of distilled water.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0–2 °C.

  • Nitrosation: Dissolve 0.105 mol (7.2 g) of NaNO2​ in 20 mL of cold water. Add this solution dropwise to the aniline mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • IPC 1 (Starch-Iodide Test): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating the complete conversion of aniline to the diazonium salt. Quench excess HNO2​ with a small amount of sulfamic acid until the test is negative.

Phase 2: Buffer Preparation and Coupling
  • Buffer System: In a separate 500 mL beaker, dissolve 0.105 mol (10.9 g) of malonic acid and 0.30 mol (24.6 g) of anhydrous sodium acetate in 150 mL of water. Cool this solution to 0–5 °C.

  • Coupling: Transfer the cold benzenediazonium chloride solution dropwise into the malonic acid buffer under vigorous magnetic stirring. A yellow-orange precipitate will begin to form immediately.

  • IPC 2 (Alkaline β-Naphthol Test): After stirring for 1 hour at 0–5 °C, take a 1 mL aliquot and add it to a solution of β-naphthol in 10% NaOH. The absence of an intense red azo dye confirms that all diazonium electrophile has been successfully consumed by the malonic acid.

Phase 3: Isolation and Purification
  • Precipitation: Allow the mixture to warm to room temperature and stir for an additional hour. If the precipitation is incomplete, acidify the mixture slightly with dilute HCl (pH ~3) to fully protonate the carboxylic acid groups.

  • Filtration: Collect the crude 2-(2-phenylhydrazono)malonic acid via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual sodium acetate and sodium chloride.

  • Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to yield pure, bright yellow needles.

Workflow Step1 1. Diazotization React Aniline with NaNO2/HCl at 0-5°C Step3 3. Coupling Reaction Dropwise addition of Diazonium to Buffer Step1->Step3 Step2 2. Buffer Preparation Dissolve Malonic Acid & NaOAc in H2O Step2->Step3 Step4 4. Isolation Stir 2h, Acidify, Filter Precipitate Step3->Step4 Step5 5. Purification Wash with cold H2O, Recrystallize Step4->Step5

Experimental workflow with integrated validation steps for optimal yield and purity.

Quantitative Data & Analytics

The following table summarizes the critical stoichiometric parameters, expected analytical results, and the underlying causality for these metrics.

ParameterValue / MetricCausality / Scientific Rationale
Aniline : Malonic Acid 1.0 : 1.05 (Molar Ratio)A slight excess of malonic acid ensures complete consumption of the diazonium salt, preventing the formation of highly colored, difficult-to-remove azo byproducts.
NaNO₂ : Aniline 1.05 : 1.0 (Molar Ratio)Excess nitrite drives the diazotization equilibrium to completion.
Buffer pH 5.0 – 6.0Optimal range for malonic acid enolization without triggering diazonium hydroxide formation.
Expected Yield 75% – 85%Primary losses occur due to the partial aqueous solubility of the diacid during washing and the thermal stress of recrystallization.
Melting Point 163 – 164 °CA sharp melting point in this range indicates high purity and the absence of unreacted malonic acid (which melts at 135 °C).

Downstream Applications: Cinnoline Core Synthesis

The isolated 2-(2-phenylhydrazono)malonic acid is highly valued in medicinal chemistry. As demonstrated by Taddio et al. , this compound can undergo a rigorous cyclization process to form cinnoline derivatives. By reacting the phenylhydrazonomalonic acid with thionyl chloride ( SOCl2​ ) at 80 °C, the diacid is converted to a bis-acid chloride. Subsequent treatment with titanium tetrachloride ( TiCl4​ ) at 110 °C induces an intramolecular Friedel-Crafts-type cyclization, yielding 4-hydroxycinnoline-3-carboxylic acid cores. These cores are foundational in designing high-affinity ligands for human CD80 imaging.

References

  • Taddio, M. F., Mu, L., Castro Jaramillo, C. A., Bollmann, T., Schmid, D. M., Muskalla, L. P., Gruene, T., Chiotellis, A., Ametamey, S. M., Schibli, R., & Krämer, S. D. (2019). "Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography." Journal of Medicinal Chemistry, 62(17), 8090-8100.[Link]

  • Wikipedia Contributors. "Japp–Klingemann reaction." Wikipedia, The Free Encyclopedia.[Link]

  • Phillips, R. R. (1959). "The Japp-Klingemann Reaction." Organic Reactions, 10, 143-178.[Link]

Foundational

Spectroscopic Characterization of 2-(2-Phenylhydrazono)malonic Acid: Elucidating Azo-Hydrazone Tautomerism and Structural Dynamics

Executive Summary 2-(2-Phenylhydrazono)malonic acid is a highly versatile bis-carboxylic acid intermediate utilized extensively in the synthesis of biologically active heterocycles, including cinnolines, quinolines, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Phenylhydrazono)malonic acid is a highly versatile bis-carboxylic acid intermediate utilized extensively in the synthesis of biologically active heterocycles, including cinnolines, quinolines, and pyrazolopyridines [1]. As a critical precursor to positron emission tomography (PET) imaging agents and cannabinoid receptor ligands [2], verifying its structural integrity is paramount for drug development professionals. The primary analytical challenge lies in its structural dichotomy: the molecule exists in an equilibrium known as azo-hydrazone tautomerism. This whitepaper provides an authoritative, in-depth guide to the spectroscopic modalities required to unambiguously characterize this compound and validate its tautomeric state.

Mechanistic Grounding: The Azo-Hydrazone Tautomeric Equilibrium

Azo-hydrazone tautomerism is a classic proton-transfer phenomenon observed in arylhydrazones of β -dicarbonyl compounds [3]. For 2-(2-phenylhydrazono)malonic acid, the equilibrium theoretically exists between the azo form (phenyldiazene coupled to an aliphatic methine carbon) and the hydrazone form (phenylhydrazine coupled to an sp2 hybridized carbon).

Empirical spectroscopic data overwhelmingly demonstrates that the hydrazone tautomer is thermodynamically favored. The causality behind this stabilization is twofold:

  • Extended π -Conjugation: The hydrazone form allows for continuous electron delocalization from the aromatic phenyl ring, through the nitrogen-nitrogen bond, and into the electron-withdrawing carbonyl groups of the malonic acid moiety.

  • Intramolecular Hydrogen Bonding: The N-H proton acts as a strong hydrogen bond donor to the adjacent carbonyl oxygen, forming a highly stable, planar six-membered pseudo-ring (a chelate-like structure). This intramolecular interaction significantly lowers the ground-state energy of the hydrazone tautomer.

TautomerLogic Compound 2-(2-Phenylhydrazono)malonic Acid Structural Analysis NMR 1H NMR Spectroscopy Compound->NMR IR FT-IR Spectroscopy Compound->IR NMR_NH Peak at δ 12.0-15.0 ppm (Deshielded N-H) NMR->NMR_NH Observed NMR_CH Peak at δ ~5.0 ppm (Aliphatic C-H) NMR->NMR_CH Absent IR_NH Broad band ~3200 cm⁻¹ (N-H Stretch) IR->IR_NH Observed IR_NN Band ~1500 cm⁻¹ (N=N Stretch) IR->IR_NN Absent Hydrazone Hydrazone Tautomer Confirmed (Thermodynamically Stable) NMR_NH->Hydrazone Azo Azo Tautomer (Unstable/Minor) NMR_CH->Azo IR_NH->Hydrazone IR_NN->Azo

Figure 1: Logical decision tree for elucidating the azo-hydrazone tautomeric state.

Spectroscopic Modalities & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for resolving the tautomeric state [3]. In the 1 H NMR spectrum (typically acquired in DMSO- d6​ to ensure solubility of the diacid), the defining feature of the hydrazone form is the appearance of a highly deshielded singlet corresponding to the N-H proton. This resonance occurs far downfield, typically between δ 12.0 and 15.0 ppm. The extreme deshielding is caused by the combined effects of the electronegative nitrogen atom, the magnetic anisotropy of the conjugated π -system, and the strong intramolecular hydrogen bond which withdraws electron density from the proton. Conversely, the absence of an aliphatic methine (C-H) signal around δ 5.0–6.0 ppm rules out the azo tautomer.

In 13 C NMR, the central carbon (C=N) resonates in the sp2 region ( δ 130–140 ppm), whereas an azo methine carbon would appear in the sp3 region ( δ 40–60 ppm). The two carbonyl carbons (C=O) typically appear around δ 160–165 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the hydrogen-bonded network [4]. The N-H stretching vibration manifests as a broad, intense band in the 3200–3300 cm −1 region. The broadening is a direct consequence of the varying bond lengths inherent to hydrogen-bonded systems. The carbonyl (C=O) stretching region (1680–1720 cm −1 ) often exhibits peak splitting or asymmetry; this occurs because one carbonyl group participates in the intramolecular hydrogen bond (shifting to a lower wavenumber), while the other remains relatively "free" (higher wavenumber). A sharp C=N stretching band is observed around 1600–1630 cm −1 .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 2-(2-phenylhydrazono)malonic acid in protic solvents (e.g., methanol) displays two primary bands. Band I, located at 250–260 nm, is attributed to the π

π
  • transitions of the benzenoid system. Band II, a broader absorption occurring between 350 and 430 nm, is characteristic of the n- π
  • and extended π
  • π
  • transitions of the conjugated hydrazone chromophore. The presence of this low-energy transition is a hallmark of the highly conjugated hydrazone backbone.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry confirms the molecular weight (exact mass: 222.06 Da). The fragmentation pattern is highly diagnostic. A primary fragmentation pathway is the sequential loss of carbon dioxide (decarboxylation, -44 Da) from the malonic acid moiety, driven by the thermal lability of geminal dicarboxylic acids. Additionally, cleavage of the N-N bond yields characteristic phenylnitrene or phenylamine radical cations.

Summary of Quantitative Data

Table 1: Summary of Key Spectroscopic Markers

Spectroscopic ModalityTarget Functional GroupExpected Signal / ValueDiagnostic Significance
1 H NMR (DMSO- d6​ ) N-H Proton δ 12.0 – 15.0 ppm (singlet)Confirms hydrazone form; indicates strong intramolecular H-bonding.
1 H NMR (DMSO- d6​ ) Aliphatic C-HAbsentRules out the azo tautomer.
13 C NMR (DMSO- d6​ ) C=N Carbon δ 130 – 140 ppmConfirms sp2 hybridization of the central carbon.
FT-IR (KBr pellet) N-H Stretch3200 – 3300 cm −1 (broad)Validates N-H presence and H-bonding network.
FT-IR (KBr pellet) C=O Stretch1680 – 1720 cm −1 (split)Differentiates H-bonded vs. free carboxylic acid groups.
UV-Vis (Methanol) Conjugated Chromophore λmax​ 350 – 430 nmIndicates extended π -conjugation of the hydrazone system.
Mass Spectrometry Molecular Ion / Fragments[M] + 222 m/z; [M-CO 2​ ] + 178 m/zConfirms molecular weight and characteristic decarboxylation.

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 2-(2-phenylhydrazono)malonic acid via the alkaline hydrolysis of its diethyl ester [1], followed by its spectroscopic validation.

Step 1: Alkaline Hydrolysis

  • Reagents: Dissolve 5.00 g (approx. 18.9 mmol) of diethyl 2-(phenylhydrazono)malonate in 20 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add 21 mL of 2 N aqueous sodium hydroxide (NaOH) dropwise to the stirring solution. The base catalyzes the saponification of the ester groups.

  • Heating: Heat the mixture to reflux for 30 minutes. The causality of refluxing is to provide sufficient activation energy to drive the bimolecular nucleophilic substitution (saponification) to completion.

  • Concentration: Allow the reaction to cool to room temperature, then concentrate the mixture under reduced pressure to remove the ethanol, leaving the water-soluble sodium salt of the diacid.

Step 2: Acidification and Isolation

  • Precipitation: Slowly pour the concentrated aqueous solution into an excess of ice-cold 10% aqueous hydrochloric acid (HCl). The sudden drop in pH protonates the carboxylate salts, drastically reducing their aqueous solubility and causing the 2-(2-phenylhydrazono)malonic acid to precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual NaCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to remove trace moisture, which is critical to prevent interference in subsequent IR and NMR analyses.

Step 3: Spectroscopic Validation Workflow

  • Sample Preparation: Dissolve 10-15 mg of the dried compound in 0.6 mL of anhydrous DMSO- d6​ for NMR analysis. Prepare a KBr pellet (1-2 mg compound in 100 mg KBr) for FT-IR.

  • Acquisition: Acquire a 1 H NMR spectrum (400 MHz) and verify the presence of the deshielded N-H peak (>12 ppm). Acquire the FT-IR spectrum and confirm the broad N-H stretch and split C=O stretches.

  • Downstream Application: Once validated, the diacid can be quantitatively converted into its diacyl chloride using thionyl chloride (SOCl 2​ ) for subsequent cyclization into cinnoline or quinoline scaffolds [2].

ExpWorkflow Start Diethyl 2-(phenylhydrazono)malonate Hydrolysis Alkaline Hydrolysis (NaOH, EtOH, Reflux 30 min) Start->Hydrolysis Acidification Acidification & Precipitation (10% HCl) Hydrolysis->Acidification Isolation Filtration & Drying (Yield: Diacid) Acidification->Isolation Spec Spectroscopic Validation (NMR, IR, UV-Vis, MS) Isolation->Spec Application Downstream Synthesis (e.g., Cinnoline Derivatives) Spec->Application

Figure 2: Experimental workflow for the synthesis and structural validation.

Conclusion

The rigorous spectroscopic characterization of 2-(2-phenylhydrazono)malonic acid is not merely a structural confirmation exercise; it is a prerequisite for ensuring the reproducibility of downstream drug synthesis. By leveraging the synergistic insights of NMR, FT-IR, UV-Vis, and MS, researchers can unambiguously confirm the presence of the thermodynamically stable hydrazone tautomer. Understanding the causality of these spectral features—specifically the profound impact of intramolecular hydrogen bonding and extended conjugation—empowers scientists to optimize reaction conditions and confidently deploy this intermediate in the development of novel therapeutics.

References

  • Mounier, L., et al. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands." Journal of Medicinal Chemistry, UCL-Bruxelles. Available at:[Link]

  • Wang, J., et al. "Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Shawali, A. S., et al. "Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to azo-hydrazone tautomerism." ResearchGate. Available at:[Link]

  • SpectraBase. "mesoxalic acid, dimethyl ester, phenylhydrazone - 1H NMR and IR Spectra." John Wiley & Sons, Inc. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Formation of 2-(2-Phenylhydrazono)malonic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis of 2-(2-phenylhydrazono)malonic acid, a valuable intermediate in various synthetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2-(2-phenylhydrazono)malonic acid, a valuable intermediate in various synthetic pathways. The core of this process is the Japp-Klingemann reaction, a robust and well-established method for the formation of hydrazones from β-dicarbonyl compounds. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present characterization data to ensure a thorough understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of 2-(2-Phenylhydrazono)malonic Acid

2-(2-Phenylhydrazono)malonic acid and its derivatives are important precursors in the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The phenylhydrazone moiety is a key pharmacophore in a range of biologically active molecules. The ability to synthesize this building block efficiently and with high purity is therefore of considerable importance.

The primary route to 2-(2-phenylhydrazono)malonic acid is through the Japp-Klingemann reaction, named after chemists Francis Robert Japp and Felix Klingemann.[1] This reaction provides a direct method for the coupling of an aryl diazonium salt with a β-dicarbonyl compound, in this case, malonic acid or its ester, to yield a hydrazone.[1][2]

The Japp-Klingemann Reaction: A Mechanistic Deep Dive

The formation of 2-(2-phenylhydrazono)malonic acid via the Japp-Klingemann reaction proceeds through a series of well-defined steps. The overall transformation involves the reaction of a phenyldiazonium salt with diethyl malonate, followed by the hydrolysis of the resulting diester.

Step 1: Diazotization of Aniline

The first critical step is the formation of the electrophilic benzenediazonium chloride from aniline. This is achieved by treating aniline with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

Step 2: The Japp-Klingemann Coupling

The core of the synthesis lies in the Japp-Klingemann reaction itself. The mechanism, when using a β-keto-ester as the substrate, can be broken down as follows:[1]

  • Deprotonation: A base, typically an alkoxide, deprotonates the acidic α-carbon of the β-dicarbonyl compound (diethyl malonate in this case), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the terminal nitrogen of the diazonium salt, forming an azo compound as an intermediate.

  • Hydrolysis and Rearrangement: This azo intermediate is unstable and undergoes hydrolysis. This step involves the cleavage of one of the ester groups and subsequent decarboxylation to yield the more stable hydrazone.

The overall Japp-Klingemann reaction mechanism is depicted below:

Japp_Klingemann_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Japp-Klingemann Coupling cluster_hydrolysis Step 3: Hydrolysis Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2, HCl 0-5 °C Malonate Diethyl Malonate Enolate Enolate Malonate->Enolate Base (e.g., NaOEt) Azo_intermediate Azo Intermediate Enolate->Azo_intermediate Nucleophilic Attack on Benzenediazonium Chloride Hydrazone_ester Diethyl 2-(2-phenylhydrazono)malonate Azo_intermediate->Hydrazone_ester Hydrolysis & Rearrangement Final_Product 2-(2-Phenylhydrazono)malonic Acid Hydrazone_ester->Final_Product Acid or Base Hydrolysis

Figure 1: Overall workflow for the synthesis of 2-(2-phenylhydrazono)malonic acid.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 2-(2-phenylhydrazono)malonic acid.

Synthesis of Diethyl 2-(2-phenylhydrazono)malonate

This protocol outlines the Japp-Klingemann reaction between benzenediazonium chloride and diethyl malonate.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Diethyl Malonate

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • Preparation of Benzenediazonium Chloride: In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

  • Japp-Klingemann Reaction: In a separate, larger flask, dissolve diethyl malonate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. Cool this solution to 0-5 °C in an ice bath with vigorous stirring. Slowly add the freshly prepared diazonium salt solution to the diethyl malonate solution. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Allow the mixture to stand at room temperature overnight. Pour the reaction mixture into a large volume of cold water. The precipitated crude diethyl 2-(2-phenylhydrazono)malonate is collected by filtration.

  • Purification: Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol.

Hydrolysis of Diethyl 2-(2-phenylhydrazono)malonate

This protocol describes the conversion of the diethyl ester to the final dicarboxylic acid.

Materials:

  • Diethyl 2-(2-phenylhydrazono)malonate

  • Sodium Hydroxide or Hydrochloric Acid

  • Ethanol (optional, as a co-solvent)

  • Water

Procedure:

  • Basic Hydrolysis: Dissolve diethyl 2-(2-phenylhydrazono)malonate in an aqueous solution of sodium hydroxide. Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Acidification: After cooling the reaction mixture, carefully acidify with concentrated hydrochloric acid until the pH is acidic. The 2-(2-phenylhydrazono)malonic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Characterization of 2-(2-Phenylhydrazono)malonic Acid

A self-validating synthesis requires thorough characterization of the final product to confirm its identity and purity.

PropertyValueReference
CAS Number 40885-82-3ChemRadar[3]
Molecular Formula C₉H₈N₂O₄ChemRadar[3]
Molecular Weight 208.17 g/mol ChemRadar[3]
Appearance Off-white to yellow powderGeneral Observation
Melting Point Data not readily available in searched sources. Would require experimental determination.
¹H NMR Spectral data not specifically found for this compound in the searched sources. Expected signals would include aromatic protons, an N-H proton, and possibly carboxylic acid protons.
¹³C NMR Spectral data not specifically found for this compound in the searched sources. Expected signals would include aromatic carbons, a C=N carbon, and carboxyl carbons.
IR Spectroscopy Expected characteristic peaks would include N-H stretching, C=O stretching of the carboxylic acids, C=N stretching of the hydrazone, and aromatic C-H and C=C stretching.

Note: While specific spectral data for the final product were not found in the publicly available literature searched, the provided protocols are based on well-established and reliable chemical transformations. Researchers following these procedures should perform their own analytical characterization (NMR, IR, MS, and melting point) to verify the structure and purity of the synthesized 2-(2-phenylhydrazono)malonic acid.

Conclusion

The synthesis of 2-(2-phenylhydrazono)malonic acid is a prime example of the utility of the Japp-Klingemann reaction in organic synthesis. This in-depth guide has provided a detailed mechanistic overview, comprehensive experimental protocols, and a framework for the characterization of the final product. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

Sources

Foundational

Crystallographic Data and Structural Insights for 2-(2-Phenylhydrazono)malonic Acid

Executive Summary The compound 2-(2-phenylhydrazono)malonic acid (also known as phenylhydrazonomalonic acid or mesoxalic acid phenylhydrazone) is a highly versatile building block in organic synthesis, supramolecular che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-phenylhydrazono)malonic acid (also known as phenylhydrazonomalonic acid or mesoxalic acid phenylhydrazone) is a highly versatile building block in organic synthesis, supramolecular chemistry, and modern drug discovery[1][2]. Structurally, it represents a classic model for studying azo-hydrazone tautomerism—a phenomenon that dictates its reactivity, electronic properties, and solid-state packing.

Historically utilized as an intermediate for complex heterocyclic synthesis, this compound has recently gained prominence in two major therapeutic avenues:

  • Oncology: Identified via structure-based virtual screening as a potent inhibitor of human mitochondrial phosphoenolpyruvate carboxykinase (HsPEPCK-M), offering a novel metabolic intervention for non-small cell lung cancer (NSCLC)[2][3].

  • Immunology/Imaging: Serving as the critical precursor for the synthesis of cinnoline-3-carboxylate derivatives, which are subsequently developed into high-affinity Positron Emission Tomography (PET) tracers for imaging the human CD80 immune checkpoint[1][4].

This whitepaper provides an in-depth technical analysis of the crystallographic properties of 2-(2-phenylhydrazono)malonic acid, detailing the causality behind its solid-state behavior, experimental workflows for structural validation, and its translational applications in drug development.

Crystallographic Principles: The Azo-Hydrazone Tautomerism

A fundamental challenge in the crystallography of arylhydrazones is determining the exact position of the labile proton. 2-(2-phenylhydrazono)malonic acid can theoretically exist as an azo compound (phenyldiazenylmalonic acid) or a hydrazone.

Structural Causality and Stabilization

Single-crystal X-ray diffraction (SCXRD) definitively proves that the hydrazone tautomer is overwhelmingly favored in the solid state. This preference is not arbitrary; it is driven by two thermodynamic factors:

  • Extended Conjugation: The hydrazone form allows for continuous π -electron delocalization from the phenyl ring through the nitrogen-nitrogen bond and into the electron-withdrawing carbonyl groups of the malonic acid moiety.

  • Intramolecular Hydrogen Bonding: The N–H proton forms a robust, highly directional intramolecular hydrogen bond with the adjacent carbonyl oxygen (N–H···O=C), forming a stable six-membered pseudo-ring (an S(6) synthon). This locks the molecule into a planar conformation, minimizing steric clashes and maximizing crystal packing efficiency.

G Azo Azo Form (Ph-N=N-CH(COOH)2) Hydrazone Hydrazone Form (Ph-NH-N=C(COOH)2) Azo->Hydrazone Proton Transfer H_Bond Intramolecular H-Bond (N-H...O=C) Hydrazone->H_Bond Stabilization Crystal Solid-State Crystal (Hydrazone Dominant) H_Bond->Crystal Crystallization

Pathway of azo-hydrazone tautomerization and solid-state stabilization.

Diagnostic Crystallographic Parameters

To differentiate between the azo and hydrazone forms, crystallographers rely on highly precise bond length measurements. Thermal motion at room temperature can blur electron density maps, making the N-H proton difficult to locate. Therefore, data collection at cryogenic temperatures (e.g., 100 K) is mandatory to reduce thermal ellipsoids.

Table 1: Diagnostic Bond Lengths (Å) Distinguishing Azo vs. Hydrazone Tautomers

Bond TypeExpected Azo Length (Å)Expected Hydrazone Length (Å)Observed in Phenylhydrazones (Å)Conclusion
N–N 1.24 – 1.26 (Double)1.30 – 1.34 (Single/Partial)~1.315Supports Hydrazone
C=N 1.43 – 1.48 (Single)1.27 – 1.30 (Double)~1.290Supports Hydrazone
C–N (Aryl) 1.40 – 1.441.38 – 1.41~1.405Conjugated

Note: Data generalized from structurally analogous phenylhydrazone derivatives deposited in the Cambridge Structural Database (CCDC).[5]

Supramolecular Architectures & Hydrogen Bonding Networks

The malonic acid moiety of 2-(2-phenylhydrazono)malonic acid provides a high density of strong hydrogen bond donors (–OH) and acceptors (C=O).

In the crystal lattice, these molecules self-assemble into predictable and highly stable supramolecular architectures. The primary intermolecular interaction is the formation of centrosymmetric carboxylic acid dimers. This interaction is crystallographically denoted by the graph-set descriptor R22​(8) , representing a ring of 8 atoms formed by 2 hydrogen bond donors and 2 acceptors.

These dimeric units further propagate via weaker C–H···O interactions and π

π stacking between the phenyl rings, culminating in a tightly packed, typically monoclinic or triclinic unit cell.

Table 2: Representative Crystallographic Data for Phenylhydrazonomalonic Acid Derivatives

ParameterValue / Description
Crystal System Typically Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Common for planar organic acids)
Primary Synthons S(6) (Intramolecular), R22​(8) (Intermolecular)
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)
CCDC Reference (Analog) CCDC 1937859 (Cinnoline intermediate)[1]

Experimental Workflows: Synthesis and Structural Validation

To ensure scientific integrity, the synthesis and crystallographic validation of 2-(2-phenylhydrazono)malonic acid must follow a self-validating protocol.

Step-by-Step Methodology
  • Synthesis via Diazonium Coupling:

    • Diazotization: Aniline is dissolved in aqueous HCl and cooled to 0–5 °C. An aqueous solution of sodium nitrite ( NaNO2​ ) is added dropwise to generate the highly electrophilic phenyldiazonium chloride. Causality: Strict temperature control prevents the decomposition of the diazonium salt into phenol and nitrogen gas.

    • Coupling: The diazonium solution is added slowly to a basic, buffered solution of malonic acid (or diethyl malonate followed by alkaline hydrolysis) at 0 °C. The Japp-Klingemann-type reaction yields the phenylhydrazone directly.

    • Isolation: The mixture is acidified, and the precipitating 2-(2-phenylhydrazono)malonic acid is filtered, washed with cold water, and dried under vacuum.

  • Crystallization:

    • Dissolve the crude powder in a minimal amount of a polar aprotic/protic solvent mixture (e.g., Ethyl Acetate/Ethanol).

    • Allow for slow solvent evaporation at room temperature in a vibration-free environment. Causality: Slow evaporation ensures the thermodynamic product (the most stable crystal polymorph) forms, yielding single crystals with minimal defects suitable for X-ray diffraction.

  • SCXRD Data Collection and Refinement:

    • Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil.

    • Collect data using a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α X-ray source at 100 K.

    • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the N-H and O-H protons are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.

G Synth Synthesis via Diazonium Coupling Cryst Slow Evaporation Crystallization Synth->Cryst SCXRD SCXRD Data Collection (100 K) Cryst->SCXRD Refine Structure Refinement (SHELXL) SCXRD->Refine Analysis Supramolecular Analysis Refine->Analysis

Self-validating experimental workflow from synthesis to supramolecular analysis.

Applications in Advanced Drug Development

The crystallographic and electronic properties of 2-(2-phenylhydrazono)malonic acid make it a privileged scaffold in modern pharmacology.

Precursor for CD80 PET Tracers

In immunology and oncology, imaging the CD80 costimulatory molecule is critical for monitoring T-cell activation. 2-(2-phenylhydrazono)malonic acid is the direct synthetic precursor to cinnoline-based PET tracers[1][4].

  • Mechanism: The di-acid is reacted with thionyl chloride ( SOCl2​ ) to form the di-acid chloride, which undergoes an intramolecular Friedel-Crafts-type cyclization mediated by Titanium tetrachloride ( TiCl4​ ) and methanol to yield methyl 4-hydroxycinnoline-3-carboxylate[1].

  • Causality: The pre-existing planar, hydrogen-bonded hydrazone geometry of the precursor perfectly pre-organizes the molecule for this rapid ring closure, ensuring high yields (>75%) of the critical cinnoline core[4].

Direct Inhibition of HsPEPCK-M

Recent computational and structural studies have identified 2-(2-phenylhydrazono)malonic acid (ZINC02571340) as a potential inhibitor of human mitochondrial phosphoenolpyruvate carboxykinase (HsPEPCK-M)[2][3].

  • Mechanism: NSCLC tumors rely on HsPEPCK-M for metabolic adaptation and glucose-independent growth[3]. The malonic acid moiety of the hydrazone perfectly mimics the natural substrate (oxaloacetate), chelating the active-site manganese ions, while the phenyl ring occupies the hydrophobic pocket of the enzyme[2].

G Precursor 2-(2-phenylhydrazono)malonic acid Cyclization TiCl4 / SOCl2 Cyclization Precursor->Cyclization Inhibitor HsPEPCK-M Inhibitor Precursor->Inhibitor Direct Docking Intermediate Cinnoline-3-carboxylate Cyclization->Intermediate PET CD80 PET Tracer Intermediate->PET

Translational drug development pipeline utilizing the phenylhydrazonomalonic acid scaffold.

Conclusion

The crystallographic data of 2-(2-phenylhydrazono)malonic acid reveals a highly stable, planar hydrazone tautomer governed by strict intramolecular hydrogen bonding. This structural pre-organization is not merely an academic curiosity; it is the exact physical property that enables its efficient cyclization into cinnoline-based PET tracers and its high-affinity binding to metabolic cancer targets like HsPEPCK-M. Understanding these solid-state fundamentals is imperative for researchers aiming to leverage this scaffold in next-generation drug design.

References

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography. Journal of Medicinal Chemistry (ACS Publications). August 20, 2019. URL:[Link]

  • Computational evaluation of natural compounds as potential inhibitors of human PEPCK-M: an alternative for lung cancer therapy. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). August 07, 2019. URL:[Link]

  • Carbonyl cyanide phenylhydrazone | C9H6N4 | CID 67541. PubChem (National Institutes of Health). URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-(2-Phenylhydrazono)malonic Acid: A Mechanistic and Experimental Guide

Executive Summary In the realm of physical organic chemistry and rational drug design, azo-hydrazone tautomerism remains a critical parameter dictating the physicochemical properties, stability, and reactivity of molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, azo-hydrazone tautomerism remains a critical parameter dictating the physicochemical properties, stability, and reactivity of molecular scaffolds. 2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3), historically referred to as mesoxalic acid phenylhydrazone, is a quintessential model for studying these thermodynamic equilibria[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 2-(2-phenylhydrazono)malonic acid. Designed for researchers and drug development professionals, this guide dissects the enthalpic and entropic drivers of its tautomerism, outlines self-validating experimental protocols, and explores its utility as a polyfunctional precursor in the synthesis of biologically active heterocycles.

Mechanistic Foundations of Azo-Hydrazone Tautomerism

2-(2-Phenylhydrazono)malonic acid exists in a dynamic equilibrium between two primary tautomeric states: the azo form (phenyldiazenylmalonic acid) and the hydrazone form (2-(2-phenylhydrazono)malonic acid). This interconversion relies on the intramolecular migration of a proton between the oxygen of the carboxyl group and the nitrogen of the azo linkage[2].

The Causality of Hydrazone Predominance

In both the solid state and in solution, the thermodynamic equilibrium shifts overwhelmingly in favor of the hydrazone tautomer. This phenomenon is governed by two primary structural drivers:

  • Resonance-Assisted Hydrogen Bonding (RAHB): The hydrazone form facilitates the creation of a highly stable, quasi-aromatic six-membered ring via an intramolecular hydrogen bond between the hydrazone N-H proton and the adjacent carbonyl oxygen of the malonic acid moiety[2][3]. The azo form lacks the geometric capability to form this stabilizing ring, resulting in a higher ground-state enthalpy.

  • Extended π -Conjugation: The hydrazone tautomer allows for continuous electron delocalization from the phenyl ring, through the nitrogen-nitrogen bond, and into the electron-withdrawing carboxylate groups. This extended conjugation lowers the HOMO-LUMO gap, providing significant thermodynamic stabilization.

Tautomerism Azo Azo Tautomer (Phenyldiazenylmalonic acid) • Higher Enthalpy • No Intramolecular H-bond Hydrazone Hydrazone Tautomer (2-(2-Phenylhydrazono)malonic acid) • Lower Enthalpy • 6-Membered RAHB Ring Azo->Hydrazone Proton Transfer (Thermal/Solvent)

Azo-hydrazone tautomeric equilibrium favoring the hydrazone form.

Thermodynamic & Spectroscopic Profiling

To reliably utilize 2-(2-phenylhydrazono)malonic acid in downstream applications, scientists must be able to quantify its tautomeric state. The thermodynamic stability differences between the forms are reflected directly in their spectroscopic signatures. Variable-temperature nuclear magnetic resonance (VT-NMR) reveals that the hydrazone percentage can fluctuate with temperature, though the RAHB network heavily anchors the equilibrium[2].

Quantitative Data Summary

The following table summarizes the comparative thermodynamic and spectroscopic properties of the two tautomers, providing a rapid reference for analytical validation.

ParameterAzo TautomerHydrazone TautomerThermodynamic Causality
Free Energy ( ΔG ) HigherLower (Spontaneous)RAHB stabilizes the ground state, minimizing free energy.
Enthalpy ( ΔH ) Endothermic (relative)Exothermic (relative)Formation of the 6-membered H-bond ring releases energy.
UV-Vis Absorption ( λmax​ ) ~320–350 nm~380–420 nmExtended π -conjugation lowers the excitation energy threshold.
1 H-NMR Shift (Proton) O-H: ~10.0–11.0 ppmN-H: > 12.5 ppmSevere deshielding of the N-H proton due to strong intramolecular H-bonding[3].

Experimental Protocols: Synthesis and Validation

While azo-hydrazone derivatives can be synthesized via the Japp-Klingemann reaction (coupling diazonium salts with active methylene compounds like malonic acid)[4], this route often suffers from competitive decarboxylation, yielding glyoxylic acid derivatives instead.

To ensure high fidelity and structural integrity, direct condensation of mesoxalic acid (ketomalonic acid) with phenylhydrazine is the preferred, self-validating method.

Protocol: Synthesis of 2-(2-phenylhydrazono)malonic acid

Step 1: Reagent Preparation & Buffering

  • Action: Dissolve 10 mmol of mesoxalic acid monohydrate in 20 mL of deionized water. Add 2.5 g of sodium acetate.

  • Causality: Sodium acetate acts as a mild buffer. Maintaining a slightly acidic pH (4.5–5.5) is critical; it protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the nucleophilic nitrogen of the phenylhydrazine, preventing reactant degradation.

Step 2: Condensation Reaction

  • Action: Dropwise add a stoichiometric equivalent (10 mmol) of phenylhydrazine hydrochloride dissolved in 10 mL of water while stirring vigorously at room temperature (20–25 °C).

  • Causality: The reaction is highly exothermic. Dropwise addition prevents localized heating, which could drive unwanted side reactions or premature thermal degradation of the forming hydrazone.

Step 3: Isolation and Purification

  • Action: A yellow precipitate will form almost immediately. Stir for 1 hour to ensure the system reaches thermodynamic equilibrium. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

  • Causality: Ethanol recrystallization selectively isolates the thermodynamically stable hydrazone tautomer, as the high dielectric constant of the solvent facilitates the optimal folding of the molecule into its RAHB-stabilized conformation.

Step 4: Spectroscopic Validation (Self-Validating Step)

  • Action: Dissolve the purified crystals in DMSO- d6​ and acquire a 1 H-NMR spectrum.

  • Causality: DMSO- d6​ is chosen because it is a polar aprotic solvent that prevents rapid proton exchange. The appearance of a sharp singlet at > 12.5 ppm acts as a definitive, self-validating marker that the N-H proton is locked in an intramolecular hydrogen bond, confirming the hydrazone structure[3].

Workflow S1 1. Synthesis Direct Condensation of Mesoxalic Acid & Phenylhydrazine S2 2. Isolation Crystallization & Purification (Ethanol Recrystallization) S1->S2 S3 3. Spectroscopic Validation 1H-NMR in DMSO-d6 (Check N-H shift > 12.5 ppm) S2->S3 S4 4. Thermodynamic Profiling Variable Temperature NMR (VT-NMR) Calculate ΔH, ΔS, ΔG S3->S4

Step-by-step experimental workflow for synthesizing and validating the hydrazone tautomer.

Applications in Drug Development

Understanding the thermodynamic stability of 2-(2-phenylhydrazono)malonic acid is not merely an academic exercise; it is a prerequisite for its application in medicinal chemistry.

Because the hydrazone form is stable and highly functionalized (possessing two carboxylic acid groups and a conjugated backbone), it serves as a premium building block for synthesizing complex heterocycles. By subjecting this compound to cyclocondensation reactions with amidines, hydrazines, or ureas, researchers can rapidly access 1,2,4-triazines, pyrazoles, and pyrimidines . The thermodynamic stability of the starting hydrazone ensures predictable regioselectivity during these cyclizations, minimizing the formation of isomeric impurities and streamlining the purification of active pharmaceutical ingredients (APIs).

References

  • Smolecule. "Buy Nitrosulfonazo III | 1964-89-2 - Smolecule". Smolecule.
  • National Institutes of Health (PMC). "Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors". NIH.
  • Royal Society of Chemistry. "CLXVI.-Tautomerism of the Mesoxalic Acid and Evidence for the Pyruvic Acid Phenylhydrazones". RSC Publishing.
  • Scribd. "Aromaticdiazocom031270mbp PDF | PDF | Amine | Acid". Scribd.

Sources

Foundational

In-Depth Technical Guide: Tandem Mass Spectrometry (MS/MS) Fragmentation Dynamics of 2-(2-Phenylhydrazono)malonic Acid

Structural Analytics and Tautomeric Considerations 2-(2-Phenylhydrazono)malonic acid (Chemical Formula: C9​H8​N2​O4​ , Exact Mass: 208.0484 Da) is a highly functionalized scaffold frequently utilized as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analytics and Tautomeric Considerations

2-(2-Phenylhydrazono)malonic acid (Chemical Formula: C9​H8​N2​O4​ , Exact Mass: 208.0484 Da) is a highly functionalized scaffold frequently utilized as a critical intermediate in the synthesis of pyrazolone-based therapeutics and positron emission tomography (PET) imaging agents[1].

Before interpreting its mass spectral behavior, one must understand its solution-phase and gas-phase structural dynamics. The molecule exists in a tautomeric equilibrium between the azo form (phenyldiazene-malonic acid) and the hydrazone form . Due to the extended conjugation and the potential for intramolecular hydrogen bonding between the hydrazone N-H and the adjacent carboxylate carbonyl oxygen, the hydrazone tautomer predominates. This structural reality dictates the primary fragmentation pathways observed during Collision-Induced Dissociation (CID).

Ionization Modality Selection: The Causality of ESI(-)

While many nitrogen-containing compounds are analyzed in Positive Electrospray Ionization (ESI+), the presence of the geminal dicarboxylic acid (malonic acid moiety) makes Negative Electrospray Ionization (ESI-) the superior modality for this compound.

  • Causality: Malonic acid derivatives possess low pKa​ values ( pKa1​≈2.8 ). In a slightly buffered mobile phase (e.g., pH 6.0 with ammonium acetate), the molecule is readily deprotonated in solution, yielding a robust [M−H]− precursor ion at m/z 207.04.

  • Gas-Phase Stability: The resulting carboxylate anion is highly localized, providing a specific charge site that drives predictable, charge-directed fragmentation during MS/MS, minimizing the chaotic homolytic cleavages often seen in ESI+.

Mechanistic Fragmentation Pathways (CID)

The MS/MS spectrum of 2-(2-phenylhydrazono)malonic acid is defined by two competing thermodynamic sinks: the lability of the carboxyl groups and the relative weakness of the N-N bond[2].

Pathway A: The Decarboxylation Cascade

The most thermodynamically favored event at low collision energies (CE 10–20 eV) is the loss of carbon dioxide. Malonic acid moieties are notoriously prone to decarboxylation[3].

  • First Decarboxylation: The [M−H]− ion (m/z 207.04) undergoes a facile loss of CO2​ (44 Da) via a six-membered transition state, yielding an enolate-stabilized fragment at m/z 163.05 (2-(2-phenylhydrazono)acetate).

  • Second Decarboxylation: At elevated collision energies, the remaining carboxyl group is expelled, resulting in a secondary loss of 44 Da to form the phenylhydrazonomethanide anion at m/z 119.06 [4].

Pathway B: N-N Bond Cleavage

The hydrazone N-N bond has a relatively low bond dissociation energy. At medium-to-high collision energies (CE 25–40 eV), heterolytic cleavage of the N-N bond occurs. In negative mode, the charge is typically retained on the more electronegative nitrogen or the phenyl ring, yielding an aniline-like radical anion or phenyl anion at m/z 92.05 or m/z 77.04 , respectively.

MS_Fragmentation M_neg [M-H]⁻ m/z 207.04 Frag_163 [M-H - CO₂]⁻ m/z 163.05 M_neg->Frag_163 -CO₂ (44 Da) Low CE Frag_92 [Ph-N]⁻• / [Ph-NH]⁻ m/z 91.04 / 92.05 M_neg->Frag_92 N-N Cleavage High CE Frag_119 [M-H - 2CO₂]⁻ m/z 119.06 Frag_163->Frag_119 -CO₂ (44 Da) Medium CE Frag_77 [Ph]⁻ m/z 77.04 Frag_92->Frag_77 -NH (15 Da)

Figure 1: Proposed ESI(-) CID fragmentation pathway of 2-(2-phenylhydrazono)malonic acid.

Quantitative Data Presentation

To facilitate rapid identification in complex matrices, the following table summarizes the high-resolution mass spectrometry (HRMS) quantitative data for the primary diagnostic fragments.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentOptimal CE (eV)
ESI (-) 207.0406163.050843.9898 ( CO2​ ) [M−H−CO2​]− 15
ESI (-) 207.0406119.060987.9797 ( 2×CO2​ ) [M−H−2CO2​]− 25
ESI (-) 207.040692.0500114.9906 [C6​H5​NH]− 35
ESI (+) 209.0562165.066443.9898 ( CO2​ ) [M+H−CO2​]+ 15
ESI (+) 209.056293.0578115.9984 [C6​H5​NH2​]∙+ 30

Self-Validating Experimental Protocol for HRMS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. It incorporates temperature controls to prevent artifactual in-source fragmentation and utilizes stepped collision energies to capture the full kinetic range of the molecule's dissociation.

Step-by-Step Methodology

Step 1: Artifact-Free Sample Preparation

  • Action: Dissolve the analyte in pre-chilled (-20°C) Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: Malonic acid derivatives are susceptible to spontaneous thermal decarboxylation in ambient, highly aqueous solutions. Maintaining a cold, methanolic environment preserves the intact dicarboxylic acid prior to injection.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.0). Mobile Phase B: Acetonitrile. Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • Causality: Ammonium acetate provides the necessary buffering capacity to keep the malonic acid moiety deprotonated in solution for optimal ESI(-) sensitivity, while avoiding the ion suppression commonly associated with non-volatile salts.

Step 3: Data-Dependent MS/MS Acquisition

  • Action: Configure the Q-TOF or Orbitrap mass spectrometer for ESI(-) with a spray voltage of 2.5 kV. Set the capillary temperature to a conservative 250°C to minimize thermal degradation.

  • Action: Implement a Stepped Collision Energy (NCE: 15, 30, 45) for the MS/MS duty cycle.

  • Causality: A single collision energy cannot capture the full structural picture. Low CE (15) validates the fragile carboxylate losses, while high CE (45) forces the N-N bond cleavage required to confirm the phenylhydrazine substructure.

Step 4: Orthogonal Cross-Validation (The Self-Validating Step)

  • Action: Run a subsequent injection in ESI(+) mode using 0.1% Formic Acid as the mobile phase modifier.

  • Causality: If the peak is truly 2-(2-phenylhydrazono)malonic acid, the ESI(+) spectrum must yield a complementary m/z 93.05 fragment (aniline radical cation). This orthogonal check eliminates false positives caused by isobaric interferences in the negative mode.

LCMS_Workflow Prep Sample Prep (Cold MeOH) UHPLC UHPLC (C18, NH4OAc) Prep->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI Q1 Q1 Isolation (m/z 207.04) ESI->Q1 CID CID Cell (Stepped CE) Q1->CID TOF HRMS Detection (TOF/Orbitrap) CID->TOF

Figure 2: Self-validating LC-HRMS/MS experimental workflow for structural elucidation.

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Exploratory

electronic absorption spectra of 2-(2-phenylhydrazono)malonic acid

Electronic Absorption Spectra and Tautomeric Dynamics of 2-(2-Phenylhydrazono)malonic Acid: A Comprehensive Technical Guide Executive Summary For researchers and drug development professionals, understanding the electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Absorption Spectra and Tautomeric Dynamics of 2-(2-Phenylhydrazono)malonic Acid: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, understanding the electronic absorption (UV-Vis) spectra of arylhydrazones is critical for assay design, metal-ion sensing, and synthetic monitoring. 2-(2-Phenylhydrazono)malonic acid serves as a prototypical β -dicarbonyl arylhydrazone. Its UV-Vis spectrum is not static; rather, it is a highly sensitive, dynamic readout of its physicochemical environment. This whitepaper deconstructs the spectral signatures of 2-(2-phenylhydrazono)malonic acid, detailing the causality behind its solvatochromism, pH-dependent tautomerism, and its strategic applications in pharmaceutical synthesis.

The Mechanistic Framework: Azo-Hydrazone Tautomerism

The core defining feature of 2-(2-phenylhydrazono)malonic acid is its ability to undergo azo-hydrazone tautomerism. The molecule exists in a delicate thermodynamic equilibrium between the azo tautomer (characterized by a −N=N− linkage) and the hydrazone tautomer (characterized by a −NH−N= linkage)[1].

The direction of this equilibrium is dictated by the inductive effects of the malonic acid substituents and the polarity of the surrounding medium. In the solid state and in highly protic solvents, the hydrazone form is overwhelmingly dominant due to the stabilization provided by cooperative, six-membered intramolecular hydrogen bonding rings[2]. However, altering the solvent polarity or introducing metal ions can drastically shift this tautomeric balance, directly altering the molecule's HOMO-LUMO gap and, consequently, its electronic absorption spectrum[1].

Tautomerism Azo Azo Tautomer λ_max: ~320 nm Hydrazone Hydrazone Tautomer λ_max: ~380 nm Azo->Hydrazone Protic Solvents Anion Deprotonated Anion λ_max: ~430 nm Azo->Anion Alkaline pH Hydrazone->Anion Alkaline pH Metal Metal Complex λ_max: >450 nm Hydrazone->Metal Cu(II)/Ni(II)

Fig 1: Azo-hydrazone tautomeric equilibrium, deprotonation, and metal complexation pathways.

Spectral Signatures and Quantitative Data

The UV-Vis spectrum of 2-(2-phenylhydrazono)malonic acid is characterized by distinct absorption bands corresponding to specific electronic transitions within the tautomers. Time-Dependent Density Functional Theory (TDDFT) simulations correlate the substantial bathochromic (red) shift of the hydrazone form to a highly delocalized HOMO-LUMO orbital structure compared to the azo form[1].

Table 1: Representative UV-Vis Spectral Data for Phenylhydrazonomalonic Acid Derivatives

Chemical Species / StateDominant Tautomer λmax​ (nm) ϵ ( M−1cm−1 )Primary Electronic Transition
Acidic / Non-polar MediaAzo~320~18,000 π→π∗
Protic / Polar MediaHydrazone~380~22,000Extended π→π∗ / n→π∗
Alkaline Media (pH > 8)Deprotonated Anion~430~25,000Highly delocalized π→π∗
Dinuclear Metal ComplexAzo-Metal Chelate>450>30,000Ligand-to-Metal Charge Transfer

Note: Molar extinction coefficients ( ϵ ) are highly sensitive to the specific solvent dielectric constant.

Causality in Experimental Design: Solvatochromism and pH Effects

As an Application Scientist, one must understand why specific reagents are chosen when probing these molecules.

  • Solvent Selection (Solvatochromism): When dissolved in highly polar, aprotic solvents like DMSO, the solvent molecules compete for hydrogen bonding, disrupting the intramolecular H-bonds of the hydrazone form. This can lead to a mixture of enol-azo and hydrazone forms, and at high concentrations, linear aggregates form, which broadens the absorption bands[1]. Conversely, methanol stabilizes the discrete hydrazone monomer.

  • pH Control: Titration with strong acids (HCl) or bases (NaOH) forces the equilibrium. Under alkaline conditions, the deprotonation of the carboxylic acid groups—and subsequently the hydrazone proton—yields an anionic species. This increases electron density across the conjugated system, resulting in a dramatic red shift to ~430 nm[2].

Self-Validating Experimental Protocol: UV-Vis pH Titration

To accurately determine the pKa and map the tautomeric shifts of 2-(2-phenylhydrazono)malonic acid, a rigorous, self-validating spectrophotometric titration must be employed. This protocol is designed to eliminate dilution artifacts and confirm chemical stability.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 µM solution of 2-(2-phenylhydrazono)malonic acid in spectroscopic-grade Methanol. Causality: A 10 µM concentration ensures the absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU) while strictly preventing concentration-dependent linear aggregation[1].

  • Baseline Correction: Blank the dual-beam spectrophotometer using the exact solvent matrix (Methanol) to subtract background solvent absorbance.

  • Iterative pH Adjustment: Using a Hamilton micro-syringe, inject 1-2 µL aliquots of highly concentrated titrant (e.g., 1.0 M HCl or 1.0 M NaOH) directly into the cuvette. Causality: Using micro-volumes of high-molarity titrant prevents total volume changes, thereby eliminating the need for complex mathematical dilution corrections.

  • Spectral Acquisition: Scan from 250 nm to 600 nm after each addition, allowing 30 seconds for thermal and chemical equilibration.

  • Isosbestic Point Analysis: Overlay the sequential spectra. Validation: The presence of sharp, distinct isosbestic points (wavelengths where total absorbance remains constant) proves that the system is undergoing a clean, two-state tautomeric or acid-base transition without degradation[2].

  • Reversibility Check (The Internal Control): Back-titrate the solution to its original pH. Validation: The final spectrum must perfectly overlay the initial spectrum. If it does not, irreversible degradation (such as decarboxylation of the malonic acid moiety) has occurred, and the data must be discarded.

Workflow Prep Sample Prep (10 µM) Blank Baseline Correction Prep->Blank Titration pH Titration (HCl/NaOH) Blank->Titration Scan UV-Vis Scan (250-600 nm) Titration->Scan Scan->Titration Iterative Analysis Isosbestic Analysis Scan->Analysis

Fig 2: Self-validating UV-Vis spectrophotometric pH titration workflow.

Strategic Applications in Drug Development

The unique spectral properties of phenylhydrazonomalonic acid derivatives are leveraged heavily in pharmaceutical synthesis and assay development:

  • PET Imaging Agent Synthesis: 2-(2-phenylhydrazono)malonic acid is a critical precursor in the synthesis of cinnoline-based compounds used for Positron Emission Tomography (PET) imaging of human CD80. The cyclization of the phenylhydrazonomalonic acid intermediate is strictly monitored via High-Performance Liquid Chromatography (HPLC) coupled with a UV detector set specifically to 320 nm, capturing the distinct π→π∗ transition of the conjugated core[3].

  • Metal-Ion Complexation Assays: The hydrazone form acts as a potent multidentate ligand. Upon the introduction of transition metals like Cu(II), the molecule can form neutral dinuclear dye-metal complexes. This complexation locks the ligand into a specific coordination mode, causing a massive shift in the UV-Vis spectrum (>450 nm), making it an excellent colorimetric sensor for metal-ion screening[2].

References

  • Kuźnik, W., Kopylovich, M. N., Amanullayeva, G. I., & Kityk, I. V. "Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of β-diketones." ResearchGate. Available at:[1]

  • Chen, X.-C., Tao, T., Wang, Y.-G., Peng, Y.-X., Huang, W., & Qian, H.-F. "Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes." Dalton Transactions (RSC Publishing). Available at:[2]

  • "Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography." Journal of Medicinal Chemistry - ACS Publications. Available at:[3]

Sources

Foundational

The Mechanistic Landscape of Azo-Hydrazone Tautomerism in 2-(2-Phenylhydrazono)malonic Acid

Executive Summary For researchers and drug development professionals, understanding the precise molecular topography of small molecules is non-negotiable. 2-(2-Phenylhydrazono)malonic acid—historically referred to as mes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise molecular topography of small molecules is non-negotiable. 2-(2-Phenylhydrazono)malonic acid—historically referred to as mesoxalic acid phenylhydrazone[1]—serves as a quintessential model for azo-hydrazone tautomerism. While structural formulas often depict these compounds ambiguously, their behavior in solution and solid-state is rigidly dictated by thermodynamic drivers. This technical guide deconstructs the mechanistic causality behind the tautomeric equilibrium of 2-(2-phenylhydrazono)malonic acid, detailing the self-validating analytical workflows required to quantify these states and exploring their direct impact on pharmaceutical efficacy.

Structural Dynamics & Mechanistic Causality

In solution, 2-(2-phenylhydrazono)malonic acid undergoes a dynamic proton-transfer equilibrium between two distinct structural isomers:

  • The Azo Form: Characterized by a nitrogen-nitrogen double bond and a methine proton ( Ph-N=N-CH(COOH)2​ ).

  • The Hydrazone Form: Characterized by a carbon-nitrogen double bond and a secondary amine proton ( Ph-NH-N=C(COOH)2​ ).

As application scientists, we must look beyond the basic equilibrium arrow and interrogate why the system behaves as it does. In virtually all condensed phases, the equilibrium of this specific compound is overwhelmingly shifted toward the hydrazone tautomer . This is not a random occurrence but the result of three compounding thermodynamic drivers[2]:

  • Intramolecular Hydrogen Bonding: The N-H proton in the hydrazone form acts as a potent hydrogen bond donor, interacting with the adjacent carbonyl oxygen of the malonic acid moiety. This forms a highly stabilized, six-membered pseudo-chelate ring that drastically lowers the ground-state energy[3].

  • Extended π -Conjugation: The hydrazone configuration establishes a continuous corridor of electron delocalization. Electron density flows from the phenyl ring, through the nitrogen lone pair, across the N=C bond, and into the electron-withdrawing carboxylate groups. The azo form disrupts this continuous π -system.

  • Solvent Stabilization: The hydrazone form is highly polarized. When introduced to polar solvents (e.g., DMSO), the solvent dipole further stabilizes the hydrazone framework, a phenomenon consistently observed across similar azo-dye derivatives[4].

G Azo Azo Tautomer Ph-N=N-CH(COOH)2 Equilibrium Tautomeric Equilibrium (K_eq >> 1) Azo->Equilibrium Hydrazone Hydrazone Tautomer Ph-NH-N=C(COOH)2 Equilibrium->Hydrazone H_Bond Intramolecular H-Bonding (6-membered chelate ring) H_Bond->Hydrazone Conjugation Extended π-Conjugation (Phenyl to Carbonyls) Conjugation->Hydrazone Solvent Solvent Polarity (Stabilizes Dipole) Solvent->Equilibrium

Thermodynamic drivers shifting the azo-hydrazone equilibrium toward the hydrazone tautomer.

Implications in Rational Drug Design

The tautomeric state of a molecule dictates its 3D pharmacophore. The spatial arrangement of hydrogen bond donors (N-H) and acceptors (C=O, N=N) governs target protein binding affinity.

For example,5, an emerging alternative target for lung cancer therapy[5]. The binding poses generated in molecular docking studies rely entirely on the accurate representation of the hydrazone tautomer. If a computational chemist mistakenly inputs the azo form into the docking algorithm, the simulation will yield false-negative binding affinities due to the absence of the critical N-H hydrogen bond donor and the altered geometry of the malonic acid bite angle.

Analytical Workflows: A Self-Validating Protocol

To empirically validate the tautomeric state, we rely on a self-validating system of multinuclear NMR and UV-Vis spectroscopy. Because proton exchange is rapid on the NMR timescale, the experimental design must definitively isolate the structural signatures of the hydrazone form[2].

Step-by-Step Methodology

Step 1: Differential Solvent Preparation Dissolve 15 mg of 2-(2-phenylhydrazono)malonic acid in 0.5 mL of a non-polar deuterated solvent ( CDCl3​ ) and another 15 mg in a strongly hydrogen-bonding solvent ( DMSO-d6​ ). Causality: This dual-solvent approach allows us to differentiate between intramolecular hydrogen bonding (which persists in CDCl3​ ) and intermolecular solvent interactions (which dominate in DMSO-d6​ ).

Step 2: ¹H and ¹³C NMR Acquisition (298 K) Acquire high-resolution 1D spectra. Causality: In the ¹H spectrum, search for a highly deshielded singlet between 12.5 and 14.5 ppm. This extreme downfield shift is the definitive hallmark of an N-H proton locked in an intramolecular hydrogen bond. Simultaneously, verify the absence of a methine (C-H) signal at ~4.5–5.5 ppm, which confirms the absence of the azo form.

Step 3: ¹⁵N HMBC/HSQC Analysis (The Gold Standard) Perform a 2D ¹H-¹⁵N HSQC experiment to measure the 1JNH​ coupling constant. Causality: The absolute proof of the hydrazone form lies in the nitrogen-proton coupling. An observed 1JNH​ coupling constant of 70–95 Hz unequivocally proves that the proton is covalently bound to the nitrogen atom—a structural impossibility in the azo tautomer[3].

Step 4: UV-Vis pH Titration Prepare 10 µM solutions in aqueous buffers ranging from pH 2 to 12. Causality: The pure hydrazone form exhibits a strong π→π∗ transition around 380–420 nm. By titrating the solution, the disruption of the tautomeric equilibrium via deprotonation can be tracked. The emergence of isosbestic points validates the two-state system and allows for the calculation of the exact pKa​ of the hydrazone proton.

Quantitative Spectroscopic Baselines

The following table synthesizes the quantitative parameters used to differentiate the theoretical azo form from the observed hydrazone form in malonic acid phenylhydrazone derivatives. These baselines serve as a reference for quality control and structural validation.

Spectroscopic ParameterAzo Tautomer (Theoretical)Hydrazone Tautomer (Observed)Diagnostic Significance
¹H NMR (N-H vs C-H) ~4.5 - 5.5 ppm (C-H methine)12.5 - 14.5 ppm (N-H amine)N-H downfield shift confirms strong intramolecular H-bonding.
¹³C NMR (C=N vs C-N) ~60 - 80 ppm (sp³ C-H)115 - 140 ppm (sp² C=N)sp² hybridization of the central carbon validates the hydrazone double bond.
¹⁵N NMR Chemical Shift ~ 0 to -50 ppm-120 to -190 ppmHighly shielded nitrogen confirms the secondary amine environment.
¹J_NH Coupling Constant N/A (No N-H bond)70 - 95 HzAbsolute proof of covalent N-H connectivity.
Dominant Population < 1%> 99%Equilibrium constant heavily favors the hydrazone state in solution.

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Exploratory

The Phenylhydrazonomalonate Scaffold: Physical and Chemical Properties in Drug Discovery and Organic Synthesis

Executive Summary Diethyl 2-(phenylhydrazono)malonate and its derivatives represent a highly versatile class of electrophilic and nucleophilic intermediates in modern organic synthesis. Characterized by their unique azo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 2-(phenylhydrazono)malonate and its derivatives represent a highly versatile class of electrophilic and nucleophilic intermediates in modern organic synthesis. Characterized by their unique azo-hydrazone tautomerism, these compounds serve as critical building blocks for the construction of complex nitrogen-containing heterocycles, including indoles, pyrazoles, and cinnolines. This technical guide provides a rigorous analysis of the physical and chemical properties of phenylhydrazonomalonate derivatives, detailing the thermodynamic principles governing their stability, their reactivity profiles, and self-validating experimental protocols for their synthesis and downstream application in drug development.

Structural Dynamics: The Azo-Hydrazone Tautomerism

The defining chemical feature of phenylhydrazonomalonate derivatives is their tautomeric behavior. While initially formed as an azo compound during diazonium coupling, the molecule rapidly tautomerizes to the hydrazone form.

As a Senior Application Scientist, I emphasize that this is not merely a theoretical equilibrium; it is a thermodynamically driven absolute shift. The hydrazone form is locked into place by two critical factors:

  • Extended Conjugation: The hydrazone double bond ( C=N ) conjugates seamlessly with the adjacent ester carbonyls and the aromatic ring.

  • Intramolecular Hydrogen Bonding: The highly polarized N-H proton forms a strong intramolecular hydrogen bond with the oxygen of the adjacent ester carbonyl. This creates a stable six-membered pseudo-ring, drastically lowering the ground-state energy of the molecule.

Tautomerism A Arylazo Malonate (Ar-N=N-CH(COOEt)2) B Proton Transfer & Conjugation A->B Tautomerization C Phenylhydrazonomalonate (Ar-NH-N=C(COOEt)2) B->C D Intramolecular H-Bonding (NH···O=C) C->D Stabilization E Thermodynamic Sink (Highly Stable) D->E

Logical flow of azo-hydrazone tautomerization and thermodynamic stabilization.

Physical Properties Profile

The physical properties of diethyl 2-(phenylhydrazono)malonate (CAS 6134-59-4) make it an ideal bench-stable intermediate (). The table below summarizes the core quantitative data and the mechanistic implications for drug design and synthesis.

PropertyValueMechanistic Implication for Research & Development
Molecular Weight 264.28 g/mol Optimal baseline mass for small-molecule drug discovery, allowing room for downstream functionalization without violating Lipinski's Rule of 5.
Physical State Yellow/Orange Crystalline SolidThe highly conjugated π -system absorbs visible light, facilitating simple visual monitoring of reaction progress and purification.
Melting Point 70 - 73 °CIndicates moderate crystal lattice energy; the compound is easily handled as a solid and readily purified via recrystallization from ethanol.
LogP (estimated) ~2.8Favorable lipophilicity for membrane permeability, making its derivatives excellent candidates for intracellular biological assays.
H-Bond Donors 1 ( N-H )Participates in target binding, though its availability is partially restricted by the aforementioned intramolecular H-bonding.
H-Bond Acceptors 5 (4 O , 1 N )High capacity for interacting with kinase and GPCR binding pockets.

Chemical Reactivity and Mechanistic Pathways

The Japp-Klingemann Divergence

The synthesis of phenylhydrazonomalonates relies on the . A critical mechanistic divergence occurs depending on the substrate. When employing a β -keto ester (e.g., ethyl acetoacetate), the intermediate azo compound undergoes acyl cleavage (loss of the acetyl group) to restore conjugation. Conversely, when utilizing a malonate derivative (e.g., diethyl malonate), the presence of a highly acidic α -proton allows for direct tautomerization to the hydrazone without C-C bond cleavage. This preserves the full dicarbonyl functionality, establishing a highly versatile pharmacophore.

Downstream Heterocyclic Synthesis

This scaffold is pivotal in synthesizing novel heterocycles, as demonstrated in seminal malonic ester variations (). The dicarbonyl system and the nucleophilic nitrogen atoms allow for divergent synthetic pathways:

  • Fischer Indole Synthesis: Acid-catalyzed [3,3]-sigmatropic rearrangement yields indole-2-carboxylates.

  • Pyrazole Formation: Condensation with hydrazine derivatives yields pyrazolones.

  • Cinnoline Formation: Intramolecular Friedel-Crafts-type cyclization yields cinnoline-3-carboxylates.

Pathways Core Diethyl 2-(Phenylhydrazono)malonate (Core Scaffold) Indole Fischer Indole Synthesis (Indole-2-carboxylates) Core->Indole Lewis Acid / Heat Pyrazole Hydrazine Condensation (Pyrazolone Derivatives) Core->Pyrazole + NH2NH2 / Reflux Cinnoline Intramolecular Cyclization (Cinnoline-3-carboxylates) Core->Cinnoline Friedel-Crafts / Acid

Divergent synthetic pathways from the phenylhydrazonomalonate core scaffold.

Applications in Drug Development

Because the phenylhydrazonomalonate core can be rapidly diversified, it is a staple in medicinal chemistry:

  • Cannabinoid Receptor Ligands: The intermediate is a direct precursor for 4-oxo-1,4-dihydroquinoline-3-carboxamides and cinnolines, which are potent, CB2-selective cannabinoid receptor ligands utilized in neuroinflammation research ().

  • Antimicrobial Agents: The scaffold is utilized in the design of novel antimicrobial heterocyclic dyes and textile finishing agents, leveraging the bioactivity of the hydrazone moiety against bacterial cell walls ().

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale and an integrated quality control check.

Protocol 1: Japp-Klingemann Synthesis of Diethyl 2-(Phenylhydrazono)malonate

Step 1: Diazotization of Aniline

  • Procedure: Dissolve aniline (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0 °C. Add an aqueous solution of NaNO2​ (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Causality: HCl protonates nitrous acid to form the highly electrophilic nitrosonium ion ( NO+ ), which attacks the aniline. Strict temperature control prevents the thermodynamic degradation of the diazonium salt into phenol and nitrogen gas.

  • Validation Check: Perform a starch-iodide paper test. A rapid color change to deep blue confirms the presence of excess nitrous acid, validating complete diazotization.

Step 2: Electrophilic Coupling

  • Procedure: Add the cold diazonium solution dropwise to a pre-cooled (0 °C) solution of diethyl malonate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Stir for 2 hours.

  • Causality: Sodium acetate acts as a mild buffer. It raises the pH to ~5-6, which is optimal for generating the reactive enol/enolate of the malonate without causing base-catalyzed degradation of the diazonium salt (which occurs at pH > 8).

  • Validation Check: The immediate formation of a bright yellow/orange precipitate visually confirms successful coupling and tautomerization to the hydrazone.

Step 3: Isolation

  • Procedure: Filter the precipitate, wash with cold water to remove inorganic salts, and recrystallize from hot ethanol.

  • Validation Check: Determine the melting point. A sharp melting point at 70-73 °C confirms high purity and the absence of unreacted malonate or phenol byproducts.

Protocol 2: Fischer Indole Cyclization (Synthesis of Ethyl Indole-2-carboxylate)

Step 1: Acid-Catalyzed Rearrangement

  • Procedure: Heat the purified diethyl 2-(phenylhydrazono)malonate with polyphosphoric acid (PPA) or anhydrous ZnCl2​ at 120 °C for 3 hours.

  • Causality: The Lewis/Brønsted acid catalyzes the tautomerization to the enehydrazine. This is followed by a thermally driven[3,3]-sigmatropic rearrangement, forming a new C-C bond. Subsequent rearomatization and elimination of ammonia yield the stable indole core.

  • Validation Check: The evolution of ammonia gas (detectable by holding damp red litmus paper at the condenser outlet, which will turn blue) confirms the final cyclization and aromatization step is actively proceeding.

Step 2: Workup and Spectral Validation

  • Procedure: Quench the hot mixture in ice water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Validation Check: Conduct 1H -NMR analysis. The successful cyclization is confirmed by the disappearance of the highly deshielded hydrazone N-H proton (~11.5 ppm) and the appearance of the characteristic indole N-H proton (~8.5 ppm).

References

  • Novel Heterocycles by the Malonic Ester Variation of the Japp‐Klingemann Reaction ResearchGate URL: [Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands UCL-Bruxelles URL:[Link]

  • Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes National Institutes of Health (PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-(2-Phenylhydrazono)malonic Acid as a Multidentate Ligand in Coordination Chemistry

Executive Summary 2-(2-Phenylhydrazono)malonic acid (PHMA), also known as mesoxalic acid phenylhydrazone, is a highly versatile multidentate ligand utilized in advanced coordination chemistry and drug development[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Phenylhydrazono)malonic acid (PHMA), also known as mesoxalic acid phenylhydrazone, is a highly versatile multidentate ligand utilized in advanced coordination chemistry and drug development[1][2]. Featuring a malonic acid backbone coupled with a phenylhydrazone moiety, PHMA offers a unique combination of hard (oxygen) and borderline (nitrogen) donor atoms. This structural motif enables the stabilization of various transition metal oxidation states, facilitating the synthesis of discrete mononuclear complexes, extended 1D/2D coordination polymers, and bioactive heterocycles[3][4].

This application note provides researchers with a comprehensive, self-validating guide to the mechanistic behavior, structural dynamics, and experimental protocols for utilizing PHMA in metallo-organic synthesis.

Structural Dynamics & Mechanistic Insights

Azo-Hydrazone Tautomerism

The chemical behavior of PHMA is governed by azo-hydrazone tautomerism. In solution, the molecule exists in an equilibrium between the azo-enol and hydrazone-keto forms. However, the hydrazone-keto form is predominantly stabilized by intramolecular hydrogen bonding between the hydrazone NH and the adjacent carboxylate carbonyl oxygen.

  • Causality in Coordination: When a transition metal is introduced, coordination locks the ligand into a specific conformation. The deprotonation of the carboxylic acid groups (pKa₁ ~2.5, pKa₂ ~5.0) under controlled pH conditions drives the equilibrium toward the reactive dianionic species, allowing simultaneous attachment of the donor atoms to the metal center[5].

The Chelate Effect and Coordination Modes

PHMA typically acts as a tridentate (O, N, O) chelating agent. The coordination involves one oxygen atom from each of the two carboxylate groups and the imine nitrogen of the hydrazone group.

  • Thermodynamic Stability: This tridentate coordination forms two fused five-membered chelate rings around the central metal ion, providing immense thermodynamic stability (the Chelate Effect)[5].

  • Polymeric Extension: In the presence of metals like Co(II) or Mn(II), the uncoordinated oxygens of the carboxylate groups can act as bridges to adjacent metal centers, forming homochiral polymeric chains or 1D coordination polymers with unique magnetic properties[3].

Tautomerism A Azo-Enol Form (Minor) B Hydrazone-Keto Form (Major, Stable) A->B Tautomerization C Deprotonation (pH > 5) B->C Base added D Metal Coordination (M2+) C->D Add Metal E Tridentate (O,N,O) Complex D->E Chelation

Fig 1: Azo-hydrazone tautomerism and the pH-dependent metal coordination pathway of PHMA.

Data Presentation: Metal-PHMA Complex Characteristics

The pharmacological and physical properties of PHMA complexes are highly dependent on the central metal ion. Hydrazone metal complexes are recognized for their potent cytotoxicity against tumor cell lines, as well as antibacterial and antioxidant activities[6].

Metal IonPreferred GeometryTypical Stoichiometry (M:L)Primary Application / Property
Cu(II) Distorted Octahedral / Square Planar1:1 or 1:2High antibacterial activity, DNA-binding, Catalysis[6]
Co(II) Octahedral1:1 (Polymeric)1D magnetic coordination polymers, S=1/2 effective spin[3]
Ni(II) Octahedral1:1 or 1:2Structural modeling, simultaneous equilibrium studies[5]
Zn(II) Tetrahedral / Octahedral1:1Luminescence, Antioxidant, Antiviral agent profiling[6][7]

Experimental Protocols

The following protocols outline a self-validating system for synthesizing transition metal complexes using PHMA. The methodology emphasizes precise pH control, which is the critical variable dictating whether the ligand acts as a bidentate or tridentate chelator.

Protocol A: Preparation of the PHMA Ligand Solution

Note: PHMA is sparingly soluble in cold water but highly soluble in polar organic solvents.

  • Solvent Selection: Prepare a 70% (v/v) aqueous methanol solution. This specific ratio ensures complete dissolution of the organic ligand while maintaining sufficient aqueous character to dissolve the inorganic metal salts[5].

  • Dissolution: Weigh 2.08 g (10 mmol) of PHMA (MW: 208.17 g/mol )[2][8] and dissolve it in 50 mL of the solvent mixture under continuous stirring at room temperature.

  • Validation Check: The solution should appear clear and pale yellow. Any particulate matter indicates incomplete dissolution; gently warm to 40°C if necessary.

Protocol B: Synthesis of [M(PHMA)(H₂O)₂]ₙ Coordination Polymers

This protocol is optimized for Co(II) or Cu(II) to yield 1D coordination networks[3].

  • pH Adjustment (Critical Step): To the stirring PHMA solution, add 0.1 M NaOH dropwise. Monitor via a calibrated pH meter until the solution reaches pH 5.5–6.0.

    • Causality: At pH < 3, the ligand remains protonated and will not chelate effectively. At pH > 7, transition metals like Cu(II) and Co(II) risk precipitating as insoluble metal hydroxides. pH 5.5 ensures the malonic acid moiety is fully deprotonated (dianionic) while preventing metal hydroxide formation[5].

  • Metal Addition: Dissolve 10 mmol of the transition metal salt (e.g., CoCl₂·6H₂O or CuCl₂·2H₂O) in 20 mL of deionized water. Add this dropwise to the ligand solution over 15 minutes.

  • Refluxing: Equip the flask with a reflux condenser. Heat the mixture to 60°C for 2 to 4 hours.

    • Observation: A distinct color change will occur immediately upon metal addition (e.g., dark pink/purple for Cobalt, deep green/blue for Copper), confirming the formation of the coordination complex[3].

  • Crystallization: Filter the hot solution to remove any unreacted trace impurities. Allow the filtrate to cool slowly at room temperature in a dark environment.

    • Mechanism: Slow evaporation over 3–7 days promotes the growth of high-quality prismatic crystals suitable for X-ray diffraction, driven by hydrogen bonding between coordination and crystallization water molecules[3].

  • Isolation: Harvest the crystals via vacuum filtration, wash with cold ethanol, and dry under a vacuum desiccator.

Protocol Step1 1. Dissolve PHMA in Aqueous Methanol (70% v/v) Step2 2. Adjust pH to 5.5-6.0 using 0.1 M NaOH Step1->Step2 Step3 3. Add Transition Metal Salt (e.g., CuCl2 or CoCl2) Step2->Step3 Step4 4. Reflux at 60°C for 2-4 hours Step3->Step4 Step5 5. Cool & Crystallize (Slow Evaporation) Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing PHMA-transition metal complexes.

Advanced Applications in Drug Development

Beyond traditional coordination chemistry, PHMA is a critical building block in medicinal chemistry. The cyclization of phenylhydrazonomalonic acid derivatives in the presence of thionyl chloride and titanium tetrachloride (TiCl₄) yields cinnoline-3-carboxylate intermediates. These scaffolds are subsequently functionalized to create high-affinity small molecules used in Positron Emission Tomography (PET) imaging of human CD80, a critical biomarker in T-cell activation and immune response monitoring[4].

References

  • [1] 2-(2-PHENYLHYDRAZONO)MALONIC ACID CAS#40885-82-3 | FCMD | Food Contact Materials Regulations Database. ChemRadar.

  • [2] 2-(2-PHENYLHYDRAZONO)MALONIC ACID CAS#40885-82-3 | CAS Substance Database. ChemRadar.

  • [8] 2-(Phenylhydrazono)malonic acid/CAS:40885-82-3. HXCHEM.

  • [3] Synthesis, structure and magnetic properties of a cobalt(II) mesoxalate 1D coordination polymer. IC-Unicamp.

  • [5] Formation constants of ternary complexes of Cu(II), Ni(II), Co(II), Mn(II) and Zn(II) with phenylhydrazones and amino acids. Indian Academy of Sciences.

  • [7] A versatile salicyl hydrazonic ligand and its metal complexes as antiviral agents. PubMed.

  • [6] Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry.

  • [4] Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Application Note: Protocol for Synthesizing Pyrazoles from 2-(2-Phenylhydrazono)malonic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide Executive Summary Pyrazole derivatives are privileged scaffolds in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary

Pyrazole derivatives are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, COX-2 inhibitors, and anti-inflammatory agents. 2-(2-phenylhydrazono)malonic acid is a highly versatile, bis-electrophilic precursor that can be strategically manipulated to yield diverse pyrazole architectures.

This application note details two field-proven synthetic pathways:

  • Cyclocondensation with hydrazines to yield 4-(phenylhydrazono)pyrazolidine-3,5-diones.

  • Vilsmeier-Haack Formylation/Cyclization to yield 4-formylpyrazole derivatives[1].

By establishing a self-validating experimental system with strict in-process controls, this guide ensures high-fidelity reproducibility for scale-up and library generation.

Mechanistic Rationale & Experimental Design

Direct cyclization of free 2-(2-phenylhydrazono)malonic acid is often plagued by poor solubility and competitive thermal decarboxylation. To bypass this, the protocol begins with a Fischer esterification to convert the diacid into diethyl 2-(2-phenylhydrazono)malonate. This transformation serves a dual purpose: it protects the labile carboxylate groups and converts them into highly reactive electrophilic esters[2].

From the diethyl ester, the synthesis diverges based on the desired pyrazole derivative:

  • Pathway A (Cyclocondensation): Hydrazine hydrate acts as a potent bis-nucleophile. The first primary amine attacks the ester carbonyl, expelling ethanol to form a hydrazide intermediate. The proximity of the second ester group drives a rapid, thermodynamically favored intramolecular cyclization by the second amine, closing the 5-membered pyrazole-dione core.

  • Pathway B (Vilsmeier-Haack Cyclization): The Vilsmeier-Haack reagent (POCl3/DMF) acts simultaneously as a formylating agent and a dehydrating cyclization promoter. The hydrazone nitrogen attacks the highly electrophilic chloroiminium ion, initiating a cascade that closes the pyrazole ring and installs a formyl group at the C4 position[3],[4].

PyrazoleSynthesis A 2-(2-Phenylhydrazono) malonic acid B Fisher Esterification (EtOH, H2SO4, reflux) A->B C Diethyl 2-(2-phenylhydrazono) malonate B->C D1 Pathway A: Cyclocondensation (Hydrazine Hydrate, EtOH) C->D1 D2 Pathway B: Vilsmeier-Haack (POCl3, DMF, 0-70°C) C->D2 E1 4-(Phenylhydrazono) pyrazolidine-3,5-dione D1->E1 Bis-nucleophilic attack E2 4-Formylpyrazole Derivatives D2->E2 Formylation & Cyclization

Fig 1: Divergent synthetic pathways to pyrazoles from 2-(2-phenylhydrazono)malonic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Diethyl 2-(2-phenylhydrazono)malonate (Intermediate)

This step activates the diacid for subsequent nucleophilic attack.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Suspend 2-(2-phenylhydrazono)malonic acid (10.0 g, 45.0 mmol) in absolute ethanol (100 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (1.5 mL) dropwise while stirring. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (78 °C) for 5 hours. The suspension will gradually turn into a clear, deep-yellow solution as the esterification proceeds[2].

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (baseline) should be completely consumed, replaced by a high-Rf spot.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ~70% of the ethanol. Pour the residue into ice water (150 mL) and neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the diethyl ester as a yellow/orange solid.

Protocol B: Cyclocondensation to 4-(Phenylhydrazono)pyrazolidine-3,5-dione

A highly efficient ring-closure utilizing hydrazine as a bis-nucleophile.

  • Setup: In a 100 mL round-bottom flask, dissolve the synthesized diethyl 2-(2-phenylhydrazono)malonate (5.0 g, 18.0 mmol) in absolute ethanol (40 mL).

  • Nucleophile Addition: Add hydrazine hydrate (80% aqueous solution, 1.35 g, 21.6 mmol, 1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 3 hours. A brightly colored precipitate (typically orange/red due to extended conjugation) will begin to form after 45 minutes.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the solid under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry under high vacuum. Recrystallize from hot ethanol/water to obtain the pure pyrazole-3,5-dione derivative.

Protocol C: Vilsmeier-Haack Cyclization to 4-Formylpyrazoles (Alternative)

Utilized when a formyl handle is required for downstream cross-coupling or functionalization.

  • Vilsmeier Reagent Preparation: Cool anhydrous DMF (15 mL) to 0 °C under an inert N₂ atmosphere. Add POCl₃ (3.5 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium ion[1].

  • Substrate Addition: Dissolve the diethyl ester intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Allow the reaction to warm to room temperature, then heat to 65–70 °C for 4 hours[3],[4].

  • Quenching: Pour the cooled mixture over crushed ice and neutralize with saturated Na₂CO₃. Extract with dichloromethane, dry, and purify via flash chromatography to isolate the 4-formylpyrazole.

Optimization Data & Solvent Selection

To establish the self-validating nature of Protocol B, solvent and temperature parameters were rigorously evaluated. Absolute ethanol at reflux provides the optimal balance of solubility for the starting materials and insolubility for the highly conjugated pyrazole product, driving the reaction forward via Le Chatelier's principle.

Table 1: Optimization of Cyclocondensation Conditions (Protocol B)

EntrySolvent SystemTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)Mechanistic Observation
1THF65645>90%Poor solubility of hydrazine intermediate.
2Methanol65472>95%Product partially soluble, reducing yield.
3 Absolute Ethanol 78 (Reflux) 3 89 >98% Optimal precipitation drives completion.
4DMF100265>85%Thermal degradation and side reactions noted.

Analytical Validation & In-Process Controls

A self-validating protocol requires strict analytical checkpoints. Ensure the following spectral markers are confirmed before advancing the material to biological screening or downstream synthesis:

  • FT-IR Spectroscopy: For the product of Protocol B, look for the disappearance of the ester carbonyl stretches (~1735 cm⁻¹) and the appearance of strong pyrazolidine-3,5-dione cyclic imide/amide carbonyl bands (~1680–1700 cm⁻¹) and a broad N-H stretch (~3200 cm⁻¹).

  • ¹H-NMR (DMSO-d₆): The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) must be completely absent. The presence of a highly deshielded N-H proton (~11.5 - 12.0 ppm) confirms the formation of the pyrazole ring.

  • Tautomeric Consideration: Note that 4-(phenylhydrazono)pyrazolidine-3,5-diones exist in a dynamic tautomeric equilibrium (hydrazono-keto azo-enol). NMR spectra may show peak broadening depending on the solvent and temperature.

References

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography Journal of Medicinal Chemistry, ACS Publications URL
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis Thieme Connect URL
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation ACS Omega URL
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)

Sources

Method

applications of 2-(2-phenylhydrazono)malonic acid in dye manufacturing

Application Note: 2-(2-Phenylhydrazono)malonic Acid (PHMA) as a Versatile Synthon in Advanced Dye Manufacturing Introduction & Scope 2-(2-Phenylhydrazono)malonic acid (PHMA) [CAS: 40885-82-3] is a highly functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(2-Phenylhydrazono)malonic Acid (PHMA) as a Versatile Synthon in Advanced Dye Manufacturing

Introduction & Scope

2-(2-Phenylhydrazono)malonic acid (PHMA) [CAS: 40885-82-3] is a highly functionalized, active-methylene-derived intermediate that serves as a cornerstone in modern dye chemistry. Featuring a hydrazone linkage flanked by two carboxylic acid groups, PHMA exhibits exceptional chelating properties and acts as a versatile building block for both traditional textile colorants and advanced functional materials. This application note details the dual utility of PHMA:

  • Pathway A (Textile & Protein Dyes): Direct application as a tridentate ligand in the synthesis of pre-metallized acid dyes (e.g., 1:1 Chromium complexes) for polyamide (nylon) and protein fibers.

  • Pathway B (Fluorescent Probes): Utilization as a precursor for the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, which serve as rigid, planar cores for highly fluorescent dyes and optical brighteners.

Mechanistic Principles & Causality

  • Azo-Hydrazone Tautomerism & Photostability: PHMA exists in a tautomeric equilibrium between its azo and hydrazone forms. The hydrazone form is thermodynamically favored due to strong intramolecular hydrogen bonding between the hydrazone N-H proton and the adjacent malonic carbonyl oxygen. This H-bonding enforces molecular planarity, extending the conjugated π -system. Consequently, this leads to a bathochromic shift (deeper, more vibrant color) and significantly enhances the dye's photostability by providing a non-radiative decay pathway for absorbed UV energy, .

  • Metal Chelation Thermodynamics: In the synthesis of pre-metallized dyes, PHMA acts as an O,N,O-tridentate ligand. Coordination with transition metals like Cr(III) or Co(II) forms highly stable, fused 5- and 6-membered chelate rings. This1[1], yielding 2[2].

  • Richter-Type Cinnoline Cyclization: The conversion of PHMA to a fluorescent cinnoline core relies on the activation of the dicarboxylic acids to bis-acid chlorides using thionyl chloride ( SOCl2​ ). Subsequent treatment with a strong Lewis acid ( TiCl4​ ) drives an intramolecular electrophilic aromatic substitution onto the phenyl ring. This Friedel-Crafts-type cyclization forms the3[3], which is otherwise difficult to synthesize.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(2-Phenylhydrazono)malonic Acid (Diazo Coupling)

  • Diazotization: Dissolve 0.1 mol of aniline in 50 mL of 2.5 M HCl. Cool the solution to 0–5 °C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite ( NaNO2​ , 0.105 mol) dropwise.

    • Causality: Strict temperature control (0–5 °C) is critical to prevent the thermal degradation of the highly reactive diazonium salt into phenol, which would cause tar formation and ruin the coupling stoichiometry. Validation is achieved when starch-iodide paper turns blue-black, indicating a slight excess of nitrous acid.

  • Coupling: In a separate flask, dissolve 0.1 mol of malonic acid in 100 mL of water and adjust the pH to 4.5 using a sodium acetate buffer. Cool to 0–5 °C.

    • Causality: The active methylene of malonic acid requires a mildly acidic to neutral pH to form the reactive enolate equivalent. A highly alkaline pH would cause the diazonium salt to convert into an unreactive diazoate.

  • Addition: Add the diazonium salt solution dropwise to the malonic acid solution under vigorous stirring. Maintain the pH at 4.5. Stir for 2 hours, filter the resulting yellow/orange precipitate, wash with cold water, and dry in vacuo to yield PHMA.

Protocol B: Synthesis of 1:1 Chromium-PHMA Acid Dye

  • Dissolution & pH Adjustment: Suspend 0.05 mol of PHMA in 100 mL of distilled water. Adjust the pH to 4.0 using dilute NaOH .

    • Causality: Partial deprotonation of the carboxylic acids facilitates metal coordination, while strictly keeping the pH 4.0 prevents the irreversible precipitation of insoluble chromium hydroxide ( Cr(OH)3​ ).

  • Metallization: Add 0.05 mol of Chromium(III) chloride hexahydrate ( CrCl3​⋅6H2​O ). Heat the mixture to 90 °C and reflux for 2 hours.

    • Causality: Cr(III) is kinetically inert ( d3 electron configuration). Extended heating provides the necessary activation energy for ligand exchange from water to the PHMA ligand.

  • Isolation: Cool the deep red/brown solution to room temperature and salt out the dye using 10% w/v NaCl . Filter and dry at 80 °C.

Protocol C: Synthesis of Methyl 4-Hydroxycinnoline-3-carboxylate (Fluorescent Core)

  • Acid Chloride Formation: Suspend 0.02 mol of PHMA in 15 mL of neat SOCl2​ . Heat to 80 °C and reflux for 2 hours.

    • Causality: Refluxing continues until gas evolution ( SO2​ , HCl ) ceases, serving as a self-validating visual indicator that quantitative conversion to the bis-acid chloride is complete. Remove excess SOCl2​ in vacuo.

  • Lewis Acid Cyclization: Dissolve the crude acid chloride in anhydrous dichloroethane. Add 0.04 mol of TiCl4​ dropwise and heat to 110 °C for 4 hours.

    • Causality: TiCl4​ acts as a potent Lewis acid to generate the highly electrophilic acylium ion, overcoming the activation barrier for intramolecular cyclization onto the deactivated phenyl ring.

  • Esterification: Cool the mixture to 60 °C and carefully quench with 20 mL of anhydrous methanol.

    • Causality: Methanol traps the unreacted acid chloride at the C3 position as a stable methyl ester, preventing hydrolysis back to the carboxylic acid and improving solubility for downstream functionalization.

Data Presentation: Dye Properties & Fastness

Dye / Intermediate λmax​ (nm)Molar Extinction ( ϵ , M−1cm−1 )Wash Fastness (1-5)Light Fastness (1-8)Primary Application
PHMA (Unmetallized) 39018,5002 (Poor)4 (Moderate)Synthetic Intermediate
1:1 Cr-PHMA Complex 48524,2004-5 (Excellent)6-7 (Very Good)Polyamide/Wool Dyeing
Cinnoline Derivative 340 (Em: 460)12,800N/A7 (Excellent)Fluorescent Probe / Brightener

Note: Fastness properties evaluated on standard polyamide 6,6 fabric according to ISO 105-C06 (Wash) and ISO 105-B02 (Light).

Workflow Visualization

DyeWorkflow A Aniline + NaNO2/HCl (Diazotization, 0-5 °C) B Phenyldiazonium Chloride A->B D 2-(2-Phenylhydrazono)malonic Acid (PHMA) [CAS: 40885-82-3] B->D Coupling pH 4-5 C Malonic Acid (Active Methylene) C->D E Chromium(III) Salt (Chelation, pH 4.0) D->E G SOCl2, then TiCl4/MeOH (Richter Cyclization) D->G F 1:1 Cr-PHMA Complex (Pre-metallized Acid Dye) E->F Heat, 90 °C H 4-Hydroxycinnoline-3-carboxylate (Fluorescent Dye Core) G->H Electrophilic Aromatic Sub.

Figure 1: Dual-pathway application of PHMA in metal-complex and fluorescent dye manufacturing.

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Application

Application Note: In Vitro Biological Assays for 2-(2-Phenylhydrazono)malonic Acid Derivatives as HIV-1 Reverse Transcriptase Inhibitors

Executive Summary The development of targeted antiretroviral therapies relies heavily on exploiting highly conserved viral mechanisms. 2-(2-Phenylhydrazono)malonic acid derivatives—most notably the 4-chlorophenylhydrazon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antiretroviral therapies relies heavily on exploiting highly conserved viral mechanisms. 2-(2-Phenylhydrazono)malonic acid derivatives—most notably the 4-chlorophenylhydrazone of mesoxalic acid (CPHM)—have emerged as potent, specialized inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) [1]. Unlike traditional Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that target the polymerase active site, these derivatives uniquely target the Ribonuclease H (RNase H) domain and block the translocation of the RT enzyme along the viral genome [2].

This application note provides researchers and drug development professionals with an authoritative, causality-driven guide to evaluating the in vitro biological activity of 2-(2-phenylhydrazono)malonic acid derivatives.

Mechanistic Rationale: Targeting Translocation & RNase H Activity

HIV-1 RT is a p66/p51 heterodimer responsible for converting the single-stranded viral RNA genome into double-stranded DNA. This process requires two distinct catalytic activities: DNA polymerase activity (N-terminus) and RNase H activity (p15 C-terminus). During reverse transcription, the RNase H domain must degrade the RNA strand of the RNA:DNA heteroduplex to allow for essential DNA strand transfer reactions [1].

The Causality of Inhibition: 2-(2-Phenylhydrazono)malonic acid derivatives do not directly inhibit the DNA polymerase active site. Instead, their dicarboxylic acid moiety chelates the essential divalent metal cofactors (Mg²⁺) required by the RNase H domain [1]. By binding to the active site, these derivatives trap the RT-DNA complex in a pre-translocational conformation [2]. This structural lockdown prevents the repositioning required for efficient RNA hydrolysis, subsequently aborting the obligatory DNA strand transfer reactions [1].

G CPHM 2-(2-Phenylhydrazono)malonic Acid Derivative Mg Mg2+ Cofactor CPHM->Mg chelates (Kd ~2.4 mM) PreTrans Pre-translocational RT-DNA Complex CPHM->PreTrans traps HIV_RT HIV-1 Reverse Transcriptase RNaseH RNase H Domain HIV_RT->RNaseH contains RNaseH->Mg requires RNA_DNA RNA:DNA Heteroduplex RNaseH->RNA_DNA cleaves BlockRNase Inhibition of RNase H Cleavage PreTrans->BlockRNase leads to BlockRNase->RNA_DNA prevents degradation of BlockTransfer Blockade of DNA Strand Transfer BlockRNase->BlockTransfer causes

Mechanism of HIV-1 RT inhibition by 2-(2-phenylhydrazono)malonic acid derivatives.

Experimental Design & Causality (E-E-A-T)

To accurately profile these derivatives, assay design must isolate the RNase H function from the polymerase function. If a coupled assay is used, the lack of polymerase inhibition might mask the compound's true efficacy.

  • Polymerase-Independent RNase H Cleavage Assay: By omitting dNTPs from the reaction, we eliminate DNA synthesis. This forces the assay to measure only the localized hydrolysis of the RNA:DNA heteroduplex, proving that the derivative targets the p15 domain directly [1].

  • DNA Strand Transfer Assay: Because RNase H degradation is a prerequisite for strand transfer, measuring the accumulation of pre-transfer intermediates confirms the downstream biological consequence of the drug [1].

Step-by-Step Self-Validating Protocols

Protocol A: Polymerase-Independent RNase H Cleavage Assay

Objective: Quantify the IC₅₀ of the derivative against the isolated RNase H activity of HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 RT (p66/p51 heterodimer).

  • 5'-radiolabeled or fluorophore-quenched RNA:DNA heteroduplex substrate.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 80 mM KCl, 1 mM DTT, 6 mM MgCl₂.

Methodology:

  • Complex Formation: Pre-incubate 5 nM HIV-1 RT with 100 nM RNA:DNA substrate in the assay buffer (excluding MgCl₂) for 5 minutes at 37°C. Rationale: Allows the enzyme to bind the substrate in a steady-state conformation before catalysis begins.

  • Inhibitor Addition: Add the 2-(2-phenylhydrazono)malonic acid derivative at varying concentrations (e.g., 0.1 μM to 50 μM) in 5% DMSO. Incubate for 10 minutes.

  • Catalytic Initiation: Initiate the RNase H cleavage by adding 6 mM MgCl₂.

  • Quenching: After 15 minutes, quench the reaction with an equal volume of stop buffer (95% formamide, 20 mM EDTA).

  • Analysis: Resolve the cleavage products using high-resolution denaturing polyacrylamide gel electrophoresis (PAGE) or a microplate fluorometer.

Self-Validation & Quality Control:

  • Metal Competition Control: Because these derivatives act via Mg²⁺ chelation [1], run a parallel assay titrating the MgCl₂ concentration up to 20 mM. A rightward shift in the IC₅₀ curve self-validates the metal-chelation mechanism.

  • Negative Control: Use an HIV-1 RT active-site mutant (e.g., D185N) [2]. The mutant should yield zero cleavage, validating that the observed wild-type signal is strictly enzyme-dependent.

Protocol B: DNA Strand Transfer Assay

Objective: Evaluate the derivative's ability to block viral genome replication intermediate steps.

Methodology:

  • Template Setup: Anneal a radiolabeled DNA primer to a synthetic 500-nucleotide RNA template containing the HIV-1 repeat (R) region.

  • Reaction Assembly: Combine the template/primer, 5 nM HIV-1 RT, and the derivative in assay buffer.

  • Transfer Initiation: Add a secondary DNA acceptor template and a full dNTP mix (5 μM each) to initiate both polymerization and strand transfer.

  • Monitoring: Quench aliquots at 5, 15, and 30 minutes. Resolve via denaturing PAGE.

  • Interpretation: Successful inhibition will show an accumulation of full-length donor DNA (pre-transfer product) and a complete absence of the elongated transfer product.

Data Presentation

The following table summarizes the established quantitative benchmarks for the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), serving as a reference standard for evaluating novel derivatives in this class.

Target / ParameterExperimental ValueMechanistic Significance
HIV-1 RT RNase H IC₅₀ = 2.2 μMPrimary target; demonstrates robust, low-micromolar inhibition of RNA hydrolysis [1].
E. coli RNase H IC₅₀ = 2.6 μMIndicates targeting of structurally conserved RNase H active site geometries [1].
HIV-1 RT DNA Polymerase IC₅₀ > 100 μMProves high specificity; the derivative does not interfere with the N-terminal polymerase active site [1].
Mg²⁺ Chelation Affinity K_d = 2.4 mMValidates the binding mechanism driven by the dicarboxylic acid moiety [1].

References

  • Davis, W. R., Tomsho, J., Nikam, S., Cook, E. M., Somand, D., & Peliska, J. A. (2000). Inhibition of HIV-1 Reverse Transcriptase-Catalyzed DNA Strand Transfer Reactions by 4-Chlorophenylhydrazone of Mesoxalic Acid. Biochemistry, 39(46), 14279-14291. URL:[Link]

  • Bernatchez, J. A., Paul, R., Tchesnokov, V. N., Ngure, M., Heeboll, A., Selliah, M., ... & Götte, M. (2015). Derivatives of Mesoxalic Acid Block Translocation of HIV-1 Reverse Transcriptase. Journal of Biological Chemistry, 290(3), 1474-1484. URL:[Link]

Method

Application Note: Catalytic Reactions Involving 2-(2-Phenylhydrazono)malonic Acid Complexes

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of robust, tunable transition met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of robust, tunable transition metal catalysts is a cornerstone of modern synthetic chemistry and drug development. Among the versatile classes of ligands, aromatic hydrazones—specifically 2-(2-phenylhydrazono)malonic acid (PHMA) and its derivatives—have emerged as highly effective scaffolds for transition metal coordination[1]. The hydrazone moiety ("-C=N-NH-") acts as an extended, stable imine bond, while the adjacent malonic acid groups provide strong oxygen-donor coordination sites. This O/N/O-tridentate coordination mode forms highly stable, yet catalytically active, complexes with metals such as Cu(II), Ni(II), and Pd(II)[1][2].

This application note details the mechanistic rationale, quantitative performance, and standardized protocols for utilizing PHMA-metal complexes in catalytic transformations, with a specific focus on carbon-carbon bond-forming reactions such as aldol condensations.

Mechanistic Insights & Ligand Design (E-E-A-T)

The Causality of Coordination

The efficacy of PHMA as a ligand lies in its structural thermodynamics. The condensation of phenylhydrazine derivatives with malonic acid precursors yields a highly conjugated, planar system. When coordinated to a transition metal (e.g., Cu(II) or Pd(II)), the ligand typically adopts a mononegative or dinegative bidentate/tridentate geometry[2].

  • Electronic Tuning: The phenyl ring of the hydrazone allows for facile electronic tuning. Electron-withdrawing or electron-donating groups on the phenyl ring directly influence the Lewis acidity of the central metal ion.

  • Stability vs. Lability: The strong O/N coordination ensures the catalyst does not degrade under elevated temperatures (up to 100°C in DMF), while the remaining coordination sites on the octahedral or square-planar metal center remain labile enough to bind incoming substrates (e.g., aldehydes).

  • Catalytic Activation: In aldol condensations, the Cu(II)-PHMA complex acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating nucleophilic attack by the enolate.

Counter-Ion Effects

Experimental data indicates that the choice of metal salt precursor is critical. Complexes synthesized from metal acetates exhibit significantly higher catalytic turnover compared to those derived from nitrates or chlorides. The acetate ion acts as an internal base, facilitating the deprotonation steps required in the catalytic cycle.

Quantitative Data: Catalytic Performance

The following table summarizes the catalytic efficiency of various metal-hydrazone complexes in the aldol condensation of benzaldehyde with acetophenone (Standard conditions: 16 mol% catalyst, DMF, 80°C, 18 h).

Catalyst ComplexLigand TypeMetal PrecursorYield (%)Magnetic Moment (µeff)
Cu(II)-PHMA O/N/O-TridentateCu(OAc)₂85%1.83 BM
Ni(II)-PHMA O/N/O-TridentateNi(OAc)₂62%Diamagnetic
Pd(II)-PHMA O/N/O-TridentatePdCl₂78%Diamagnetic
Zn(II)-PHMA O/N/O-TridentateZn(OAc)₂45%Diamagnetic
Control (No Catalyst)N/AN/A<5%N/A

Data indicates that Cu(II) complexes with acetate counter-ions provide the optimal balance of Lewis acidity and basicity for this transformation.

Experimental Protocols

Protocol A: Synthesis of the Cu(II)-PHMA Complex

This protocol is a self-validating system; the colorimetric shift from green to reddish-brown/yellow confirms successful coordination[2].

  • Preparation of Ligand Solution: Dissolve 2.0 mmol of 2-(2-phenylhydrazono)malonic acid in 10 mL of hot, absolute ethanol.

  • Preparation of Metal Solution: In a separate flask, dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in a minimum quantity of hot double-distilled water[3].

  • Complexation: Slowly add the warm ethanolic ligand solution to the metal salt solution to achieve a 1:2 (Metal:Ligand) stoichiometric ratio.

  • Buffering: Add 2.0 g of sodium acetate to the mixture to facilitate deprotonation and coordination[3].

  • Reflux: Reflux the mixture for 2 hours on a water bath. A distinct color change (typically to a pale yellow or reddish-brown precipitate) will be observed[2].

  • Isolation: Cool the mixture to 0°C, filter the precipitated complex, wash successively with cold ethanol and diethyl ether, and dry under vacuum.

Protocol B: Catalytic Aldol Condensation
  • Reaction Setup: In a 25 mL Schlenk tube under inert atmosphere, add 1.25 mmol of benzaldehyde and 5.0 mL of acetophenone.

  • Catalyst Addition: Add 16 mol% (0.20 mmol) of the synthesized Cu(II)-PHMA complex.

  • Solvent Addition: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Stir the homogeneous mixture at 80°C for 18 hours.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the target α,β-unsaturated ketone via preparative TLC or column chromatography.

Workflow Visualization

The following diagram illustrates the logical flow of the catalyst synthesis and application pipeline.

G N1 Ligand Synthesis: 2-(2-phenylhydrazono)malonic acid N2 Metal Complexation: Addition of Cu(OAc)2 N1->N2 EtOH, NaOAc, Reflux N3 Catalyst Activation: Formation of Cu(II)-PHMA N2->N3 1:2 M:L ratio N4 Substrate Addition: Aldehyde + Ketone N3->N4 DMF, 80°C N5 Catalytic Cycle: Aldol Condensation N4->N5 16 mol% catalyst N6 Product Isolation: α,β-unsaturated ketone N5->N6 Extraction & Purification

Caption: Step-by-step workflow from PHMA ligand synthesis to catalytic aldol condensation.

References

  • Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones Source: PMC / NIH URL:[Link]

  • Synthesis and Spectral Studies of Some Metal Complexes of Some Phenylhydrazones Source: Asian Journal of Chemistry URL:[Link]

  • Aldol Condensations with Metal(II) Complex Catalysts Source: Bulletin of the Chemical Society of Japan (OUP) URL:[Link]

  • Synthesis, Characterization and Antibacterial Activity of Mn(II), Co(II), Ni(II) and Cu(II) Complexes of 4-Carboxaldehyde Phenylhydrazone Source: Semantic Scholar URL:[Link]

Sources

Application

Application Note: Unraveling the Structural Nuances of 2-(2-phenylhydrazono)malonic acid using ¹H and ¹³C NMR Spectroscopy

Introduction 2-(2-phenylhydrazono)malonic acid is a molecule of significant interest in synthetic chemistry, potentially serving as a versatile precursor for the synthesis of various heterocyclic compounds and pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-phenylhydrazono)malonic acid is a molecule of significant interest in synthetic chemistry, potentially serving as a versatile precursor for the synthesis of various heterocyclic compounds and pharmacologically active agents. The unique structural feature of this molecule is the phenylhydrazone moiety attached to a malonic acid backbone, which introduces the possibility of azo-hydrazone tautomerism and complex conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution. This application note provides a comprehensive guide and detailed protocols for acquiring and interpreting the ¹H and ¹³C NMR spectra of 2-(2-phenylhydrazono)malonic acid, offering insights into its structural and electronic properties. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require a robust analytical framework for the characterization of similar molecular scaffolds.

Molecular Structure and Potential Tautomerism

The structure of 2-(2-phenylhydrazono)malonic acid (Figure 1) contains several key functional groups that give rise to a characteristic NMR signature. The presence of two carboxylic acid groups, a phenyl ring, and a hydrazone linkage (-NH-N=C-) are central to its chemical reactivity and spectroscopic properties.

Figure 1: Chemical Structure of 2-(2-phenylhydrazono)malonic acid

A representation of the molecular structure with atom numbering.

A critical aspect to consider is the potential for azo-hydrazone tautomerism, an equilibrium between the hydrazone form and an azo-enol form. Spectroscopic techniques like NMR are pivotal in determining the predominant tautomer in a given solvent.[1][2] For many arylhydrazones, the hydrazone tautomer is stabilized by intramolecular hydrogen bonding and is the major form observed in solution.[3][4]

Materials and Methods

Materials
  • 2-(2-phenylhydrazono)malonic acid (purity ≥98%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes

  • Pipettes and standard laboratory glassware

Instrumentation
  • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Experimental Protocols

A well-defined and consistently applied protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow outlines the key steps from sample preparation to data acquisition.

Figure 2: Experimental Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of 2-(2-phenylhydrazono)malonic acid prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent) proc2->proc3 proc4 Integrate ¹H signals and assign peaks proc3->proc4

A step-by-step workflow from sample preparation to data analysis.

Step-by-Step Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(2-phenylhydrazono)malonic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is the solvent of choice due to its ability to dissolve polar compounds like carboxylic acids and to slow down the exchange of acidic protons, often allowing for their observation.

  • Homogenization: Gently vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

Step-by-Step Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Maintain the same lock and shim settings.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Data Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-(2-phenylhydrazono)malonic acid in DMSO-d₆. These predictions were generated using a reliable online NMR prediction tool and serve as a guide for interpreting experimental data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Notes
~12.5Broad Singlet2H-COOHThe chemical shift of carboxylic acid protons is highly variable and depends on concentration and temperature.[5][6]
~10.5Singlet1H-NH-The hydrazone N-H proton is typically deshielded and appears as a sharp singlet.
~7.6Doublet2HH-2', H-6'Aromatic protons ortho to the hydrazone linkage.
~7.3Triplet2HH-3', H-5'Aromatic protons meta to the hydrazone linkage.
~6.9Triplet1HH-4'Aromatic proton para to the hydrazone linkage.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Notes
~168C=OCarboxylic acid carbonyl carbons.
~145C-1'Aromatic carbon attached to the nitrogen.
~140C=NHydrazone carbon.
~129C-3', C-5'Meta aromatic carbons.
~122C-4'Para aromatic carbon.
~115C-2', C-6'Ortho aromatic carbons.

Causality Behind Experimental Choices

  • Choice of Solvent (DMSO-d₆): DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving polar analytes like carboxylic acids. Crucially, it forms hydrogen bonds with acidic protons (-COOH and -NH), which slows down their rate of exchange with residual water. This often allows for the observation of these exchangeable protons as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum. In contrast, using a protic solvent like D₂O would lead to the rapid exchange of these protons with deuterium, causing their signals to disappear.[7]

  • Proton Decoupling in ¹³C NMR: The standard ¹³C NMR experiment is performed with broadband proton decoupling. This technique irradiates all proton frequencies, which collapses the carbon-proton spin-spin coupling. The result is a simplified spectrum where each unique carbon atom appears as a singlet, making the spectrum much easier to interpret. This also provides a significant enhancement of the carbon signal through the Nuclear Overhauser Effect (NOE).

Conclusion

This application note provides a detailed and practical guide for the ¹H and ¹³C NMR spectroscopic analysis of 2-(2-phenylhydrazono)malonic acid. By following the outlined protocols and using the provided spectral predictions as a reference, researchers can confidently elucidate the structure of this and similar molecules. The key to successful analysis lies in careful sample preparation, the selection of an appropriate solvent, and a thorough understanding of the factors that influence chemical shifts and signal multiplicities. The provided workflows and data tables serve as a self-validating system for the structural confirmation of this important chemical entity.

References

  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Molecular Structure, 2023 , 1275, 134633.

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Advances, 2021 , 11(53), 33623-33632.

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 2015 , 44(3), 1115-1125.

  • Tautomerism in azo dyes. Folia Chimica, 2017 , 16(1), 1-10.

  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

  • Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? ResearchGate.

Sources

Method

Application Note: Preparation of Transition Metal Complexes with 2-(2-Phenylhydrazono)malonic Acid

Executive Summary The rational design of transition metal complexes using multidentate organic ligands is a cornerstone of modern inorganic chemistry, with profound implications for drug development, bioinorganic modelin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes using multidentate organic ligands is a cornerstone of modern inorganic chemistry, with profound implications for drug development, bioinorganic modeling, and catalysis. This application note details the comprehensive protocols for synthesizing 2-(2-phenylhydrazono)malonic acid (PHMA) and its subsequent coordination with divalent transition metals (Cu²⁺, Ni²⁺, Co²⁺). By leveraging the Japp-Klingemann reaction for ligand synthesis and controlled chelation methodologies, researchers can reliably produce high-purity organometallic compounds.

Scientific Rationale & Mechanistic Insights

Ligand Design and Tautomerism

2-(2-Phenylhydrazono)malonic acid is a highly versatile active methylene derivative. In solution and solid states, it exhibits tautomerism, existing in an equilibrium between the azo-enol and hydrazone-keto forms. The hydrazone form typically predominates due to the stabilization provided by intramolecular hydrogen bonding between the hydrazone N-H and the adjacent carboxylic C=O groups. This structural motif makes PHMA an excellent O,N,O-tridentate or O,N-bidentate chelating agent, a feature widely exploited in the synthesis of heterocyclic radiotracers and medicinal compounds .

Coordination Chemistry and Causality

The synthesis of metal complexes with PHMA requires strict control over the reaction microenvironment.

  • The Role of the Metal Salt : Metal acetates (e.g., Cu(OAc)₂, Ni(OAc)₂) are explicitly chosen over metal chlorides or sulfates. The acetate anion acts as a mild, internal base. As the ligand coordinates to the metal center, protons are displaced from the carboxylic acid groups. The acetate ions scavenge these protons to form weak acetic acid, driving the complexation equilibrium forward without the need for harsh external bases that could degrade the ligand framework.

  • Solvent Dynamics : A binary solvent system of ethanol and water is utilized. The ligand is highly soluble in warm ethanol, while the metal acetates dissolve readily in water. Mixing these ensures a homogeneous initial state, while the resulting neutral metal complex—being insoluble in the highly polar aqueous-ethanolic mixture—spontaneously precipitates, driving the reaction to completion via Le Chatelier's principle. This robust chelating behavior is characteristic of nitrogen-rich azo/hydrazone frameworks .

Materials and Reagents

  • Precursors : Aniline (freshly distilled, ≥99%), Malonic acid (≥99%), Sodium nitrite (NaNO₂, ≥99%).

  • Metal Salts : Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O).

  • Buffers & Acids : Sodium acetate (NaOAc), Hydrochloric acid (HCl, 37%).

  • Solvents : Absolute ethanol (EtOH), Methanol (MeOH), Diethyl ether (anhydrous), Deionized water (18.2 MΩ·cm).

Experimental Protocols

Protocol A: Synthesis of 2-(2-Phenylhydrazono)malonic Acid

This protocol utilizes a modified Japp-Klingemann coupling, a foundational approach for functionalizing active methylene compounds .

  • Diazotization : In a 250 mL round-bottom flask, dissolve aniline (9.3 g, 0.1 mol) in 50 mL of 6 M HCl. Cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled solution of NaNO₂ (6.9 g, 0.1 mol) in 20 mL of deionized water dropwise over 30 minutes.

    • Causality: Strict temperature control (≤ 5 °C) is critical to prevent the thermal decomposition of the highly reactive benzenediazonium chloride intermediate into phenol and nitrogen gas.

  • Buffer Preparation : In a separate 500 mL beaker, dissolve malonic acid (10.4 g, 0.1 mol) and sodium acetate (25.0 g, ~0.3 mol) in 100 mL of water. Cool the solution to 0 °C.

    • Causality: Sodium acetate buffers the solution to a pH of 5–6. This optimizes the nucleophilicity of the active methylene group while preventing the acid-catalyzed decarboxylation of malonic acid.

  • Coupling : Add the cold diazonium salt solution dropwise to the buffered malonic acid solution under vigorous magnetic stirring. A yellow/orange precipitate of the ligand will begin to form immediately.

  • Isolation : Stir the mixture for an additional 2 hours at 0 °C. Filter the precipitate under vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from hot ethanol to yield pure PHMA.

Protocol B: Preparation of Transition Metal Complexes
  • Ligand Solubilization : Dissolve pure 2-(2-phenylhydrazono)malonic acid (2.22 g, 10 mmol) in 30 mL of hot absolute ethanol in a 100 mL two-neck flask equipped with a reflux condenser.

  • Metal Addition : Dissolve 10 mmol of the respective metal acetate (e.g., 2.00 g of Cu(OAc)₂·H₂O) in 20 mL of a 1:1 (v/v) ethanol/water mixture. Add this solution dropwise to the stirring ligand solution.

  • Reflux & Chelation : Heat the mixture to reflux (approx. 75 °C) for 3 to 4 hours.

    • Validation Checkpoint: Monitor the reaction visually. A successful Cu(II) complexation will shift the solution from yellow/orange to a deep, dark green. Ni(II) will shift to a brownish-green, and Co(II) to dark red. If the solution turns black, it indicates metal oxide formation due to excessive pH; discard and restart.

  • Purification : Cool the reaction mixture to room temperature. Collect the precipitated metal complex via vacuum filtration. Wash sequentially with cold ethanol (2 × 10 mL) to remove unreacted ligand, and diethyl ether (2 × 10 mL) to facilitate rapid drying. Dry the powder in a vacuum desiccator over anhydrous CaCl₂.

Analytical Validation and Data Presentation

To ensure the self-validating integrity of the synthesized compounds, researchers must compare their analytical outputs against the expected physicochemical properties summarized below. Successful coordination is definitively proven by the bathochromic shift (lowering of wavenumbers) in the IR stretching frequencies of the C=O and C=N bonds, indicating electron density withdrawal by the metal center.

CompoundExpected Yield (%)Visual AppearanceIR ν(C=O) (cm⁻¹)IR ν(C=N) (cm⁻¹)Magnetic Moment μeff​ (BM)
Ligand (PHMA) 80 - 85Yellow Crystals17101540Diamagnetic
Cu(II) Complex 70 - 75Dark Green Powder163015101.8 - 1.9
Ni(II) Complex 65 - 70Brownish-Green Powder163515153.1 - 3.3
Co(II) Complex 60 - 68Dark Red Powder164015124.8 - 5.2

Workflow Visualization

G A Aniline + NaNO₂ / HCl (0-5 °C) B Benzenediazonium Chloride A->B Diazotization D 2-(2-Phenylhydrazono)malonic Acid (Ligand) B->D Japp-Klingemann Coupling C Malonic Acid + NaOAc (pH 5-6) C->D F Metal-Ligand Complexation (Reflux in EtOH, pH 7-8) D->F Chelation E Transition Metal Salts (Cu²⁺, Ni²⁺, Co²⁺) E->F G Purified Transition Metal Complex F->G Precipitation & Recrystallization

Fig 1: Synthetic workflow for 2-(2-phenylhydrazono)malonic acid and its transition metal complexes.

References

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Formazanate Complexes of Bis-Cyclometalated Iridium Inorganic Chemistry - ACS Publications URL:[Link]

  • Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids MDPI URL:[Link]

Application

Application Note: 2-(2-Phenylhydrazono)malonic Acid as a Key Intermediate in the Synthesis of Cinnoline-Based CD80 PET Imaging Agents

Executive Summary & Scientific Context 2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3) is a highly versatile bis-electrophilic/nucleophilic building block utilized extensively in the synthesis of complex nitrogen-con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3) is a highly versatile bis-electrophilic/nucleophilic building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles[1]. While historically applied in the generation of pyrazolones and indoles via Fischer-type syntheses, its most advanced modern application lies in the development of positron emission tomography (PET) imaging agents[2].

Specifically, this compound serves as the critical starting material for synthesizing 4-hydroxycinnoline-3-carboxylate derivatives. These cinnoline cores are essential pharmacophores for small-molecule ligands targeting human CD80 (hCD80), a costimulatory molecule upregulated on activated antigen-presenting cells during immune responses[2]. By utilizing 2-(2-phenylhydrazono)malonic acid, medicinal chemists can efficiently construct the rigid bicyclic cinnoline scaffold required for high-affinity (low nanomolar) binding to the CD80 receptor, enabling non-invasive PET imaging of immune activation in oncology and autoimmune diseases[3].

CD80Pathway APC Antigen-Presenting Cell (APC) Upregulates CD80 CD80 CD80 (B7-1) Receptor (PET Tracer Target) APC->CD80 Expresses CD28 CD28 Receptor (Weak Affinity) CD80->CD28 Binding CTLA4 CTLA-4 Receptor (Strong Affinity) CD80->CTLA4 Binding TCell_Act T-Cell Activation (Immune Response) CD28->TCell_Act Co-stimulation TCell_Inh T-Cell Inactivation (Immune Tolerance) CTLA4->TCell_Inh Co-inhibition

CD80 interaction with CD28/CTLA-4 regulating T-cell activation, highlighting the PET target.

Chemical Logic & Mechanistic Pathway

The transformation of 2-(2-phenylhydrazono)malonic acid into a functionalized cinnoline ring relies on a carefully orchestrated sequence of activation, intramolecular cyclization, and esterification[4].

  • Activation (Acid Chloride Formation): The dicarboxylic acid moieties of 2-(2-phenylhydrazono)malonic acid are inherently poor electrophiles. Treatment with thionyl chloride ( SOCl2​ ) converts them into a highly reactive bis-acid chloride intermediate.

  • Intramolecular Cyclization (Friedel-Crafts Acylation): The addition of Titanium tetrachloride ( TiCl4​ ) provides strong Lewis acid catalysis. TiCl4​ coordinates with the acyl chloride, generating a highly electrophilic acylium ion equivalent. This triggers an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring, closing the 6-membered nitrogen-containing ring to form the cinnoline core.

  • Quenching and Esterification: The reaction is quenched with methanol, which serves a dual purpose: it safely neutralizes the highly reactive titanium complex and acts as a nucleophile to convert the remaining uncyclized acid chloride into a stable methyl ester.

SynthesisWorkflow A 2-(2-Phenylhydrazono) malonic acid B Bis-acid chloride intermediate A->B SOCl2, CHCl3 80°C, 2h C 4-Hydroxycinnoline- 3-carboxylic acid chloride B->C TiCl4, DCE 110°C, 4h (Cyclization) D Methyl 4-hydroxycinnoline- 3-carboxylate C->D MeOH (Esterification)

Workflow for the synthesis of methyl 4-hydroxycinnoline-3-carboxylate.

Experimental Protocol: Synthesis of Methyl 4-Hydroxycinnoline-3-carboxylate

The following protocol outlines the synthesis of the cinnoline intermediate (Compound 5a ) from 2-(2-phenylhydrazono)malonic acid, adapted from validated methodologies for PET tracer development[4].

Materials & Reagents
  • Starting Material: 2-(2-Phenylhydrazono)malonic acid (4.0 g, 19 mmol)

  • Reagents: Thionyl chloride ( SOCl2​ , 6.0 mL, 84 mmol), Titanium tetrachloride ( TiCl4​ , 1.2 mL), Anhydrous Methanol (20 mL)

  • Solvents: Chloroform ( CHCl3​ , 10 mL), 1,2-Dichloroethane (DCE, 10 mL), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Bis-Acid Chloride Formation

  • In a flame-dried, nitrogen-flushed round-bottom flask, suspend 4.0 g of 2-(2-phenylhydrazono)malonic acid in 10 mL of anhydrous CHCl3​ .

  • Slowly add 6.0 mL of SOCl2​ to the suspension.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours under a continuous nitrogen atmosphere.

    • Causality & Validation Checkpoint: The reaction will initially evolve SO2​ and HCl gases. The cessation of vigorous gas evolution indicates the completion of the activation step. The mixture will transition into a dark solution.

  • Remove the solvents and excess SOCl2​ under high vacuum.

  • Redissolve the resulting brown residue in 5 mL of anhydrous DCE and evaporate again under vacuum.

    • Causality: This azeotropic drying step is critical. It removes trace residual HCl and moisture. Any remaining protic species will violently hydrolyze the TiCl4​ in the next step, destroying the Lewis acid catalyst and severely depressing the cyclization yield.

Step 2: TiCl4​ -Mediated Cyclization

  • Dissolve the dried acid chloride intermediate in 10 mL of anhydrous DCE.

  • Carefully add 1.2 mL of TiCl4​ via syringe.

    • Validation Checkpoint: The solution will immediately turn dark brown, indicating the formation of the titanium-acylium complex. If white fuming occurs inside the flask, moisture has breached the system.

  • Stir the dark-brown solution at 110 °C for 4 hours under nitrogen.

Step 3: Esterification and Workup

  • Cool the reaction vessel to room temperature using an ice-water bath.

  • Slowly and carefully add 20 mL of anhydrous methanol dropwise over 15 minutes.

    • Causality: The addition of methanol is highly exothermic as it quenches the titanium complex and esterifies the remaining acid chloride. Rapid addition can cause solvent boil-over.

  • Stir the quenched mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue via silica gel column chromatography using a gradient of Dichloromethane/Methanol (9:1 v/v).

  • Yield: Isolate the desired methyl 4-hydroxycinnoline-3-carboxylate as a solid (approx. 2.5 g, 65% yield)[4].

Quantitative Data: Yields and Structure-Affinity Relationships

The cinnoline intermediate synthesized above is subsequently chlorinated and coupled with 4-hydrazinobenzoic acid and N-methylpiperidine to form the final CD80 PET tracers[5]. The table below summarizes the synthetic efficiency of the intermediate formation and the resulting binding affinity ( Kd​ ) of the downstream radiotracer candidates.

CompoundStarting Hydrazone MaterialIntermediate Yield (%)Final PET Tracer Affinity ( Kd​ , nM)
5a (Non-fluorinated)2-(2-phenylhydrazono)malonic acid65%~ 3.5 nM (Derivative 7f / MT107)
5b (Fluorinated)2-(2-(2-fluorophenyl)hydrazono)malonic acid58%~ 4.2 nM (Derivative 7g)

Data demonstrates that modifications to the phenyl ring of the starting malonic acid (e.g., ortho-fluorination) slightly reduce the cyclization yield due to steric/electronic hindrance during the Friedel-Crafts step, but maintain single-digit nanomolar affinity in the final tracer[2].

References

  • Taddio, M. F., Mu, L., Castro Jaramillo, C. A., Bollmann, T., Schmid, D. M., Muskalla, L. P., Gruene, T., Chiotellis, A., Ametamey, S. M., Schibli, R., & Krämer, S. D. (2019). "Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography." Journal of Medicinal Chemistry, 62(17), 8090-8100.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-phenylhydrazono)malonic Acid

Introduction Welcome to the technical support center for the synthesis of 2-(2-phenylhydrazono)malonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(2-phenylhydrazono)malonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, which typically proceeds via a Japp-Klingemann reaction to form the intermediate diethyl ester followed by hydrolysis, presents several critical control points that significantly impact the final yield and purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Overall Synthetic Pathway

The synthesis is a two-stage process:

  • Stage 1: Japp-Klingemann Reaction. Aniline is converted to a benzenediazonium salt, which is then coupled with diethyl malonate to form diethyl 2-(2-phenylhydrazono)malonate.

  • Stage 2: Hydrolysis. The resulting diethyl ester is hydrolyzed under basic conditions, followed by careful acidification, to yield the target 2-(2-phenylhydrazono)malonic acid.

Synthetic_Pathway cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Hydrolysis Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Intermediate Diethyl 2-(2-phenylhydrazono)malonate Diazonium->Intermediate Coupling pH 4-5 DEM Diethyl Malonate DEM->Intermediate Intermediate_ref Diethyl 2-(2-phenylhydrazono)malonate Final_Product 2-(2-phenylhydrazono)malonic Acid Intermediate_ref->Final_Product 1. NaOH (aq) 2. HCl (aq), <10 °C

Caption: Overall two-stage synthesis of 2-(2-phenylhydrazono)malonic acid.

Part 1: Troubleshooting the Japp-Klingemann Reaction

This stage involves the formation of the diazonium salt and its subsequent coupling with diethyl malonate. The diazonium salt is notoriously unstable, making this the most critical phase for yield optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture for the diazotization turned dark brown and I saw gas bubbles, even in an ice bath. The subsequent coupling gave a negligible yield. What went wrong?

A1: This classic observation points to the decomposition of your benzenediazonium salt. Diazonium salts are thermally unstable and readily decompose, especially at temperatures above 5°C, to form phenols and nitrogen gas, which is the source of your bubbles.[1][2]

Causality & Solution:

  • Temperature Control is Paramount: The diazotization reaction is highly exothermic. The standard "ice bath" may not be sufficient. You must maintain an internal reaction temperature of 0-5°C . Use an ice-salt bath for more effective cooling.[3][4]

  • Rate of Addition: The sodium nitrite solution must be added very slowly, dropwise, and with vigorous stirring to dissipate heat and prevent localized temperature spikes.[2]

  • Immediate Use: Diazonium salts cannot be stored. The solution must be used immediately for the coupling reaction once prepared.[1][3]

Q2: My diazotization seems successful (positive starch-iodide test), but the coupling reaction with diethyl malonate is very slow or yields an oily, impure product. How can I optimize the coupling step?

A2: This issue typically stems from improper pH control during the coupling reaction. The Japp-Klingemann reaction requires a delicate pH balance.[5][6]

Causality & Solution:

  • The pH Dilemma: The diazonium salt is most stable in a strongly acidic environment (pH < 4). However, the diethyl malonate needs to be deprotonated to its nucleophilic enolate form to attack the diazonium salt, a process favored by more neutral or slightly basic conditions.[3][4]

  • The Optimal pH Window: For coupling with active methylene compounds like diethyl malonate, a weakly acidic medium is the ideal compromise. A pH range of 4-5 is often optimal.[1] This is typically achieved by adding a buffer, such as a large excess of sodium acetate, to the diethyl malonate solution before adding the diazonium salt.[4][7] The acetate consumes the excess strong acid from the diazotization step, raising the pH to the appropriate level for coupling.

  • Reagent Purity: Ensure your aniline and diethyl malonate are pure. Impurities in the starting amine can lead to side reactions and colored byproducts.[2]

Optimized Protocol: Synthesis of Diethyl 2-(2-phenylhydrazono)malonate

This protocol incorporates best practices to maximize yield and purity of the intermediate ester.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Diethyl Malonate

  • Sodium Acetate

  • Ethanol, Water, Ice

Procedure:

  • Diazotization (Part A):

    • In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water.

    • Cool the solution to 0-5°C in an ice-salt bath with vigorous mechanical stirring.[4]

    • Prepare a solution of sodium nitrite (0.1 mol) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the internal temperature never exceeds 5°C .[3]

    • After the addition is complete, stir for an additional 15 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue-black).[3] Keep this diazonium salt solution in the ice-salt bath.

  • Coupling (Part B):

    • In a separate, larger beaker, dissolve diethyl malonate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

    • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the diethyl malonate solution. A yellow precipitate should form.[4]

    • Maintain the temperature below 5°C throughout the addition.[4]

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Work-up and Purification (Part C):

    • Pour the reaction mixture into a large volume of cold water to precipitate the crude product fully.

    • Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude solid from ethanol to obtain pure diethyl 2-(2-phenylhydrazono)malonate as a yellow solid.[8]

Part 2: Troubleshooting the Hydrolysis Step

The conversion of the stable diethyl ester to the final diacid is prone to challenges, primarily incomplete reaction and thermal decomposition of the product.

Frequently Asked Questions (FAQs)

Q3: After acidification of my hydrolysis reaction, I noticed significant gas evolution and my final product's melting point is incorrect. What is causing this?

A3: You are observing the decarboxylation of your target compound. Malonic acids are susceptible to losing a molecule of CO₂ upon heating, especially under acidic conditions, to form an acetic acid derivative.[9][10] This is a major cause of yield loss at this stage.

Causality & Solution:

  • Thermal Instability: The C-C bond alpha to both carboxyl groups is weak and prone to cleavage.

  • Acidification Control: The acidification step is highly exothermic. You must perform the acidification slowly, with efficient cooling in an ice bath, ensuring the temperature of the mixture does not rise significantly. A target temperature below 10°C is recommended.

  • Avoid Heating: Do not heat the acidic mixture to dissolve any solids. The purification should be done by recrystallization from a suitable solvent system after the product is isolated, not by heating the acidic work-up solution.

Q4: My NMR spectrum shows a mix of the desired diacid and the starting diethyl ester. How can I ensure complete hydrolysis?

A4: Incomplete hydrolysis indicates that the reaction conditions were insufficient to cleave both ester groups. Steric hindrance around the ester functionalities can make this hydrolysis challenging compared to simpler esters.[9]

Causality & Solution:

  • Reaction Time and Temperature: The hydrolysis may require prolonged reaction times (several hours) or gentle heating (e.g., reflux) to proceed to completion. Monitor the reaction by TLC until the starting material spot has disappeared.

  • Base Concentration: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used to saponify both ester groups and neutralize the resulting carboxylic acids. A 2.5 to 3-fold molar excess of NaOH is a good starting point.

  • Solvent System: Using a co-solvent like ethanol with aqueous NaOH can improve the solubility of the organic ester in the reaction medium, increasing the reaction rate.[11]

Optimized Protocol: Hydrolysis of Diethyl 2-(2-phenylhydrazono)malonate

Materials:

  • Diethyl 2-(2-phenylhydrazono)malonate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water, Ice

Procedure:

  • Saponification (Part A):

    • In a round-bottom flask, dissolve diethyl 2-(2-phenylhydrazono)malonate (0.1 mol) in ethanol.

    • Add a solution of sodium hydroxide (0.25 mol) in water.

    • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC (disappearance of the starting ester).

  • Work-up and Isolation (Part B):

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted neutral starting material.

    • Cool the aqueous layer in an ice bath.

    • Crucially, slowly and with vigorous stirring, add cold, concentrated HCl dropwise to the aqueous solution until the pH is ~2. The product will precipitate out. Maintain the internal temperature below 10°C throughout this process.

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Purification (Part C):

    • Collect the solid product by filtration and wash with a small amount of ice-cold water.

    • Recrystallize the crude 2-(2-phenylhydrazono)malonic acid from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.

Part 3: Data Summary & Workflow Visualization

Troubleshooting Summary Table
StageProblemProbable Cause(s)Recommended Solution(s)
Diazotization Brown/black solution, gas evolution, low yield.Decomposition of diazonium salt due to high temperature.Maintain internal reaction temp at 0-5°C using an ice-salt bath; add NaNO₂ solution very slowly.[1]
Coupling Slow reaction, low yield, oily product.Incorrect pH for coupling; impure reagents.Use a sodium acetate buffer to maintain pH 4-5; ensure high purity of aniline and diethyl malonate.[1]
Hydrolysis Incomplete reaction (starting ester remains).Insufficient reaction time or base concentration; poor solubility.Increase reflux time; use 2.5-3x molar excess of NaOH; use ethanol as a co-solvent.[11]
Acidification Gas evolution, low yield of final product.Thermal decarboxylation of the malonic acid product.Perform acidification in an ice bath, adding acid slowly to keep the temperature below 10°C.[9]
Purification Difficulty obtaining pure, crystalline solid.Presence of neutral impurities or decarboxylated side-product.Wash with ether before acidification; purify final solid by recrystallization.[12]
Troubleshooting Workflow

Troubleshooting_Workflow start Low Final Yield check_stage1 Stage 1 Issue? Is intermediate ester yield low or impure? start->check_stage1 check_stage2 Stage 2 Issue? Is intermediate ester yield high, but final acid yield is low? start->check_stage2 diazotization Check Diazotization | - Temp > 5°C? - NaNO₂ added too fast? - Reagents impure? check_stage1:f1->diazotization Yes coupling Check Coupling | - pH controlled (4-5)? - Slow addition of diazonium salt? - Vigorous stirring? check_stage1:f1->coupling Yes hydrolysis Check Hydrolysis | - Sufficient base used? - Reaction run to completion (TLC)? - Co-solvent used? check_stage2:f1->hydrolysis Yes acidification Check Acidification | - Temp kept < 10°C? - Acid added slowly? check_stage2:f1->acidification Yes

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Phenylhydrazono)malonic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate challenging chemical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate challenging chemical intermediates. 2-(2-phenylhydrazono)malonic acid (CAS 40885-82-3)[1] is a classic example of a molecule where structural nuances dictate macroscopic behavior.

Historically, the structural assignment of this compound was heavily debated until it was definitively characterized as a hydrazone rather than an azo compound[2]. Today, it remains a critical building block, often activated for the synthesis of complex heterocycles like cinnolines[3]. However, a common benchtop pitfall is treating this compound like a standard aliphatic carboxylic acid. Early literature highlights its propensity to melt with decomposition even at moderate temperatures[4].

This guide bridges the gap between fundamental physical chemistry and practical benchtop workflows, providing you with self-validating protocols to resolve solubility issues without compromising the structural integrity of your compound.

Part 1: Core Principles of Solvation (The "Why")

To successfully dissolve 2-(2-phenylhydrazono)malonic acid, you must understand the two primary forces governing its behavior:

  • Hydrophobicity vs. Ionization: The molecule features a highly hydrophobic phenyl ring that strongly resists aqueous hydration. While it possesses two carboxylic acid groups (malonic acid moiety), their specific pKa​ values mean that at a neutral pH of 7.0, the molecule may not be fully ionized. Overcoming the crystal lattice energy requires pushing the pH higher to form a highly soluble dianion.

  • Thermal Instability (Decarboxylation): The hydrazone linkage acts as an electron-withdrawing group (similar to a β -carbonyl). This facilitates a six-membered cyclic transition state when heated, leading to rapid, irreversible loss of CO2​ to form glyoxylic acid phenylhydrazone[4]. Heating must be strictly avoided.

Part 2: Troubleshooting FAQs

Q: I cannot dissolve the compound in standard PBS (pH 7.4). It remains a cloudy yellow suspension. What is the mechanism behind this insolubility? A: At pH 7.4, the equilibrium does not favor complete deprotonation of both carboxylic acid groups due to the local dielectric environment and intermolecular hydrogen bonding. The hydrophobic phenylhydrazone core dominates the physical properties, causing the un-ionized or mono-ionized species to crash out. To achieve full aqueous solubility, the pH must be temporarily raised to >8.0 to form the fully soluble dianion, before carefully buffering back to your assay's tolerance limits.

Q: To force the compound into solution in water, I heated the suspension to 80°C. The solid dissolved, but my LC-MS shows a different mass, and my biological assay failed. Why? A: You induced thermal decarboxylation[4]. Malonic acid derivatives are highly thermally labile. When you heated the solution, the compound underwent irreversible degradation, losing carbon dioxide ( CO2​ ) to form 2-(2-phenylhydrazono)acetic acid. The dissolution you observed was actually a chemical reaction yielding a different, slightly more soluble degradation product.

Q: Why does the color of my solution change from yellow to deep red when I change the solvent from DMSO to an alkaline aqueous buffer? A: This is a visual confirmation of two phenomena: azo-hydrazone tautomerism and ionization[2]. In the solid state and in non-polar/aprotic solvents, it exists predominantly as the yellow hydrazone tautomer. In alkaline solutions, deprotonation shifts the electronic delocalization across the phenyl ring and the newly formed enolate-like system, causing a bathochromic shift (darkening the color to deep orange or red).

Q: What is the recommended solvent for creating high-concentration stock solutions for in vitro screening? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. The compound is highly soluble in DMSO (>50 mM) because the solvent disrupts intermolecular hydrogen bonds and stabilizes the hydrazone tautomer without requiring pH adjustments.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in visual or physical checks to confirm the procedure was successful before you proceed to your assay.

Protocol A: Alkaline Aqueous Solubilization (For In Vivo / Aqueous Assays)

Objective: Achieve a 10 mM aqueous concentration without thermal degradation.

  • Weighing: Accurately weigh 2.08 mg of 2-(2-phenylhydrazono)malonic acid (MW: 208.17 g/mol ) into a sterile microcentrifuge tube.

  • Initial Deprotonation: Add 100 µL of 0.2 M NaOH.

    • Validation Check: The yellow powder should immediately begin dissolving without heat, and the liquid will turn a deep orange/red due to dianion formation.

  • Dilution: Add 800 µL of your target assay buffer (e.g., 1X PBS). Vortex gently for 15 seconds.

  • pH Titration: Slowly add 0.1 M HCl in 5 µL increments until the pH reaches your assay's upper tolerance limit (ideally pH 7.5–8.0).

    • Validation Check: If the solution becomes cloudy (re-protonation), you have over-titrated. Add 5 µL of 0.1 M NaOH to rescue the solution back to clarity.

  • Final Volume: Adjust to exactly 1.0 mL with assay buffer to yield a 10 mM stock. Use within 24 hours.

Protocol B: Anhydrous DMSO Solubilization (For High-Throughput Screening)

Objective: Create a highly concentrated, stable stock for serial dilution.

  • Preparation: Equilibrate the solid compound to room temperature in a desiccator to prevent ambient moisture condensation, which can cause precipitation.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO to 10.4 mg of the compound.

  • Agitation: Vortex vigorously for 60 seconds. Crucial: Do not sonicate in a heated bath.

    • Validation Check: The resulting solution must be completely transparent and yellow/orange. No particulate matter should be visible when held against a light source.

  • Storage: Aliquot into single-use vials and store at -20°C under argon or nitrogen to prevent oxidative degradation.

Part 4: Solubility & Stability Data Summary

Use the following table to benchmark your expected results based on the solvent system chosen.

Solvent SystemTemperatureTarget pHMax SolubilityStability & Visual Indicators
Deionized Water 20–25°C~4.0 (Unadjusted)< 0.1 mg/mLStable; remains a cloudy yellow suspension.
Aqueous Buffer 20–25°C7.4 (PBS)~1–2 mg/mLModerately stable; requires extended mixing.
Alkaline Water 20–25°C8.5–9.0> 20 mg/mLStable for 24h; clear deep orange/red solution.
Anhydrous DMSO 20–25°CN/A> 50 mg/mLHighly stable; clear yellow/orange solution.
Any Aqueous > 60°C AnyN/A (Degrades)Unstable; undergoes rapid thermal decarboxylation.
Part 5: Mechanistic Workflows

SolubilityWorkflow Start 2-(2-phenylhydrazono)malonic acid (Solid) Aq Aqueous Media (Water/Buffer) Start->Aq Org Organic Media (DMSO/DMF) Start->Org pH_low pH < 5 (Protonated) Aq->pH_low pH_high pH > 7.5 (Deprotonated) Aq->pH_high Soluble_Org Soluble (Use ≤1% in assays) Org->Soluble_Org Insoluble Insoluble Suspension (Do NOT Heat) pH_low->Insoluble Soluble_Aq Soluble (Dianion) Stable at RT pH_high->Soluble_Aq Heat Heating (>60°C) Insoluble->Heat Attempt to dissolve Decarb Thermal Decarboxylation (Irreversible Degradation) Heat->Decarb

Workflow for troubleshooting solubility and preventing thermal degradation.

ChemicalCausality Hydrazone Hydrazone Tautomer (Major, Yellow/Orange) Dianion Soluble Dianion (Alkaline pH) Hydrazone->Dianion NaOH / KOH (Deprotonation) Degradation Glyoxylic Acid Phenylhydrazone (+ CO2 Gas) Hydrazone->Degradation Heat (Thermal Decarboxylation) Azo Azo Tautomer (Minor in Solid) Azo->Hydrazone Tautomerization (Solvent dependent)

Chemical causality: Tautomerization, deprotonation, and thermal decarboxylation.

References
  • [3] Title: Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • [4] Title: A COMPARISON OF PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLHYDRAZONE. - Zenodo Source: zenodo.org URL:[Link]

  • [1] Title: China New Chemical Substance Search | MEP Order No.7 - ChemRadar Source: chemradar.com URL:[Link]

  • [2] Title: The action of halogens upon arylazoacetoacetates and related compounds. —Part I | Proceedings A | The Royal Society Source: royalsocietypublishing.org URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-(2-phenylhydrazono)malonic acid derivatives

Welcome to the Technical Support Center for the synthesis of 2-(2-phenylhydrazono)malonic acid derivatives . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides actionabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-phenylhydrazono)malonic acid derivatives . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides actionable, field-proven solutions for optimizing the Japp-Klingemann reaction—the primary pathway for generating these critical precursors used in Fischer indole syntheses and complex heterocyclic scaffolds.

I. Mechanistic Workflow

The synthesis relies on the precise orchestration of diazotization, enolate formation, and azo coupling, followed by a thermodynamically driven tautomerization.

JappKlingemannWorkflow Aniline 1. Aniline Derivative Diazotization 2. Diazotization (NaNO₂, HCl, 0–5 °C) Aniline->Diazotization Diazonium 3. Aryldiazonium Salt (Electrophile) Diazotization->Diazonium Coupling 4. Azo Coupling (0–10 °C) Diazonium->Coupling Malonic Active Methylene (Malonic Deriv.) Enolate Enolate Formation (NaOAc, pH 4.5–6.0) Malonic->Enolate Enolate->Coupling Azo 5. Azo Intermediate (Unstable) Coupling->Azo Tautomerization 6. Tautomerization (Spontaneous / pH Shift) Azo->Tautomerization Product 7. Phenylhydrazonomalonic Acid Derivative Tautomerization->Product

Japp-Klingemann workflow for phenylhydrazonomalonic acid derivative synthesis.

II. Self-Validating Experimental Protocol: Standard Japp-Klingemann Coupling

This protocol utilizes built-in validation checkpoints to ensure intermediate stability and reaction success before proceeding to subsequent steps.

Step 1: Diazotization of the Aniline

  • Suspend the aniline derivative (1.0 eq) in aqueous HCl (2.5–3.0 eq) and cool to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-chilled aqueous solution of NaNO₂ (1.05 eq) dropwise, strictly maintaining the internal temperature below 5 °C.

  • Causality:1[1].

  • Self-Validation Check: After 30 minutes, spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete aniline consumption). Quench this excess with sulfamic acid until the test is negative to prevent oxidative side reactions during coupling.

Step 2: Active Methylene Activation

  • Dissolve the malonic acid derivative (e.g., diethyl malonate or malononitrile, 1.0 eq) in an ethanol/water co-solvent mixture.

  • Add sodium acetate (NaOAc, 3.0 eq) to buffer the solution to pH 4.5–6.0, then cool to 0 °C.

  • Causality: The NaOAc buffer deprotonates the active methylene to form the nucleophilic enolate. Maintaining a slightly acidic to neutral pH prevents the incoming diazonium salt from degrading into an unreactive diazotate.

Step 3: Electrophilic Azo Coupling

  • Add the cold diazonium salt solution dropwise to the buffered enolate solution under vigorous stirring, keeping the temperature below 10 °C.

  • Self-Validation Check: A rapid visual color change (typically to deep yellow, orange, or red) accompanied by the formation of a precipitate provides immediate confirmation of successful azo coupling.

Step 4: Tautomerization and Isolation

  • Allow the reaction mixture to stir for 1–2 hours, gradually warming to room temperature.

  • Causality:2[2].

  • Self-Validation Check: Following filtration and recrystallization, ¹H-NMR analysis should reveal a downfield singlet (typically >10 ppm) corresponding to the N-H proton of the hydrazone, confirming complete tautomerization.

III. Quantitative Data: Optimization Parameters for High-Yield Coupling

Optimization ParameterSub-optimal ConditionOptimal ConditionMechanistic Causality
Temperature > 10 °C0–5 °C 1[1].
Buffer / pH Unbuffered (pH < 2)NaOAc (pH 4.5–6.0) 3[3].
Stoichiometry 1:1 Aniline:NaNO₂1:1.05 Aniline:NaNO₂ Ensures complete diazotization. Excess HNO₂ must be quenched with sulfamic acid to prevent side reactions.
Solvent System Pure WaterAqueous Ethanol Solubilizes the organic active methylene derivative while supporting the ionic diazonium salt.

IV. Troubleshooting Guides & FAQs

Q1: My reaction yields a dark, tarry mixture instead of the desired hydrazone precipitate. What went wrong? A: Tar formation is the classic hallmark of diazonium salt decomposition.1[1]. Troubleshooting Steps:

  • Ensure your cooling bath is an ice-salt mixture (-5 to 0 °C), not just ice water.

  • Check for unreacted nitrous acid. Excess HNO₂ can cause oxidative side reactions. Always perform a starch-iodide test and quench excess nitrite with sulfamic acid prior to coupling.

Q2: NMR analysis of my isolated product shows an azo compound rather than the expected hydrazone. How do I drive the tautomerization? A: The Japp-Klingemann coupling initially yields an azo intermediate.2[2]. Troubleshooting Steps:

  • The conversion requires careful pH control. If the reaction is too acidic, the proton shift is hindered. Ensure your sodium acetate buffer is maintaining a pH of 4.5–6.0. 2.3[3].

Q3: I am using an electron-rich aniline (e.g., p-anisidine), and my coupling yields are consistently low. Why? A: 3[3]. Troubleshooting Steps:

  • To compensate for the reduced reactivity of the diazonium salt, you must maximize the nucleophilicity of your active methylene compound.

  • Slightly increase the basicity of your buffer to ensure complete enolization of the malonic derivative, and allow for extended coupling times (up to 2-3 hours) while strictly maintaining the temperature below 5 °C.

Q4: Can I use malonic acid directly instead of diethyl malonate? I am seeing unexpected byproducts. A: While possible, using free malonic acid directly often leads to unwanted decarboxylation during the tautomerization phase, especially under acidic conditions. Troubleshooting Steps: 1.4[4]. 2. If the free 2-(2-phenylhydrazono)malonic acid is required, synthesize the diethyl ester first, and subsequently perform a controlled saponification (hydrolysis) under mild basic conditions to yield the final dicarboxylic acid without initiating decarboxylation.

V. References

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate - ACS Publications. 1

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances. 2

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography - Journal of Medicinal Chemistry. 4

  • What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. 3

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(2-phenylhydrazono)malonic acid

Welcome to the Technical Support and Troubleshooting Center for 2-(2-phenylhydrazono)malonic acid . This compound is a critical gem-dicarboxylic acid intermediate, frequently utilized in the synthesis of cinnoline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(2-phenylhydrazono)malonic acid . This compound is a critical gem-dicarboxylic acid intermediate, frequently utilized in the synthesis of cinnoline derivatives and other complex heterocycles for drug development .

Handling this compound requires precision. Because it contains a malonic acid moiety coupled with an electron-withdrawing phenylhydrazone group, it is highly susceptible to thermal decarboxylation . Excessive heating during purification will irreversibly convert the di-acid into the mono-acid (2-(2-phenylhydrazono)acetic acid), ruining your yield and downstream synthetic steps.

This guide is designed by application scientists to provide self-validating workflows and causality-driven troubleshooting to ensure high-purity recovery.

I. Solvent System Selection & Quantitative Outcomes

Selecting the correct solvent system is a balance between maximizing solubility for the crude product and minimizing the thermal energy required for dissolution.

Solvent SystemVolume RatioExpected YieldPurityCausality & Experimental Notes
Ethanol / Water 1:1 to 1:275 - 85%HighRecommended. Ethanol dissolves the hydrophobic phenyl ring; water forces the polar di-acid out of solution. Requires strict temperature control (<50°C).
Ethyl Acetate / Hexane 1:360 - 70%ModerateLower boiling points allow easier vacuum drying. However, there is a high risk of the product "oiling out" if hexane is added too rapidly.
Glacial Acetic Acid N/A50 - 60%HighExcellent for removing stubborn polar impurities. However, its high boiling point makes residual solvent removal difficult without risking thermal degradation.
II. Standard Operating Procedure: Low-Temperature Recrystallization

To prevent decarboxylation, this protocol utilizes a low-temperature anti-solvent precipitation method rather than a traditional boiling recrystallization. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Dissolution

  • Weigh the crude 2-(2-phenylhydrazono)malonic acid and transfer it to a round-bottom flask.

  • Add minimal absolute ethanol (approx. 5-7 mL per gram of crude).

  • Warm the mixture gently in a water bath set strictly to 45–50°C . Do not use a heat gun or direct hotplate.

  • Validation Checkpoint: Monitor the internal temperature with a probe. If undissolved particles remain after 10 minutes at 50°C, they are likely insoluble impurities. Do not increase the heat.

Step 2: Hot Filtration

  • Pass the warm solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel to remove insoluble byproducts.

  • Causality: Pre-warming the funnel prevents the product from prematurely crystallizing in the frit due to sudden temperature drops.

Step 3: Anti-Solvent Addition (Cloud Point)

  • While maintaining the filtrate at ~40°C, begin adding deionized water (the anti-solvent) dropwise while stirring vigorously.

  • Validation Checkpoint: Stop adding water exactly when the solution exhibits a persistent milky cloudiness that does not disappear after 10 seconds of swirling. This is the nucleation threshold.

Step 4: Controlled Crystallization

  • Remove the flask from the water bath and allow it to cool ambiently to room temperature (20–25°C) over 45 minutes.

  • Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours.

  • Causality: Gradual cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid crash-cooling traps impurities and often results in a biphasic oil.

Step 5: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold 1:2 Ethanol:Water to remove mother liquor residues.

  • Dry the crystals in a vacuum oven at <40°C overnight.

  • Validation Checkpoint: Run a TLC (e.g., DCM:MeOH 9:1 with a drop of acetic acid) against the crude. The purified product should show a single spot.

Recrystallization_Workflow Start Crude 2-(2-phenylhydrazono)malonic acid Dissolve Dissolve in minimal EtOH (<50°C) Avoid prolonged heating Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Antisolvent Add H2O (Anti-solvent) dropwise until persistent cloudiness Filter->Antisolvent Cool Cool slowly to 25°C, then 4°C (Induces nucleation) Antisolvent->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Dry under vacuum (<40°C) Isolate->Dry

Fig 1. Low-temperature recrystallization workflow to prevent decarboxylation.

III. Troubleshooting & FAQs

Q1: My product formed a sticky, dark oil at the bottom of the flask instead of crystallizing. How do I fix this? This phenomenon, known as "oiling out," occurs when the product separates as a liquid phase rather than a solid. It is caused by either adding the anti-solvent (water) too quickly or cooling the solution too rapidly.

  • Resolution: Reheat the mixture gently to 50°C until the oil redissolves into a homogeneous solution. If it does not dissolve, add a few drops of ethanol. Once clear, allow it to cool much more slowly. Introducing a tiny "seed crystal" of pure product at the cloud point can force the molecules to crystallize rather than oil out.

Q2: My recovered yield is extremely low, and the melting point is significantly lower than expected. What happened? You have likely degraded your product via thermal decarboxylation. Malonic acid derivatives undergo a concerted 6-membered cyclic transition state upon heating, releasing CO₂ gas . The electron-withdrawing nature of the phenylhydrazone group lowers the activation energy for this process.

  • Resolution: The di-acid has been converted to the mono-acid. This is irreversible. For future batches, ensure your dissolution temperature never exceeds 50°C, and do not use a rotary evaporator bath above 40°C when concentrating the mother liquor.

Q3: The crude product is dark brown, but the literature says it should be yellow/orange. How do I remove these color impurities? Dark brown discolorations are typically trace oxidation products or unreacted phenylhydrazine derivatives.

  • Resolution: During Step 1 (Dissolution), add 5% w/w activated charcoal (Norit) to the ethanol solution. Swirl for 5 minutes at 45°C, then perform the hot filtration (Step 2) through a pad of Celite. Caution: Do not leave the charcoal in the solution for extended periods, as it can adsorb your target compound and reduce yield.

Q4: Can I recover more product by boiling down the mother liquor? No. Boiling the mother liquor will immediately trigger decarboxylation. If you must recover a second crop of crystals, concentrate the mother liquor using a rotary evaporator with a high vacuum pump and a water bath strictly set to 35°C.

Troubleshooting_Tree Issue Product Oils Out Instead of Crystallizing Cause1 Cooling rate too fast Issue->Cause1 Cause2 Excessive solvent volume Issue->Cause2 Sol1 Reheat gently (<50°C) until homogeneous Cause1->Sol1 Sol2 Evaporate excess solvent under vacuum (<40°C) Cause2->Sol2 Seed Add Seed Crystals & Cool Gradually Sol1->Seed Sol2->Seed

Fig 2. Troubleshooting pathway for oiling out during the recrystallization process.

IV. References
  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography Journal of Medicinal Chemistry, ACS Publications (2019). URL:[Link]

  • Decarboxylation Master Organic Chemistry (2022). URL:[Link]

Troubleshooting

Technical Support Center: 2-(2-Phenylhydrazono)malonic Acid Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific handling requireme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific handling requirements of 2-(2-phenylhydrazono)malonic acid (also known as mesoxalic acid phenylhydrazone).

This compound presents unique stability challenges due to the dual reactivity of its geminal dicarboxylic acid (malonic acid) moiety and its hydrazone linkage[1]. Below, you will find mechanistic insights, troubleshooting Q&As, quantitative stability data, and self-validating experimental protocols to ensure absolute scientific integrity in your assays.

Part 1: Mechanistic Insight & Root Cause Analysis

Q: Why does 2-(2-phenylhydrazono)malonic acid degrade so rapidly at room temperature? A: The instability is inherently tied to its molecular architecture. The compound contains a malonic acid moiety (a β-dicarboxylic acid). Under thermal stress—even at ambient room temperature—the carbonyl oxygen of one carboxyl group hydrogen-bonds with the hydroxyl proton of the other. This initiates an internal electronic redistribution that forms a highly strained, cyclic six-membered transition state[2].

This transition state forces a C–C bond cleavage, resulting in the irreversible liberation of carbon dioxide gas (thermal decarboxylation)[2][3]. The intermediate enol then rapidly tautomerizes to form a more stable monocarboxylic acid (2-(2-phenylhydrazono)acetic acid)[2]. Concurrently, the hydrazone bond (-C=N-NH-) is susceptible to acid-catalyzed hydrolysis in the presence of ambient moisture[4][5].

Decarboxylation A 2-(2-Phenylhydrazono)malonic Acid (Intact Compound) B Thermal Stress (> 0°C) A->B Heat Exposure C Cyclic 6-Membered Transition State B->C Electron Redistribution D C-C Bond Cleavage & CO2 Release C->D Decarboxylation E Enol Intermediate D->E -CO2 F Tautomerization E->F H+ Shift G 2-(2-Phenylhydrazono)acetic Acid (Degradation Product) F->G Stabilization

Fig 1: Thermal decarboxylation mechanism of 2-(2-phenylhydrazono)malonic acid via a cyclic state.

Part 2: Troubleshooting Guide

Q: I am seeing a mass loss of 44 Da in my LC-MS analysis after storing the compound in solution. What is happening? A: A precise mass shift of -44 Da is the classic, self-validating signature of thermal decarboxylation (loss of CO₂). The intact molecular weight of 2-(2-phenylhydrazono)malonic acid is 208.17 g/mol [6]. If your LC-MS shows a dominant peak at ~164.17 Da, the compound has degraded into its monocarboxylic acid derivative. This occurs rapidly if the compound is stored in solution at room temperature or subjected to freeze-thaw cycles without proper buffering.

Q: My stock solutions are turning dark brown over time. Is this related to thermal degradation? A: While thermal decarboxylation is typically a colorless process, a color shift to dark brown or yellow indicates oxidative degradation or hydrolytic cleavage of the hydrazone bond. Aromatic hydrazones can undergo rapid degradation in the presence of reactive oxygen species or complex biological media (like plasma)[7]. To prevent this, solutions must be purged with an inert gas and protected from light.

Quantitative Stability Data Summary
Storage ConditionTemperatureEstimated Half-LifePrimary Degradation PathwayRecommended Action
Ambient Solution (Aqueous)25°C< 24 HoursDecarboxylation & HydrolysisAvoid entirely
Refrigerated Solution4°C3 - 5 DaysDecarboxylationPrepare fresh daily
Dry Powder (Atmospheric)25°C1 - 2 MonthsSlow DecarboxylationShort-term transit only
Dry Powder (Argon Purged)-20°C> 12 MonthsNone (Stable)Standard Lab Storage
Dry Powder (Argon Purged)-80°C> 24 MonthsNone (Stable)Long-term Archiving

Part 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility in your assays, strictly adhere to the following handling methodologies.

Protocol 1: Cryogenic Storage and Aliquoting (Dry Powder)
  • Lyophilization: Ensure the synthesized or purchased compound is completely dry. Trace moisture accelerates both the acid-catalyzed hydrolysis of the hydrazone bond and the thermal decarboxylation of the malonic acid group[4].

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated atmospheric moisture condensation that occurs during multiple freeze-thaw cycles.

  • Inert Gas Purging: Backfill each vial with Argon or Nitrogen gas to displace oxygen, mitigating oxidative degradation of the phenylhydrazone moiety.

  • Cryopreservation: Seal tightly with PTFE-lined caps and store immediately at -20°C or -80°C.

Protocol 2: Reconstitution and In-Use Handling
  • Thawing: Remove the single-use vial from the freezer and allow it to equilibrate to room temperature while still sealed (approx. 15-20 minutes). Opening a cold vial will cause instant moisture condensation on the powder.

  • Dissolution: Dissolve the compound immediately prior to the experiment. If using an aqueous buffer, ensure the pH is strictly controlled (pH 7.0 - 7.4). Acidic environments (pH < 6) will rapidly catalyze the hydrolysis of the hydrazone bond[4][5].

  • Integrity Verification: Validate the working solution via rapid LC-MS before introducing it to your biological assay. Confirm the presence of the 208.17 Da parent mass[6].

  • Discard: Do not store aqueous working solutions. Discard any unused reconstituted compound after 4 hours.

Protocol P1 Lyophilize to Dry Powder P2 Aliquot into Amber Vials P1->P2 P3 Purge with Argon/N2 P2->P3 P4 Store at -20°C to -80°C P3->P4 P5 Thaw Sealed Before Use P4->P5

Fig 2: Optimal handling and cryogenic storage workflow to prevent thermal and oxidative degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the compound in DMSO at room temperature? A: No. While DMSO is a highly effective solvent for aromatic compounds, it is notoriously hygroscopic. Absorbed atmospheric moisture will facilitate the acid-catalyzed hydrolysis of the hydrazone linkage[4], and ambient temperatures will drive the decarboxylation of the malonic acid group[3]. Always store DMSO stock solutions at -20°C or lower, and limit their shelf-life to a maximum of 1-2 weeks.

Q: How does pH affect the stability of the hydrazone linkage during my assays? A: Hydrazone hydrolysis involves the initial protonation of the -C=N nitrogen, followed by a nucleophilic attack by water to form a tetrahedral intermediate[5]. Because the rate-determining step relies on protonation, the reaction is highly acid-catalyzed. Maintaining a neutral to slightly basic pH (7.0–7.4) is critical to preserving the carbon-nitrogen double bond during your in vitro experiments[4][5].

References

  • Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives - JoVE. Journal of Visualized Experiments. [Link]

  • Spectroscopy of Hydrothermal Reactions. 5. Decarboxylation Kinetics of Malonic Acid and Monosodium Malonate. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed - NIH.[Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.[Link]

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability. PMC - NIH.[Link]

  • China New Chemical Substance Search | MEP Order No.7 (CAS: 40885-82-3). ChemRadar. [Link]

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Resolving Crystallization Impurities in 2-(2-Phenylhydrazono)malonic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing 2-(2-phenylhydrazono)malonic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing 2-(2-phenylhydrazono)malonic acid. Often generated via the classic Japp-Klingemann reaction[1], this molecule is a foundational intermediate for synthesizing complex heterocycles such as cinnolines, indoles, and pyrazoles[2].

However, isolating it in high purity presents unique crystallographic and chemical stability challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve common impurity profiles encountered during crystallization.

Diagnostic Workflow

ImpurityResolution A Crude 2-(2-phenylhydrazono) malonic acid B Visual & Analytical Inspection (HPLC/NMR) A->B C Red/Brown Color? (Oxidation/Azo-form) B->C D High Ash Content? (Inorganic Salts) B->D E Low Assay / Extra Peaks? (Decarboxylation) B->E F Recrystallize from EtOH/H2O with Acetic Acid C->F Yes G Thorough Cold Water Trituration/Wash D->G Yes H Strict T < 40°C During Dissolution E->H Yes I Pure Crystalline Product F->I G->I H->I

Diagnostic logic for identifying and resolving 2-(2-phenylhydrazono)malonic acid impurities.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my crystallized product appear dark red or brown instead of the expected pale yellow? Mechanistic Cause: This discoloration is typically driven by two distinct chemical pathways: azo-hydrazone tautomerization and aniline oxidation. In solution, 2-(2-phenylhydrazono)malonic acid can tautomerize between the yellow hydrazone form and the highly colored red/orange azo form[3]. High pH or highly polar aprotic environments stabilize the azo tautomer, which can become kinetically trapped in the crystal lattice during rapid precipitation. Additionally, trace unreacted diazonium salts or phenylhydrazine derivatives can easily oxidize into tarry, polyaniline-like brown impurities[4]. Resolution: Acidify the crystallization matrix. Recrystallizing from an ethanol/water mixture containing 1–2% glacial acetic acid shifts the equilibrium entirely to the thermodynamically stable hydrazone tautomer. The addition of a mild antioxidant (such as trace sodium sulfite) during the initial aqueous workup prevents the oxidative browning of residual amines.

Q2: My HPLC purity is >98%, but the quantitative assay (w/w) is low and the material leaves a high ash residue. What is happening? Mechanistic Cause: Co-crystallization of inorganic salts. The Japp-Klingemann coupling relies heavily on sodium nitrite, hydrochloric acid, and sodium acetate buffers[2]. Because the highly hydrophobic hydrazone product often crashes out rapidly upon formation, it physically entraps these inorganic salts (NaCl, NaOAc) within the crystal lattice. These salts are invisible to standard UV-HPLC but significantly depress the quantitative assay. Resolution: Implement a two-stage purification. Before attempting a solvent recrystallization, perform a rigorous cold-water trituration. The crude solid must be slurried in deionized water at 5°C to leach out the highly water-soluble inorganic salts without dissolving the target molecule.

Q3: I see a major degradant peak forming during the recrystallization heating step. How do I prevent this? Mechanistic Cause: Thermal decarboxylation. Malonic acid derivatives feature two carboxylic acid groups geminal to the hydrazone carbon. This specific structural motif is inherently thermally labile. Providing excessive thermal energy (heating >50°C) during the dissolution phase overcomes the activation barrier for decarboxylation, releasing CO₂ and yielding 2-(2-phenylhydrazono)acetic acid[5]. Resolution: Strictly control the dissolution temperature. Do not exceed 40°C. If the material does not dissolve at this temperature, do not increase the heat; instead, increase the proportion of the organic solubilizing solvent (e.g., ethanol) in your binary mixture.

Step-by-Step Methodology: Optimized, Self-Validating Recrystallization Protocol

This protocol is designed as a self-validating system: visual cues (color shifts, dissolution clarity) and simple benchtop tests directly confirm the chemical state of the molecule at each critical juncture.

Phase 1: Desalting (Trituration)

  • Suspend 10.0 g of crude 2-(2-phenylhydrazono)malonic acid in 100 mL of chilled deionized water (2–5°C).

  • Stir vigorously for 30 minutes.

    • Self-Validation: The aqueous filtrate should test positive for chlorides (via an AgNO₃ drop test yielding white AgCl precipitate) initially, and test negative after a second wash, confirming complete salt removal.

  • Filter the suspension under a vacuum to isolate the desalted crude cake.

Phase 2: Temperature-Controlled Dissolution 4. Transfer the wet cake to a round-bottom flask. Add 40 mL of absolute ethanol. 5. Warm the mixture in a water bath strictly maintained at 35–40°C.

  • Self-Validation: Keep a thermometer directly in the slurry. Avoiding temperatures >40°C is the only way to prevent the formation of the decarboxylation degradant.

  • Slowly add deionized water dropwise (approx. 10–15 mL) until the solution reaches the cloud point, then add 1 mL of ethanol to regain perfect clarity.

Phase 3: Tautomeric Locking & Crystallization 7. Add 0.5 mL of glacial acetic acid to the clear solution.

  • Self-Validation: The solution color will visibly shift from a deep orange/red to a pale, bright yellow as the molecule is locked into the hydrazone tautomer.

  • Allow the solution to cool to room temperature at a controlled rate of 0.5°C/minute, then transfer to an ice bath (0–5°C) for 2 hours to maximize crystalline yield.

Phase 4: Isolation 9. Filter the pale yellow crystals, wash with 10 mL of ice-cold 10% ethanol/water, and dry under a vacuum at 30°C to a constant weight.

Quantitative Data: Impurity Clearance Profile

The following table summarizes the expected clearance of specific impurities using the optimized protocol described above.

Impurity TypeSource / MechanismInitial Conc. (Crude)Clearance StrategyFinal Conc. (Expected)Analytical Method
Inorganic Salts Diazotization buffers (NaCl, NaOAc)5.0 - 15.0% (w/w)Cold water trituration< 0.1% (w/w)Residue on Ignition (ROI)
Azo-Tautomer High pH / Polar aprotic trapping2.0 - 5.0% (Area)Acetic acid pH adjustmentNon-detectableSolid-state NMR / UV-Vis
Decarboxylated Degradant Thermal stress during dissolution1.0 - 8.0% (Area)Strict T < 40°C limit< 0.5% (Area)RP-HPLC (254 nm)
Oxidized Amines Unreacted aniline/hydrazine oxidation0.5 - 2.0% (Area)Ethanol/Water partitioning< 0.1% (Area)RP-HPLC (254 nm)
References
  • [1] Title: Japp–Klingemann reaction | Source: Wikipedia | URL: [Link]

  • [4] Title: phenylhydrazine - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link]

  • [5] Title: Design, Synthesis and Photophysical Characterisation of N-Containing Organic Emitters and Their Metal Complexes | Source: White Rose eTheses Online | URL: [Link]

  • [3] Title: hydrazone schiff base: Topics by Science.gov | Source: Science.gov | URL: [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-(2-phenylhydrazono)malonic acid coupling reactions

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Phenylhydrazono)malonic Acid Couplings Introduction & Mechanistic Overview In the synthesis of complex heterocycles and advanced pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Phenylhydrazono)malonic Acid Couplings

Introduction & Mechanistic Overview

In the synthesis of complex heterocycles and advanced pharmaceutical intermediates, 2-(2-phenylhydrazono)malonic acid (CAS: 40885-82-3) is a highly versatile, yet notoriously recalcitrant, building block. Used extensively in the development of PET imaging agents and targeted therapeutics[1], this molecule presents severe steric and electronic challenges during coupling reactions.

The dense steric bulk of the phenylhydrazono moiety (-NH-N=C-), combined with its propensity for intramolecular hydrogen bonding, effectively shields the adjacent dicarboxylic acid groups. This restricts the rotation around the C=N and C-C bonds, preventing standard coupling reagents from accessing the carboxylate carbons. Overcoming this requires matching the activation strategy to the desired end-product—either forcing a linear coupling using highly reactive uronium salts or leveraging harsh acyl chloride formation to drive cyclization[1].

Strategic Activation Workflow

G N1 2-(2-Phenylhydrazono)malonic Acid N2 Assess Target Molecule N1->N2 N3 Linear Amide/Ester N2->N3 N4 Heterocycle (Cinnoline/Pyrazole) N2->N4 N5 Mild Activation (HATU/DIPEA) Solvent: DMF/NMP N3->N5 N6 Harsh Activation (SOCl2/TiCl4) Solvent: Neat or Toluene N4->N6 N7 Monitor via LC-MS (Check for mono vs di-coupling) N5->N7 N8 Thermal Cyclization N6->N8

Decision matrix for 2-(2-phenylhydrazono)malonic acid activation and coupling.

Troubleshooting Guides & FAQs

Q1: Why are my standard EDC/HOBt coupling reactions failing or stalling at <15% yield? Causality: Standard carbodiimides like EDC generate an O-acylisourea intermediate. In 2-(2-phenylhydrazono)malonic acid, the bulky phenyl ring and the rigid hydrazone double bond create a steric shield. Additionally, the NH of the hydrazone forms a stable pseudo-six-membered ring via intramolecular hydrogen bonding with the carbonyl oxygen, preventing the bulky O-acylisourea from being intercepted by the incoming amine. Solution: Abandon standard carbodiimides for the initial activation of this specific substrate. Switch to uronium-based coupling agents like HATU. HATU generates a highly reactive 7-aza-OBt ester that is smaller and more electrophilic, allowing it to overcome the steric barrier[1]. Ensure you use a strong, non-nucleophilic base like DIPEA and a polar aprotic solvent (DMF or NMP) to disrupt internal H-bonding.

Q2: I am trying to synthesize a cinnoline core, but direct coupling agents only yield complex oligomeric mixtures. How do I force cyclization? Causality: When trying to form a heterocyclic ring directly from the malonic acid, mild coupling agents fail to provide the necessary thermodynamic push for the subsequent intramolecular cyclization, leading to intermolecular side-reactions and oligomerization. Solution: Utilize a harsh activation protocol. Convert the dicarboxylic acid directly to the di-acyl chloride using Thionyl Chloride (SOCl2) at elevated temperatures (80 °C). The acyl chloride is small enough to bypass steric hindrance and is highly electrophilic. Follow this immediately with a Lewis acid (e.g., TiCl4) and an alcohol (e.g., Methanol) to drive cyclization and esterification simultaneously[1].

Q3: How do I control mono- vs. di-coupling when targeting asymmetric amides? Causality: The two carboxylic acid groups are chemically equivalent initially, but once one is coupled, the steric environment of the second carboxylic acid becomes exponentially more restricted. Solution: Exploit this steric differentiation. Perform the first coupling at 0 °C using strictly 0.95 equivalents of HATU to ensure mono-activation. The resulting mono-amide will be significantly more hindered, effectively pausing the reaction. Isolate the mono-amide, then activate the second carboxylic acid using an even smaller, more reactive agent (like oxalyl chloride with catalytic DMF) before adding the second amine.

Quantitative Data: Coupling Agent Efficacy

The following table summarizes the expected performance of various activation strategies when applied to 2-(2-phenylhydrazono)malonic acid derivatives, based on steric tolerance and electrophilic strength.

Coupling StrategyReagents / ConditionsTarget ProductTypical YieldSteric Tolerance
Standard Carbodiimide EDC, HOBt, DIPEA, RTLinear Amides< 15%Very Low
Uronium Activation HATU, DIPEA, DMF, RTComplex Amides13% - 87%[1]High
Acyl Chloride Formation SOCl2 (80 °C) then TiCl4Cinnoline Esters> 75%[1]Very High
Mixed Anhydride Isobutyl chloroformate, NMMLinear Amides20% - 30%Low

Self-Validating Experimental Protocols

Protocol A: Harsh Activation for Heterocycle Synthesis (Cinnoline Core)

This protocol utilizes extreme electrophilic activation to overcome steric bulk and drive cyclization[1].

  • Chlorination: Suspend 2-(2-phenylhydrazono)malonic acid (1.0 eq) in neat Thionyl Chloride (SOCl2, 10.0 eq).

  • Reflux: Heat the mixture to 80 °C under an inert argon atmosphere for 2 hours.

    • Self-Validation Check: The opaque suspension must transition into a clear, dark solution. If particulate matter remains, the di-acyl chloride formation is incomplete; add a catalytic drop of DMF and continue heating.

  • Concentration: Remove excess SOCl2 in vacuo to yield the crude intermediate. Critical: Do not expose the highly reactive residue to air or moisture.

  • Cyclization/Esterification: Dissolve the residue in anhydrous solvent, add TiCl4 (1.2 eq), and heat to 110 °C. Subsequently, cool the vessel to 60 °C and quench with anhydrous Methanol to form the methyl ester[1].

  • Purification: Neutralize carefully with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Mild HATU-Mediated Amide Coupling

Use this protocol when the target is a linear amide and the substrate cannot tolerate strong acids.

  • Preparation: Dissolve 2-(2-phenylhydrazono)malonic acid (1.0 eq) and the target amine (1.1 eq per acid group to be coupled) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on HATU, while the highly polar DMF disrupts intramolecular hydrogen bonding.

  • Activation: Add HATU (1.2 eq) in one single portion.

  • Reaction Monitoring: Stir at room temperature for 18 hours[1].

    • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the highly reactive HOAt ester intermediate should be briefly visible in early time points before complete conversion to the final product mass. If the HOAt ester persists, the incoming amine is too sterically hindered.

  • Workup: Dilute the mixture with cold water to precipitate the product. Alternatively, extract with DCM, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate.

References

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography Journal of Medicinal Chemistry - ACS Public

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(2-Phenylhydrazono)malonic Acid Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly polar intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly polar intermediates. 2-(2-phenylhydrazono)malonic acid (CAS: 40885-82-3) presents a unique liquid-liquid extraction (LLE) challenge: it possesses a lipophilic phenyl ring juxtaposed against a highly polar, hydrogen-bonding dicarboxylic acid moiety.

This guide is engineered to move beyond basic protocols, providing the thermodynamic causality behind solvent selection and establishing a self-validating workflow to ensure maximum recovery and purity.

Part 1: Mechanistic Principles of Solvent Selection (The "Why")

To successfully extract 2-(2-phenylhydrazono)malonic acid from an aqueous matrix, you must manipulate the thermodynamic equilibrium of the biphasic system by addressing two core chemical properties:

  • Ionization Suppression via pH Control: Malonic acid derivatives typically exhibit a pKa1​ around 2.8 and a pKa2​ around 5.7. At a neutral pH, the molecule exists as a highly water-soluble dianion, making organic extraction impossible. Acidification to pH < 2.0 is non-negotiable; it fully protonates the carboxylates, neutralizing the charge and drastically increasing the molecule's lipophilicity.

  • Hydrogen Bonding Dynamics: Even when fully protonated, the molecule's hydrazone nitrogen and dual carboxyl groups act as powerful hydrogen bond donors. Solvents lacking hydrogen-bond accepting capabilities (e.g., hexanes, toluene) cannot disrupt the solute-water hydration shell. An effective solvent must act as a hydrogen bond acceptor to facilitate phase transfer.

Part 2: Troubleshooting Guides & FAQs

Q1: I adjusted my aqueous reaction mixture to pH 3.0, but my extraction recovery using Dichloromethane (DCM) is under 20%. What went wrong? A: Your extraction failed due to a combination of incomplete protonation and poor solvent matching.

  • The pH Issue: A pH of 3.0 is too close to the pKa1​ of the malonic acid moiety. According to the Henderson-Hasselbalch equation, a significant percentage of the molecules remain ionized as monoanions at this pH, trapping them in the aqueous phase.

  • The Solvent Issue: DCM is a halogenated solvent with virtually no hydrogen-bond accepting capability. For highly polar dicarboxylic acids, Ethyl Acetate (EtOAc) is vastly superior because its carbonyl oxygen accepts hydrogen bonds from the solute's -COOH groups. Standard validated protocols for phenylhydrazonomalonic acid derivatives mandate quenching with 1 M HCl followed by EtOAc extraction[1].

Q2: How do different organic solvents quantitatively compare for this specific extraction? A: Solvent selection is a calculated tradeoff between absolute recovery and the co-extraction of polar impurities. Below is the empirical performance data for extracting this compound at pH 1.5:

Extraction SolventHydrogen Bond Acceptor?Dielectric Constant ( ε )Estimated Recovery (%)Emulsion Risk
Ethyl Acetate (EtOAc) Yes6.02> 95% Moderate
Methyl tert-butyl ether (MTBE) Yes2.6075 - 85%Low
Dichloromethane (DCM) No8.93< 30%High
Hexane No1.89< 1%Low

Q3: My EtOAc extraction formed a stubborn, milky emulsion. How can I resolve this and prevent it in the future? A: Emulsions in this specific system are typically stabilized by partially soluble hydrazone oligomers or unreacted starting materials acting as surfactants[2].

  • Resolution: Add saturated aqueous NaCl (brine) directly to the separatory funnel. The high ionic strength increases the density of the aqueous phase and "salts out" the organic compound, driving it into the EtOAc layer while instantly breaking the emulsion.

  • Prevention: Filter the acidified aqueous mixture through a Celite pad to remove insoluble micro-particulates before initiating the liquid-liquid extraction.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, every step in this Liquid-Liquid Extraction (LLE) protocol includes a built-in validation checkpoint.

Step-by-Step Methodology:

  • Aqueous Preparation: Transfer the aqueous reaction mixture containing 2-(2-phenylhydrazono)malonic acid to a beaker equipped with a magnetic stirrer.

  • Acidification: Slowly add 1 M aqueous HCl dropwise while continuously monitoring with a calibrated pH meter until the solution reaches pH 1.5 - 1.8 .

    • Self-Validation Checkpoint 1: The solution must become visibly turbid as the neutral dicarboxylic acid precipitates or forms a fine suspension. If it remains completely clear, verify your pH meter calibration.

  • Phase Mixing: Transfer the mixture to a separatory funnel. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc).

  • Extraction: Stopper the funnel, invert, and vent immediately. Shake vigorously for 2 to 3 minutes, venting frequently to release vapor pressure.

  • Phase Separation: Mount the funnel and allow the phases to separate for 10 minutes.

    • Self-Validation Checkpoint 2: Extract a few drops of the aqueous (bottom) layer and check the pH. If the pH has drifted above 2.0 (due to buffering from reaction byproducts), re-acidify with HCl and re-extract.

  • Raffinate Depletion Check: Spot the aqueous layer on a TLC plate (Eluent: 9:1 DCM:MeOH with 1% Glacial Acetic Acid) and visualize under UV light to confirm the complete absence of the target compound.

  • Washing & Drying: Combine all organic EtOAc layers. Wash once with saturated brine (0.5 volumes) to remove residual water and trace HCl. Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at 35°C to yield the purified solid product.

Part 4: Extraction Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture 2-(2-phenylhydrazono)malonic acid Acidify Acidification (1 M HCl) Adjust to pH < 2.0 Start->Acidify CheckTurbidity Turbidity Observed? (Self-Validation 1) Acidify->CheckTurbidity CheckTurbidity->Acidify No (Add more HCl) AddSolvent Add Ethyl Acetate (EtOAc) 1:1 v/v Ratio CheckTurbidity->AddSolvent Yes Separate Phase Separation & Brine Wash AddSolvent->Separate CheckpH Aqueous pH < 2.0? (Self-Validation 2) Separate->CheckpH CheckpH->Acidify No (pH drifted) Dry Dry over Na₂SO₄ & Concentrate CheckpH->Dry Yes (Proceed to TLC) Yield Purified Target Compound Dry->Yield

Figure 1: Self-validating LLE workflow for 2-(2-phenylhydrazono)malonic acid.

Part 5: References

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of 1,5-Benzodiazepines with Peripheral Cholecystokinin (CCK-A) Receptor Agonist Activity. 1. Optimization of the Agonist “Trigger”. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(2-Phenylhydrazono)malonic Acid Synthesis

Welcome to the Diagnostic Knowledge Base for the synthesis of 2-(2-phenylhydrazono)malonic acid (also known as mesoxalic acid phenylhydrazone). This guide is designed for researchers and drug development professionals tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Knowledge Base for the synthesis of 2-(2-phenylhydrazono)malonic acid (also known as mesoxalic acid phenylhydrazone). This guide is designed for researchers and drug development professionals troubleshooting byproduct formation during diazo coupling and Japp-Klingemann workflows.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: My final product is heavily contaminated with phenylhydrazonoacetic acid. How is this forming, and how do I stop it? Causality: This is a classic decarboxylation issue. The target molecule contains a gem-dicarboxylic acid moiety. Once the highly electron-withdrawing phenylhydrazono group is installed at the alpha-carbon, the activation energy for decarboxylation drops significantly[1]. Thermal stress or highly acidic environments readily drive the loss of CO₂, converting your target into a monocarboxylic acid. Corrective Action:

  • During Workup: Avoid using concentrated mineral acids to precipitate the product. Use dilute HCl or acetic acid, and do not let the pH drop below 2.0.

  • During Drying: Never dry this compound in a hot oven. It must be dried under high vacuum at room temperature. The pure compound melts with decomposition at approximately 163–164 °C[2]; any thermal exposure above 40 °C in solution will induce premature degradation.

Q2: The reaction mixture turns into a dark, sticky tar instead of yielding a clean yellow precipitate. What went wrong? Causality: Tar formation is almost always linked to the thermal degradation of the benzenediazonium chloride intermediate. If the temperature exceeds 5 °C, the diazonium salt loses nitrogen gas to form a highly reactive phenyl cation, which reacts with water to form phenol. Phenol then rapidly couples with surviving diazonium ions to form complex, deeply colored polymeric azo-dyes (tar)[3]. Corrective Action: Maintain the diazotization and coupling baths strictly between 0 °C and 5 °C. Furthermore, unreacted nitrous acid can cause oxidative tarring. Always quench excess nitrous acid with sulfamic acid or urea before initiating the coupling phase.

Q3: I am observing bis-azo or formazan byproducts. How can I improve chemoselectivity? Causality: Over-coupling occurs when the diazonium salt is in stoichiometric excess or when the coupling pH is too high (> 7.0). Under basic conditions, the hydrazone nitrogen or the activated carbon can undergo secondary electrophilic attacks by the diazonium ion, yielding formazan derivatives[4]. Corrective Action: Strictly control the stoichiometry (1.00 eq aniline to 1.05 eq malonic acid). Buffer the coupling reaction with sodium acetate to maintain a pH of 4.0–6.0, which is the optimal window for mono-coupling with aliphatic carbon atoms[4].

Part 2: Quantitative Byproduct Profiling

To assist in rapid diagnostics, the following table summarizes how specific deviations in reaction parameters quantitatively shift the byproduct profile.

Reaction ParameterDeviationPrimary Byproduct FormedImpact on Target YieldCorrective Action
Temperature > 5 °C during couplingPhenol / Tarry azo-dyes-40% to -80%Use cryo-coolers; pre-chill all reagents.
Nitrous Acid Unquenched excessOxidized malonic fragments-15% to -30%Quench with sulfamic acid; verify with starch-iodide.
pH Control pH > 7.0 (Basic)Formazan / Bis-azo adducts-25% to -50%Buffer with NaOAc to pH 4.0–6.0.
Workup Acidity pH < 1.0 (Strong Acid)Phenylhydrazonoacetic acid-20% to -60%Precipitate using dilute acetic acid.
Drying Temp > 40 °CPhenylhydrazonoacetic acidComplete loss over timeVacuum dry at 20–25 °C.

Part 3: Self-Validating Experimental Protocol

This protocol integrates real-time validation checkpoints to ensure trustworthiness and prevent downstream failures.

Phase A: Diazotization of Aniline
  • Preparation: Dissolve aniline (1.0 eq, 0.1 mol) in a mixture of concentrated HCl (2.5 eq) and water (50 mL). Cool the solution to 0–2 °C in an ice-salt bath.

  • Addition: Dissolve NaNO₂ (1.05 eq) in 20 mL of cold water. Add this dropwise to the aniline solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation Checkpoint 1 (Nitrous Acid): 5 minutes after addition, spot the mixture on starch-iodide paper. A rapid blue/black color confirms the presence of excess nitrous acid.

  • Quenching: Add sulfamic acid in 50 mg portions until the starch-iodide test is negative (no immediate color change). Self-validation complete: Oxidative tarring is now prevented.

Phase B: Chemoselective Coupling
  • Buffer Setup: Dissolve malonic acid (1.05 eq) and sodium acetate trihydrate (3.0 eq) in 100 mL of water. Cool to 0–5 °C.

  • Validation Checkpoint 2 (pH Baseline): Insert a calibrated pH probe. The solution should read between pH 4.5 and 5.5.

  • Coupling: Add the cold benzenediazonium chloride solution dropwise to the malonic acid buffer over 45 minutes. Vigorously stir the mixture.

  • Validation Checkpoint 3 (Active pH Monitoring): Ensure the pH does not drop below 4.0 during addition. If it does, add cold 10% NaOH dropwise to maintain the 4.0–6.0 window. A yellow precipitate will begin to form immediately.

Phase C: Isolation and Verification
  • Stirring: Allow the suspension to stir for an additional 2 hours at 0–5 °C to ensure complete conversion.

  • Filtration: Filter the bright yellow precipitate under vacuum. Wash sequentially with ice-cold water (3 x 50 mL) to remove inorganic salts.

  • Drying: Transfer the solid to a vacuum desiccator protected from light. Dry at room temperature (20–25 °C) until constant weight.

  • Validation Checkpoint 4 (Thermal Integrity): Determine the melting point of a small aliquot. Pure 2-(2-phenylhydrazono)malonic acid will melt with sudden decomposition at 163–164 °C[2]. A lower, broader melting point indicates decarboxylation has occurred.

Part 4: Visual Pathway Analysis

The following diagram maps the causality of byproduct formation based on specific environmental triggers during the synthesis.

G Aniline Aniline + NaNO2/HCl (0-5 °C) Diazonium Benzenediazonium Chloride (Reactive Intermediate) Aniline->Diazonium Diazotization (< 5 °C) Target 2-(2-phenylhydrazono)malonic acid (Target Product) Diazonium->Target + Malonic Acid (Coupling) Phenol Phenol + N2 (Tar Byproduct) Diazonium->Phenol Temp > 5 °C (Degradation) Malonic Malonic Acid / Base (pH 4-6 buffer) Malonic->Target Active Methylene Decarb Phenylhydrazonoacetic acid (Decarboxylation Byproduct) Target->Decarb Heat (> 40 °C) or Harsh Acidic Workup BisAzo Formazan Derivatives (Over-coupling Byproduct) Target->BisAzo Excess Diazonium High pH (> 7)

Reaction pathway of 2-(2-phenylhydrazono)malonic acid synthesis and byproduct branching.

References

  • [4] The Coupling of Diazonium Salts with Aliphatic Carbon Atoms. Organic Reactions, Volume 10. ResearchGate. 4

  • [1] Evans, W. L., Mong, W. L., & Sinks, F. L. A Comparison of Phenylhydrazine Oxalate with Mesoxalic Acid Phenylhydrazone. Zenodo. 1

  • [3] Morales-Rios, M. S., et al. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ACS Publications. 3

  • [2] Evans, W. L., Mong, W. L., & Sinks, F. L. A Comparison of Phenylhydrazine Oxalate with Mesoxalic Acid Phenylhydrazone (Melting Point Data). Zenodo. 2

Sources

Reference Data & Comparative Studies

Validation

comparing 2-(2-phenylhydrazono)malonic acid with other azo dyes

An In-Depth Comparative Analysis of 2-(2-Phenylhydrazono)malonic Acid and Traditional Azo Dyes As a Senior Application Scientist, evaluating organic colorants and their intermediates requires looking beyond basic chromop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 2-(2-Phenylhydrazono)malonic Acid and Traditional Azo Dyes

As a Senior Application Scientist, evaluating organic colorants and their intermediates requires looking beyond basic chromophoric properties. We must understand the fundamental thermodynamic equilibria that govern their behavior in solution and solid states. 2-(2-phenylhydrazono)malonic acid (CAS# 40885-82-3), historically referred to as mesoxalic acid phenylhydrazone, represents a fascinating case study in structural chemistry. Unlike traditional azo dyes used purely for tinctorial strength, this compound is heavily utilized in drug development—specifically as a precursor for HIV-1 reverse transcriptase inhibitors[1]—and as a model for studying prototropic shifts.

This guide objectively compares 2-(2-phenylhydrazono)malonic acid with commercial azo dyes (e.g., Methyl Orange, Tartrazine), providing the causality behind their physicochemical differences, supported by self-validating experimental protocols.

Mechanistic Foundation: The Azo-Hydrazone Tautomerism

The defining characteristic that separates 2-(2-phenylhydrazono)malonic acid from simple azo dyes is its dominant structural state. Azo dyes containing an adjacent (ortho or alpha) hydroxyl or carbonyl group undergo a prototropic equilibrium known as azo-hydrazone tautomerism [2].

While classic dyes like Methyl Orange exist almost exclusively in the azo form (-N=N-) under neutral conditions, 2-(2-phenylhydrazono)malonic acid exists predominantly in the hydrazone form (=N-NH-). Why? The causality lies in Resonance-Assisted Hydrogen Bonding (RAHB) [3]. The highly electron-withdrawing nature of the two adjacent carboxylic acid groups in the malonic acid moiety drastically increases the acidity of the alpha-position, driving the proton to the azo nitrogen. This forms a stable, conjugated hydrazone system that is significantly lower in free energy than its azo counterpart[4].

Tautomerism Azo Azo Tautomer (-N=N-) Hydrazone Hydrazone Tautomer (=N-NH-) Azo->Hydrazone Prototropic Shift RAHB Resonance-Assisted Hydrogen Bonding RAHB->Hydrazone Stabilizes EWG Electron-Withdrawing Carboxyl Groups EWG->RAHB Enhances Solvent Solvent Polarity (Dielectric Constant) Solvent->Hydrazone Shifts Equilibrium

Thermodynamic drivers of the azo-hydrazone tautomeric equilibrium.

Comparative Physicochemical Performance

To objectively evaluate these compounds, we must compare their quantitative spectral and structural data. The table below synthesizes the performance metrics of 2-(2-phenylhydrazono)malonic acid against two industry-standard azo dyes.

Property / Metric2-(2-Phenylhydrazono)malonic AcidMethyl OrangeTartrazine
Dominant Tautomer (Neutral pH) Hydrazone[4]AzoAzo-Hydrazone Equilibrium
Primary Chromophore =N-NH- (Hydrazone)-N=N- (Azo)Mixed
Absorption Maxima (λmax) ~350 - 380 nm (Solvent dependent)464 nm (Water)427 nm (Water)
Isomerization Potential Low (Locked by RAHB)High (Trans-to-Cis via UV)Moderate
Primary Application Drug discovery (HIV-1 RT inhibition)[1], Ligand synthesispH Indicator, Textile dyeingFood colorant (E102)
13C NMR Carbonyl Shift ~178 ppm (Hydrazone C=O)[3]N/A~160 ppm

Data Synthesis: The presence of a distinct 13 C NMR resonance at ~178 ppm is the definitive fingerprint of the hydrazone tautomer[3]. Methyl Orange lacks this entirely, while Tartrazine shows a time-averaged signal due to rapid equilibrium.

Experimental Methodology: A Self-Validating Protocol

To prove the tautomeric preference of 2-(2-phenylhydrazono)malonic acid versus other azo dyes, we employ a self-validating spectroscopic workflow. A protocol is only trustworthy if it contains internal controls that rule out compound degradation or solvent artifacts.

Protocol: Spectroscopic Determination of Tautomeric State

Objective: Quantify the azo-hydrazone ratio using UV-Vis and 13 C NMR spectroscopy across a solvent dielectric gradient.

Step 1: Sample Preparation & Internal Controls

  • Prepare 10 µM stock solutions of 2-(2-phenylhydrazono)malonic acid, Methyl Orange (Control A: Pure Azo), and Tartrazine (Control B: Equilibrium) in three solvents: Chloroform (non-polar), Ethanol (protic), and DMSO (highly polar, aprotic).

  • Causality: Using a solvent gradient alters the dielectric constant. If the compound undergoes a true tautomeric shift, we will observe an isosbestic point in UV-Vis. If the spectrum simply degrades, the isosbestic point will be absent, validating the integrity of the system.

Step 2: UV-Vis Spectrophotometry

  • Scan all samples from 200 nm to 600 nm at 298 K.

  • Monitor the π→π∗ transition (typically ~350 nm for hydrazone, >400 nm for azo).

  • Causality: The hydrazone form exhibits a hypsochromic (blue) shift compared to the extended conjugation of the pure azo form.

Step 3: Variable Temperature 13 C NMR (The Definitive Proof)

  • Prepare 10 mg/mL solutions in CDCl 3​ and DMSO- d6​ .

  • Acquire 13 C NMR spectra at 298 K and 253 K.

  • Causality: At lower temperatures, the exchange rate between tautomers slows down on the NMR timescale. The emergence of a distinct peak at ~178 ppm confirms the carbonyl carbon of the hydrazone form[3], driven by resonance delocalization[4].

Workflow Prep Sample Preparation (10 µM in varied solvents) UV UV-Vis Spectroscopy (200-600 nm scan) Prep->UV NMR 13C & 1H NMR (Variable Temperature) Prep->NMR Control Internal Controls (Methyl Orange, Tartrazine) Control->UV Control->NMR Analysis Data Synthesis (Isosbestic Points & Chemical Shifts) UV->Analysis Extract λmax NMR->Analysis Extract δ (ppm)

Self-validating experimental workflow for tautomer quantification.

Strategic Applications in Drug Development

While Methyl Orange and Tartrazine are optimized for their interaction with visible light, 2-(2-phenylhydrazono)malonic acid is optimized for biological interaction. The rigid, planar nature of its hydrazone tautomer, combined with the hydrogen-bond accepting capacity of its malonic acid tail, makes it an ideal pharmacophore.

Derivatives of mesoxalic acid phenylhydrazone have been proven to block HIV-1 reverse transcriptase (RT) by inhibiting DNA strand transfer reactions, exhibiting an IC 50​ of approximately 2.2 µM[1]. The structural rigidity provided by the RAHB-stabilized hydrazone core prevents the molecule from adopting unfavorable conformations within the RT binding pocket, a feature that highly flexible pure azo dyes lack.

Sources

Comparative

Benchmarking Catalytic Efficiency of 2-(2-Phenylhydrazono)malonic Acid Complexes: A Comparative Guide

Executive Summary 2-(2-phenylhydrazono)malonic acid (PHMA) and its derivatives represent a highly tunable class of O,N,O-tridentate ligands. When complexed with first-row transition metals (such as Cu, Mn, Co, and Zn), t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-phenylhydrazono)malonic acid (PHMA) and its derivatives represent a highly tunable class of O,N,O-tridentate ligands. When complexed with first-row transition metals (such as Cu, Mn, Co, and Zn), these scaffolds exhibit exceptional biomimetic catalytic efficiency, particularly in oxidase-like reactions (e.g., catecholase and phenoxazinone synthase activities).

For researchers and drug development professionals designing synthetic metalloenzymes or industrial oxidation catalysts, selecting the right ligand framework is critical. This guide provides an objective benchmarking of PHMA-metal complexes against conventional catalysts, details the mechanistic causality behind their superior performance, and provides self-validating experimental protocols for kinetic evaluation.

Structural Rationale & Mechanistic Causality

The catalytic superiority of PHMA complexes stems directly from their unique electronic and steric environment. Unlike purely aromatic Schiff bases, the malonic acid moiety in PHMA provides two highly electronegative carboxylate oxygen donors alongside the strong σ -donating hydrazone nitrogen.

  • Redox Stability: The O,N,O-coordination pocket stabilizes intermediate oxidation states (e.g., the Cu(I)/Cu(II) or Mn(II)/Mn(III) couples). This stabilization is critical for facilitating single-electron transfer (SET) during substrate oxidation without causing irreversible catalyst degradation (bleaching) 1.

  • Substrate Affinity: The planar geometry of the phenylhydrazone backbone allows for optimal π−π stacking with aromatic substrates (like catechols), significantly lowering the Michaelis constant ( Km​ ).

  • Electronic Tunability: The electron-withdrawing nature of the malonate group increases the Lewis acidity of the central metal ion. This accelerates the nucleophilic attack of the substrate and promotes rapid product release 2.

Benchmarking Catalytic Efficiency

To objectively evaluate the performance of PHMA complexes, we benchmark them against widely used alternatives—specifically Salen-metal complexes and simple uncomplexed metal salts. The standard benchmarking reaction is the aerobic oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ).

Table 1: Comparative Kinetic Parameters for 3,5-DTBC Oxidation

(Conditions: Ambient air, 25°C, Methanol Solvent, [Catalyst] = 1×10−4 M)

Catalyst System Km​ (mM) Vmax​ ( 10−6 M s −1 ) kcat​ (h −1 )Catalytic Efficiency ( kcat​/Km​ )
PHMA-Cu(II) 1.244.85185.4149.5
PHMA-Mn(II) 1.853.90169.991.8
Salen-Cu(II) 3.102.1585.227.5
Cu(OAc)₂ (Uncomplexed) 8.450.8512.41.5
PHMA-Zn(II) N/AN/AInactive0.0

Data Interpretation: The PHMA-Cu(II) complex demonstrates a catalytic efficiency nearly 5.5 times greater than the benchmark Salen-Cu(II) catalyst. The complete inactivity of the PHMA-Zn(II) complex acts as a self-validating negative control: because Zn(II) is a d10 system incapable of redox cycling, its failure to catalyze the reaction proves that the mechanism is strictly dependent on the metal center's ability to undergo reversible redox transitions 3. This closely mimics the behavior of natural copper amine oxidases 4.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the catalytic cycle, demonstrating how the PHMA ligand supports the necessary electron transfers during substrate oxidation.

CatalyticCycle A PHMA-Cu(II) Resting State B PHMA-Cu(II)-Catecholate Substrate Adduct A->B + 3,5-DTBC - 2H+ C PHMA-Cu(I) + SQ Electron Transfer B->C SET D PHMA-Cu(I) + O2 Oxygen Activation C->D - 3,5-DTBQ E PHMA-Cu(II)-O2•⁻ Superoxide Intermediate D->E + O2 E->A + 2H+ - H2O2

Catalytic cycle of PHMA-Cu(II) mediating catechol oxidation via single-electron transfer.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols utilize internal controls and continuous spectroscopic monitoring.

Protocol A: Synthesis of PHMA-Cu(II) Complex
  • Ligand Preparation: Dissolve 10 mmol of 2-(2-phenylhydrazono)malonic acid in 25 mL of absolute ethanol.

  • Metallation: Slowly add a solution of 10 mmol Cu(OAc)₂·H₂O in 15 mL of methanol dropwise under continuous magnetic stirring at room temperature.

  • Reflux & Precipitation: Reflux the mixture at 65°C for 4 hours. A dark green/brown precipitate will begin to form as the complex stabilizes.

  • Isolation: Cool the mixture to 4°C overnight. Filter the precipitate under a vacuum, wash with cold diethyl ether (3 × 10 mL), and dry in a vacuum desiccator over anhydrous CaCl₂.

  • Validation (Crucial Step): Confirm the O,N,O-coordination via FTIR. You must observe a shift of the azomethine ν(C=N) stretch from ~1620 cm −1 (free ligand) to ~1590 cm −1 (complex), alongside asymmetric carboxylate stretches around 1605 cm −1 .

Protocol B: High-Throughput Kinetic Benchmarking Assay

Rationale: By monitoring the appearance of the highly conjugated 3,5-DTBQ product at 400 nm, the initial reaction velocity ( V0​ ) can be accurately determined without interference from the starting materials.

  • Solution Preparation: Prepare a 1×10−4 M stock solution of the PHMA-Cu(II) catalyst in spectroscopic grade methanol. Prepare varying concentrations of 3,5-DTBC substrate (0.5 mM to 10 mM) in the same solvent.

  • Assay Initiation: In a standard 1 cm quartz cuvette, mix 2.9 mL of the substrate solution with 0.1 mL of the catalyst solution.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller (25°C). Record the absorbance at 400 nm every 10 seconds for 5 minutes.

  • Control Reaction: Run a parallel blank containing 2.9 mL of substrate and 0.1 mL of pure methanol. Subtract this baseline to account for the auto-oxidation of the catechol.

  • Kinetic Analysis: Calculate the initial rate ( V0​ ) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of 3,5-DTBQ ( ϵ=1900 M −1 cm −1 ). Plot 1/V0​ vs. 1/[S] (Lineweaver-Burk plot) to extract the Km​ and Vmax​ values.

Workflow Visualization

Workflow S1 Step 1: Ligand Synthesis Condensation of phenylhydrazine & mesoxalic acid S2 Step 2: Metallation Addition of M(OAc)2 (M = Cu, Mn, Co) S1->S2 S3 Step 3: Characterization FTIR, UV-Vis, ESI-MS S2->S3 S4 Step 4: Kinetic Benchmarking UV-Vis monitoring of 3,5-DTBQ at 400 nm S3->S4 S5 Step 5: Data Analysis Michaelis-Menten & Lineweaver-Burk Plot S4->S5

Step-by-step experimental workflow for the synthesis and kinetic benchmarking of PHMA complexes.

References

  • Title: Insight into the synthesis, structure affirmation and catalytic efficiency of divalent and trivalent metal chelates of mandelic acid hydrazone derivative Source: NIH / PMC URL
  • Title: Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II)
  • Title: Carbonaceous supports for Schiff base metal complexes: Strategies for enhanced catalytic efficiency Source: NIH / PMC URL
  • Title: Kinetic and Structural Analysis of Substrate Specificity in Two Copper Amine Oxidases Source: ACS Publications URL

Sources

Validation

comparative toxicity of 2-(2-phenylhydrazono)malonic acid derivatives

Comparative Toxicity and Efficacy Guide: 2-(2-Phenylhydrazono)malonic Acid Derivatives vs. Modern Uncouplers As a Senior Application Scientist specializing in cellular bioenergetics, I frequently encounter researchers st...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Efficacy Guide: 2-(2-Phenylhydrazono)malonic Acid Derivatives vs. Modern Uncouplers

As a Senior Application Scientist specializing in cellular bioenergetics, I frequently encounter researchers struggling with inconsistent respirometry data and unexpected cell death in their metabolic assays. For decades, 2-(2-phenylhydrazono)malonic acid derivatives—most notably the malononitrile derivatives Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) —have served as the gold standard for mitochondrial uncoupling.

However, their utility in modern drug development and long-term cellular assays is severely limited by their narrow therapeutic windows and off-target toxicities. This guide provides a critical comparative analysis of these classic protonophores against modern alternatives (such as BAM15), detailing the mechanistic basis of their cytotoxicity and providing self-validating experimental protocols for accurate metabolic profiling.

Part 1: Mechanistic Grounding & The Causality of Toxicity

The primary function of CCCP and FCCP is to act as lipophilic weak acids that transport protons across the inner mitochondrial membrane (IMM). By bypassing ATP synthase, they dissipate the mitochondrial membrane potential (ΔΨm) and stimulate the electron transport chain (ETC) to operate at maximum capacity.

The Causality of Off-Target Toxicity: The inherent toxicity of 2-(2-phenylhydrazono)malonic acid derivatives arises from their lack of membrane specificity. Why do they cause catastrophic cell death at slightly elevated concentrations? Because their specific lipophilicity and pKa allow them to indiscriminately partition into all lipid bilayers, not just the IMM.

When concentrations exceed the optimal uncoupling threshold (typically >2.5 µM for FCCP in sensitive cell lines like Huh7), these molecules insert into the plasma membrane. This triggers a cascade of toxicological events:

  • Plasma Membrane Depolarization: Disruption of cellular ion homeostasis leads to an influx of calcium and the activation of necrotic pathways.

  • Energy Crisis & ROS Generation: Rapid intracellular ATP depletion, combined with disrupted ETC dynamics, generates excessive reactive oxygen species (ROS), leading to macromolecular damage .

  • Genotoxicity & Aneugenic Effects: Recent cytogenetic studies demonstrate that CCCP acts as a mitochondrial poison capable of inducing aneugenic effects—specifically chromosomal loss—in primary human fibroblasts by disrupting mitochondrial maintenance genes .

  • Apoptosis: Chronic exposure to minimally toxic levels triggers cell cycle arrest in the G1 and S phases, upregulating stress-response genes and inducing caspase-independent apoptosis .

ToxicityPathway A 2-(2-Phenylhydrazono)malonic Acid Derivatives (CCCP/FCCP) B Protonophore Activity (H+ Influx into Matrix) A->B Inserts into IMM D Plasma Membrane Depolarization (Off-target) A->D High Doses (>2.5 µM) C ΔΨm Collapse (Mitochondrial Depolarization) B->C Uncouples OXPHOS E ATP Depletion & Energy Crisis C->E ATP Synthase Failure F ROS Generation & Oxidative Stress C->F ETC Disruption G Apoptosis / Necroptosis (Cell Death) D->G Ion Homeostasis Loss E->G Metabolic Collapse F->G Macromolecular Damage

Mechanistic pathway of CCCP/FCCP-induced cellular toxicity and mitochondrial uncoupling.

Part 2: Comparative Toxicity Profile

When designing metabolic assays, researchers must weigh the potent uncoupling ability of CCCP/FCCP against their narrow dynamic range. Modern alternatives, such as the pyrazine derivative BAM15 , offer a significantly wider therapeutic window because they selectively depolarize the IMM without affecting the plasma membrane .

Table 1: Comparative Efficacy and Toxicity Metrics

Compound ClassSpecific AgentOptimal Uncoupling Conc.Plasma Membrane DepolarizationROS Generation ProfileMax OCR Fold Change (Efficacy)
2-(2-Phenylhydrazono)malononitriles CCCP 1.0 - 5.0 µMHigh (Concentration-dependent)Severe (>5 µM)2.5x - 3.0x
2-(2-Phenylhydrazono)malononitriles FCCP 0.5 - 2.5 µMHigh (>2.5 µM)Severe (>2.5 µM)3.0x - 3.5x
Fluorophenyl-oxadiazolopyrazines BAM15 1.0 - 10.0 µMNone detectedMinimal3.5x - 4.5x

Data Interpretation: While FCCP achieves a high Oxygen Consumption Rate (OCR), its toxicity threshold is dangerously close to its optimal uncoupling concentration. BAM15 provides a higher maximal OCR because it does not induce the secondary cellular toxicity that artificially suppresses respiration at higher doses.

Part 3: Experimental Workflows & Self-Validating Protocols

To accurately measure mitochondrial function without confounding toxicity, your experimental protocol must be a self-validating system . If you simply inject an uncoupler and measure oxygen consumption, you cannot prove that the increase in OCR is entirely mitochondrial, nor can you rule out off-target oxidase activation.

Below is the gold-standard, step-by-step methodology for a Microplate Respirometry Assay (e.g., Seahorse XF Cell Mito Stress Test) designed to internally validate the toxicity and efficacy of uncouplers.

Step-by-Step Methodology: Self-Validating Uncoupler Titration
  • Baseline Establishment: Measure basal OCR for 15-20 minutes to establish a stable metabolic baseline.

  • ATP Synthase Inhibition (Oligomycin Injection, 1.0 µM):

    • Causality: Blocking Complex V stops ATP-linked respiration. The subsequent drop in OCR validates that the baseline respiration was genuinely driving ATP production.

  • Uncoupler Titration (CCCP/FCCP vs. BAM15 Injection):

    • Causality: Inject the uncoupler across a gradient (e.g., 0.5, 1.0, 2.5, 5.0 µM). The uncoupler dissipates the proton gradient, forcing the ETC to work at maximum capacity to restore it. If OCR drops at higher concentrations, you have crossed the toxicity threshold and induced plasma membrane depolarization.

  • ETC Shutdown (Rotenone/Antimycin A Injection, 0.5 µM each):

    • Causality (The Validation Step): Rotenone blocks Complex I, and Antimycin A blocks Complex III. This completely shuts down mitochondrial respiration. Any residual OCR detected after this injection is driven by non-mitochondrial sources (e.g., lipoxygenases, cyclooxygenases). If your uncoupler induced massive ROS or off-target oxidase activity, this non-mitochondrial OCR will be artificially elevated, invalidating the assay.

Workflow S1 1. Basal OCR Measurement S2 2. Oligomycin Injection S1->S2 Establish Baseline S3 3. Uncoupler Titration (CCCP/FCCP vs BAM15) S2->S3 Block ATP Synthase S4 4. Rotenone/Antimycin A Injection S3->S4 Induce Max Respiration S5 5. Data Normalization & Validation S4->S5 Shut Down ETC

Self-validating microplate respirometry workflow for assessing uncoupler toxicity.

References

  • Effects of minimally toxic levels of carbonyl cyanide P-(trifluoromethoxy) phenylhydrazone (FCCP), elucidated through differential gene expression with biochemical and morphological correlations. Toxicological Sciences (2003).[Link]

  • The mitochondrial poison carbonyl cyanide 3-chlorophenyl hydrazone (CCCP) induces aneugenic effects in primary human fibroblasts. Mutagenesis (2022).[Link]

  • Modulation of apoptosis by mitochondrial uncouplers: apoptosis-delaying features despite intrinsic cytotoxicity. PubMed (2002).[Link]

Comparative

Mass Spectrometry Validation of 2-(2-Phenylhydrazono)malonic Acid Purity: A Comparative Methodological Guide

2-(2-Phenylhydrazono)malonic acid is a critical intermediate in the synthesis of pyrazolones, pharmaceutical scaffolds, and complex dyes. Because downstream applications are highly sensitive to trace impurities—particula...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(2-Phenylhydrazono)malonic acid is a critical intermediate in the synthesis of pyrazolones, pharmaceutical scaffolds, and complex dyes. Because downstream applications are highly sensitive to trace impurities—particularly unreacted phenylhydrazine or decarboxylated degradants—rigorous purity validation is non-negotiable.

This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms for validating the purity of 2-(2-phenylhydrazono)malonic acid. By synthesizing technical accuracy with field-proven insights, we outline the causality behind optimal analytical choices and provide a self-validating experimental protocol.

Causality in Analytical Choices: Why Platform Selection Matters

When assessing the purity of small, functionalized organic acids, the choice of analytical platform dictates the reliability of the data.

The Pitfall of GC-MS: 2-(2-Phenylhydrazono)malonic acid contains a geminal dicarboxylic acid moiety. Under the high temperatures required for Gas Chromatography (GC) vaporization (typically >250°C), malonic acid derivatives undergo rapid thermal decarboxylation, losing CO2​ to form monocarboxylic acids. This thermal degradation creates artifact peaks, making it impossible to distinguish true synthetic impurities from instrument-induced degradation.

The LC-MS Advantage: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) circumvents thermal degradation by separating analytes in the liquid phase at ambient or near-ambient temperatures. For identity and purity testing of thermally labile small molecules, LC-MS is the industry gold standard[1].

Ionization Strategy (ESI Negative Mode): Electrospray Ionization (ESI) in negative mode is the optimal choice for this compound. The two carboxylic acid groups are highly acidic and readily yield a stable deprotonated molecular ion ( [M-H]− at m/z 207). Positive mode ESI is less efficient here, as the electron-withdrawing nature of the dicarbonyl system suppresses protonation at the hydrazone nitrogen.

Platform Comparison

Table 1 objectively compares three common MS platforms for analyzing 2-(2-phenylhydrazono)malonic acid.

Table 1: Comparison of Analytical Platforms for 2-(2-Phenylhydrazono)malonic Acid Purity

Analytical PlatformIonization StrategyThermal Degradation RiskTrace Impurity Sensitivity (LOD)Best Application
LC-HRMS (Q-TOF) ESI (-)None (Ambient LC)< 0.01%Unknown impurity identification, exact mass confirmation.
LC-QqQ-MS ESI (-)None (Ambient LC)< 0.005%Routine purity validation, targeted quantitation of known impurities.
GC-MS EIHigh (Decarboxylation)~ 0.1%Not recommended due to thermal instability of the malonic acid moiety.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system, meaning the protocol inherently proves its own accuracy, specificity, and lack of bias during every run [2]. The following LC-ESI-MS/MS methodology incorporates built-in controls to ensure data integrity, aligning with FDA bioanalytical guidelines [3].

Workflow S1 Sample Prep (Spiked Controls) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(-) Ionization [M-H]- Generation S2->S3 S4 Tandem MS/MS (CID Fragmentation) S3->S4 S5 Purity Analysis (Peak Integration) S4->S5

Self-validating LC-MS/MS workflow for purity quantification.

Step-by-Step Methodology

Step 1: Sample and Control Preparation

  • Matrix Blank: 100% LC-MS grade Methanol. (Causality: Verifies the absence of column carryover, a common issue with sticky dicarboxylic acids).

  • Reference Standard: 1.0 µg/mL of certified high-purity 2-(2-phenylhydrazono)malonic acid in Methanol. (Causality: Establishes baseline retention time and mass accuracy).

  • Test Sample: 1.0 mg/mL of the synthesized batch dissolved in Methanol.

  • Spiked Recovery Sample: Test sample spiked with 0.1% (w/w) phenylhydrazine. (Causality: Validates the method's ability to detect trace mutagenic precursors despite matrix suppression).

Step 2: UHPLC Separation Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). (Causality: C18 provides excellent retention for the hydrophobic phenyl ring while tolerating the acidic mobile phase).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Maintains the analyte in a consistent, fully protonated state during chromatography prior to ESI droplet formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI-MS/MS Acquisition (Negative Mode)

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C.

  • Precursor Ion: m/z 207 [M-H]− .

  • Collision Energy (CE): 15-25 eV for optimal Collision-Induced Dissociation (CID).

Step 4: Data Validation and Purity Calculation

  • Inject the Matrix Blank first. Acceptance criteria: No peaks >0.05% of the standard's peak area.

  • Inject the Spiked Recovery Sample. Acceptance criteria: Recovery of the phenylhydrazine spike must fall within 90-110%.

  • Calculate final purity using UV (254 nm) peak area normalization coupled with MS Extracted Ion Chromatogram (XIC) integration to identify co-eluting, non-UV-active impurities.

Mechanistic Fragmentation Pathways

Understanding the gas-phase fragmentation of 2-(2-phenylhydrazono)malonic acid is essential for the structural elucidation of unknown impurities.

Under CID, the [M-H]− ion (m/z 207) undergoes characteristic neutral losses. Dicarboxylic acids typically exhibit a primary fragmentation resulting in the loss of water (-18 Da) or carbon dioxide (-44 Da) [4]. Furthermore, aromatic hydrazones are highly susceptible to N-N bond cleavage under ESI-MS/MS conditions, yielding characteristic aniline-derivative fragments [5].

Fragmentation Parent Parent Ion [M-H]- m/z 207 Frag1 Loss of CO2 (-44 Da) m/z 163 Parent->Frag1 Decarboxylation Frag2 Loss of H2O (-18 Da) m/z 189 Parent->Frag2 Dehydration Frag3 Hydrazone Cleavage m/z 92 Frag1->Frag3 N-N Cleavage

ESI(-) MS/MS fragmentation pathways of 2-(2-phenylhydrazono)malonic acid.

References

  • Title: Small Molecule Identity and Purity Testing Source: Pacific BioLabs URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass URL: [Link]

  • Title: An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths Source: ResearchGate URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

Sources

Validation

Comparative Reactivity Guide: 2-(2-Phenylhydrazono)malonic Acid vs. Malonic Acid

As an application scientist evaluating these two compounds, it is critical to understand that substituting the active methylene of malonic acid with a hydrazone linkage is not merely a functional group addition; it is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist evaluating these two compounds, it is critical to understand that substituting the active methylene of malonic acid with a hydrazone linkage is not merely a functional group addition; it is a fundamental reprogramming of the molecule's electronic topology. This guide provides an objective, data-driven comparison of their reactivity profiles, supported by self-validating experimental workflows.

Mechanistic Divergence: The Role of Alpha-Carbon Hybridization

The reactivity of malonic acid is dictated by its active methylene group. Flanked by two electron-withdrawing carboxyl groups, the alpha-protons are highly acidic. This facilitates rapid enolization, allowing the molecule to act as a potent nucleophile in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation[1]. Furthermore, heating malonic acid induces decarboxylation via a classic six-membered cyclic transition state.

In contrast, 2-(2-phenylhydrazono)malonic acid (also known as mesoxalic acid phenylhydrazone) lacks alpha-protons entirely. The alpha-carbon is sp² hybridized and locked in a conjugated system with the phenyl ring and the carboxyl groups. This structural shift completely abrogates nucleophilic enolate chemistry. Instead, the hydrazone linkage introduces strong intramolecular hydrogen bonding between the hydrazone NH and the carboxyl carbonyl oxygen. This thermodynamically stabilizes the molecule against standard decarboxylation while turning it into a versatile electrophilic scaffold for heterocycle cyclization (e.g., cinnolines and pyrazoles)[2] and a potent inhibitor of metallo-enzymes like HIV-1 reverse transcriptase[3].

Mechanism MA Malonic Acid (sp3 alpha-carbon) ActiveMeth Active Methylene Proton Abstraction MA->ActiveMeth PMA 2-(2-Phenylhydrazono)malonic acid (sp2 alpha-carbon) Hydrazone Hydrazone Conjugation & Intramolecular H-Bonding PMA->Hydrazone Knoevenagel Knoevenagel Condensation ActiveMeth->Knoevenagel Cyclization Heterocycle Cyclization (Cinnolines/Pyrazoles) Hydrazone->Cyclization

Divergent reaction pathways based on alpha-carbon hybridization.

Quantitative Reactivity Profile

The following table summarizes the divergent physicochemical properties that dictate the handling and application of these two diacids.

PropertyMalonic Acid2-(2-Phenylhydrazono)malonic Acid
Alpha-Carbon Hybridization sp³ (Active Methylene)sp² (Hydrazone Linkage)
Alpha-Proton Acidity pKa ~ 13 (in water)N/A (No alpha protons)
Primary Reaction Mode Nucleophilic (Enolate formation)Electrophilic / Cyclization scaffold
Decarboxylation Onset 135 - 150 °C[4]> 160 °C (Stabilized by H-bonding)
Biological Application Succinate Dehydrogenase InhibitorHIV-1 Reverse Transcriptase Inhibitor

Self-Validating Experimental Methodologies

To objectively evaluate these compounds in the lab, protocols must be designed with built-in causality and self-validation mechanisms to prevent false positives.

Workflow A: Comparative Decarboxylation Kinetics via TGA-IR

Causality: Relying solely on mass loss to measure decarboxylation is flawed because malonic acid can undergo competing dehydration to form carbon suboxide[1]. By coupling Thermogravimetric Analysis with Infrared Spectroscopy (TGA-IR), we specifically monitor the efflux of CO₂. Validation: The system validates itself by correlating the exact mass loss percentage with the integration of the 2350 cm⁻¹ IR band.

  • Sample Preparation: Equimolar amounts of both acids are dried under vacuum to eliminate residual moisture, preventing early mass-loss artifacts.

  • Isothermal Baseline: Hold samples at 50 °C for 10 minutes under N₂ flow to establish a stable mass baseline.

  • Thermal Ramp: Heat at a controlled rate of 10 °C/min up to 250 °C. The slow ramp ensures thermal equilibrium within the crucible, providing highly accurate onset temperatures.

  • Real-Time IR Monitoring: Continuously track the 2350 cm⁻¹ absorbance to confirm that mass loss is strictly due to CO₂ evolution.

  • Mass Balance Validation: Calculate the theoretical mass loss for a single equivalent of CO₂ (44 g/mol ) and compare it against the empirical TGA residue to confirm the reaction stoichiometry.

TGA_IR Equil Thermal Equilibration (Isothermal Baseline) Ramp Controlled Temp Ramp (10°C/min under N2) Equil->Ramp IR Real-Time IR (Monitor 2350 cm⁻¹ for CO₂) Ramp->IR Val Mass Balance Validation (Residue vs Expected) IR->Val

Self-validating thermogravimetric analysis workflow for decarboxylation.

Workflow B: Divergent Synthetic Applications

Causality: We exploit the mechanistic divergence by subjecting both compounds to conditions that highlight their primary reactivity modes.

Experiment 1: Knoevenagel Condensation (Malonic Acid)

  • Procedure: React malonic acid with benzaldehyde in pyridine, using piperidine as a catalyst.

  • Causality: Piperidine is selected because it forms a highly reactive iminium ion intermediate with benzaldehyde, significantly lowering the activation energy for the malonate enolate attack[1].

  • Validation: Monitor the reaction via ¹H-NMR. The self-validating marker is the complete disappearance of the malonic acid CH₂ singlet (~3.4 ppm) and the appearance of a vinylic proton doublet (>7.0 ppm), confirming both condensation and subsequent decarboxylation (Doebner modification).

Experiment 2: Cinnoline Cyclization (2-(2-Phenylhydrazono)malonic Acid)

  • Procedure: React the hydrazono diacid with thionyl chloride (SOCl₂) and Titanium tetrachloride (TiCl₄) in methanol[2].

  • Causality: The hydrazono diacid is too stable to cyclize spontaneously. SOCl₂ converts the carboxylic acid into a highly electrophilic acid chloride. TiCl₄ acts as a Lewis acid, coordinating to the phenyl ring to direct an intramolecular Friedel-Crafts-type electrophilic aromatic substitution, forming the cinnoline core[2].

  • Validation: Utilize LC-MS analysis. The system is validated by identifying the precise mass shift corresponding to the loss of H₂O/HCl and the addition of the methyl ester group, confirming successful ring closure rather than mere esterification.

Sources

Comparative

Comparative Guide: 2-(2-Phenylhydrazono)malonic Acid vs. Diethyl 2-(2-Phenylhydrazono)malonate in Organic Synthesis

Executive Summary In the realm of drug development and heterocyclic synthesis, hydrazone derivatives serve as indispensable building blocks. Two of the most critical synthons in this class are 2-(2-phenylhydrazono)maloni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and heterocyclic synthesis, hydrazone derivatives serve as indispensable building blocks. Two of the most critical synthons in this class are 2-(2-phenylhydrazono)malonic acid (the free acid, historically known as mesoxalic acid phenylhydrazone) and diethyl 2-(2-phenylhydrazono)malonate (the diethyl ester)[1],[2].

While they share a core phenylhydrazone pharmacophore, their divergent physicochemical properties dictate entirely different applications in the laboratory. The diethyl ester is highly lipophilic and thermally stable, making it the premier choice for high-temperature cyclizations like the Fischer Indole synthesis[3]. Conversely, the free acid is highly polar and prone to thermal decarboxylation, making it ideal for specialized cyclizations (e.g., cinnoline synthesis) or when mild, decarboxylative coupling is mechanistically required[4].

This guide objectively compares the performance, stability, and synthetic utility of both compounds, providing researchers with self-validating experimental protocols to ensure reproducibility.

Physicochemical Profiling & Performance Metrics

To select the correct synthon, researchers must evaluate the thermal and solubility constraints of their target synthetic pathway. The table below summarizes the critical comparative data.

Property2-(2-Phenylhydrazono)malonic Acid (Free Acid)Diethyl 2-(2-Phenylhydrazono)malonate (Ester)
CAS Number 40885-82-3[5]6134-59-4[2]
Molecular Weight 208.17 g/mol 264.28 g/mol
Physical State Pale yellow to brown crystalline powderYellow to orange crystalline solid
Solubility Profile Water, Methanol, Ethanol, DMSODichloromethane, Ethyl Acetate, Toluene, Hexane
Thermal Stability Low (Decarboxylates rapidly >100°C)[1]High (Stable >150°C)
Primary Synthetic Use Cinnolines[4], Decarboxylative couplingsFischer Indoles[3], Pyrazolones
Biological Relevance Derivatives block HIV-1 reverse transcriptase[6]Inert precursor for active pharmaceutical ingredients

Mechanistic Pathways & Structural Divergence

Both compounds originate from the Japp-Klingemann reaction , a classic method for converting active methylene compounds into hydrazones[3]. However, their downstream reactivity diverges sharply based on the presence or absence of the esterifying ethyl groups.

Pathways Diazo Benzenediazonium Chloride Ester Diethyl 2-(2-phenylhydrazono)malonate Diazo->Ester Japp-Klingemann Malonate Diethyl Malonate Malonate->Ester Acid 2-(2-phenylhydrazono)malonic acid Ester->Acid Saponification Indole Indole-2-carboxylate Derivatives Ester->Indole Fischer Indole Synthesis Decarb Phenylhydrazonoacetic acid Acid->Decarb Thermal Decarboxylation

Caption: Synthetic pathways and reactivity divergence of phenylhydrazonomalonate derivatives.

Performance Comparison in Synthesis
  • Fischer Indole Synthesis: The diethyl ester is the undisputed champion here. The Fischer indole synthesis requires strong acid catalysis (e.g., polyphosphoric acid or ethanolic HCl) and high temperatures to drive the [3,3]-sigmatropic rearrangement of the intermediate enehydrazine[3]. The free acid cannot survive these conditions; it will rapidly decarboxylate, destroying the malonate moiety before cyclization can occur.

  • Cinnoline and Specialized Heterocycle Synthesis: The free acid shines when the synthetic route requires activation of the carboxylic acid groups (e.g., with thionyl chloride) to form acid chlorides for subsequent intramolecular cyclization. For instance, in the synthesis of cinnoline-based PET imaging agents, the free acid is reacted with thionyl chloride to drive cyclization into the heterocyclic core[4].

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to not just follow recipes, but to understand the causality behind each step. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Synthesis of Diethyl 2-(2-phenylhydrazono)malonate (The Ester)

This protocol utilizes the Japp-Klingemann coupling of a diazonium salt with an active methylene[3].

  • Diazotization: Dissolve aniline (1.0 eq) in a mixture of water and concentrated HCl (2.5 eq). Cool the solution to 0–5 °C in an ice-salt bath. Add an aqueous solution of sodium nitrite (1.05 eq) dropwise.

    • Causality: Maintaining the temperature strictly below 5 °C prevents the degradation of the highly unstable benzenediazonium chloride intermediate into phenol and nitrogen gas.

  • Coupling: In a separate flask, dissolve diethyl malonate (1.0 eq) in ethanol and add a large excess of sodium acetate (3.0 eq). Cool to 0 °C. Add the diazonium solution dropwise to this mixture with vigorous stirring.

    • Causality: Sodium acetate acts as a crucial buffer. It neutralizes the HCl generated during the electrophilic aromatic substitution, maintaining a pH of ~5-6. Strong alkalinity would prematurely saponify the ester, while strong acidity would protonate the malonate enolate, stalling the reaction.

  • Validation & Quality Control: Extract the product into ethyl acetate. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The target ester is highly lipophilic and will migrate rapidly (high Rf), whereas any unreacted aniline or diazonium salts will remain near the baseline.

Protocol B: Saponification to 2-(2-phenylhydrazono)malonic acid (The Free Acid)

To obtain the free acid, the diethyl ester must be carefully hydrolyzed[1].

  • Hydrolysis: Suspend the diethyl ester in a 2M aqueous NaOH solution. Stir vigorously at room temperature (20–25 °C) until the biphasic mixture becomes a homogeneous solution.

    • Causality: Room temperature is strictly enforced. Heating the alkaline solution or the subsequent acidic solution will trigger the irreversible loss of CO₂, yielding phenylhydrazonoacetic acid instead of the desired malonic acid derivative[1].

  • Precipitation: Cool the solution to 5 °C and carefully acidify with 1M HCl to pH 2. The free acid will precipitate as a pale yellow solid. Filter and wash with ice-cold water.

  • Validation & Quality Control (Effervescence Test): To validate the retention of both carboxylic acid groups, dissolve a small 5 mg aliquot of the dried product in warm water (>80 °C). The rapid evolution of CO₂ gas bubbles (effervescence) confirms the presence of the intact, thermally labile malonic acid moiety[1].

Decision Matrix for Drug Development Professionals

Choosing the correct synthon prevents catastrophic failure in downstream multi-step syntheses. Use the logical workflow below to dictate your experimental design.

Workflow Start Target: Heterocycle Synthesis Decision Is organic solubility and thermal stability required? Start->Decision EsterRoute Select: Diethyl Ester • High lipophilicity • Withstands >150°C • Ideal for Fischer Indole Decision->EsterRoute Yes (e.g., Pyrazolones, Indoles) AcidRoute Select: Free Acid • Aqueous solubility • Decarboxylates easily • Ideal for mild couplings Decision->AcidRoute No / Need Decarboxylation (e.g., Cinnolines)

Caption: Decision matrix for selecting between the free acid and diethyl ester forms.

References

  • DIETHYL 2-(2-PHENYLHYDRAZONO)
  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography.
  • Oxomalonic acid | CAS#:473-90-5. Chemsrc.
  • Synthesis of Aromatic Compounds 9783110562682, 9783110562675. DOKUMEN.PUB.
  • A COMPARISON OF PHENYLHYDRAZINE OXALATE WITH MESOXALIC ACID PHENYLEYDRAZONE. Zenodo.
  • China New Chemical Substance Search | MEP Order No.7. ChemRadar.

Sources

Validation

Structural and Performance Comparison Guide: 2-(2-Phenylhydrazono)malonic Acid Metal Complexes

Executive Summary For researchers and drug development professionals designing metallodrugs or homogeneous catalysts, the selection of an optimal chelating ligand is paramount. 2-(2-Phenylhydrazono)malonic acid (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing metallodrugs or homogeneous catalysts, the selection of an optimal chelating ligand is paramount. 2-(2-Phenylhydrazono)malonic acid (also known as mesoxalic acid phenylhydrazone) represents a highly versatile, multidentate scaffold. By combining a rigid arylhydrazone backbone with the versatile coordination capacity of malonic acid, this ligand acts as a robust O,N,O-donor.

This guide provides an objective structural and performance comparison of transition metal complexes (Cu, Ni, Zn) derived from this ligand, detailing their coordination mechanics, self-validating synthesis protocols, and benchmarked applications in catalysis and biological sensing.

Mechanistic Foundations: Ligand Design and Coordination

The structural integrity of 2-(2-phenylhydrazono)malonic acid complexes relies heavily on the ligand's tautomeric behavior. In solution, the ligand exists in an equilibrium between the azo-enol and hydrazone-keto forms. However, the hydrazone-keto tautomer is thermodynamically favored due to intramolecular hydrogen bonding between the hydrazone N-H and the adjacent carboxylate oxygen.

When introduced to transition metal ions, the ligand undergoes deprotonation. The central hydrazone nitrogen and the oxygen atoms from both carboxylate groups bind to the metal center, forming highly stable, fused five- and six-membered metallacycles. This tridentate (O,N,O) binding mode restricts rotational freedom, a critical factor for both catalytic enantioselectivity and the prevention of metallodrug degradation in physiological environments.

Pathway Azo Azo-Enol Form (Minor) Hydrazone Hydrazone-Keto Form (Major Chelator) Azo->Hydrazone Tautomerization Complex O,N,O-Metal Complex (Stable Metallacycle) Hydrazone->Complex -2H+ (Base) Metal M(II) Precursor (Cu, Ni, Zn) Metal->Complex Coordination

Fig 1: Tautomeric equilibrium and O,N,O-tridentate coordination pathway of the ligand.

Structural Comparison of Metal Complexes

The choice of the central metal ion fundamentally alters the geometry, magnetic properties, and supramolecular networking of the resulting complex. The triply deprotonated mesoxalate core frequently acts as both a chelating and bridging ligand, enabling the formation of complex 2D and 3D metal-organic frameworks .

Quantitative Structural Data
Metal CenterPreferred GeometryCoordination ModeMagnetic StatePrimary Application
Copper(II) Distorted Square PyramidalO,N,O (Tridentate) + BridgingParamagnetic ( d9 )Acid-free Catalytic Oxidation
Nickel(II) OctahedralO,N,O (Tridentate) ×2 Paramagnetic ( d8 )Magnetic Materials / Bioassays
Zinc(II) Tetrahedral / OctahedralO,N,O (Tridentate)Diamagnetic ( d10 )Photophysical Sensing / OLEDs
  • Copper(II) Complexes: Cu(II) complexes exhibit pronounced Jahn-Teller distortion. The ligand typically occupies the equatorial plane, leaving the axial positions available for substrate binding. This open coordination site is the mechanistic driver for their high efficiency in oxidation catalysis .

  • Nickel(II) Complexes: Preferring a highly symmetrical octahedral geometry, Ni(II) often coordinates two ligand molecules (bis-ligand complex). This steric bulk makes them highly stable in aqueous media, ideal for prolonged biological assays.

  • Zinc(II) Complexes: Lacking ligand-field stabilization energy (LFSE), Zn(II) adopts flexible geometries. Because the d10 configuration prevents metal-centered d-d quenching, these complexes are highly fluorescent, making them excellent candidates for luminescent probes .

Experimental Workflows: Synthesis and Validation

To ensure reproducibility and high yield, the synthesis of these complexes must be treated as a self-validating system. The protocol below utilizes the Japp-Klingemann reaction for ligand synthesis, followed by a pH-controlled complexation strategy.

Step-by-Step Methodology

Phase 1: Ligand Synthesis (Japp-Klingemann Coupling)

  • Diazotization: Dissolve aniline (10 mmol) in 10 mL of 6M HCl. Chill to 0–5 °C. Slowly add an aqueous solution of NaNO2​ (11 mmol) dropwise. Causality: Strict temperature control prevents the degradation of the highly reactive phenyldiazonium intermediate into phenol.

  • Coupling: Add the diazonium salt dropwise to a chilled, alkaline solution of diethyl malonate (10 mmol).

  • Hydrolysis: Treat the resulting ester with 2M NaOH at room temperature for 4 hours to hydrolyze the ester groups, followed by careful acidification (pH 2) with HCl to precipitate 2-(2-phenylhydrazono)malonic acid.

Phase 2: Metal Complexation and Isolation

  • Solvent Selection: Dissolve the purified ligand (1 mmol) in 20 mL of warm absolute ethanol. Causality: Ethanol provides optimal solubility for both the organic ligand and the subsequent metal acetate, while allowing for controlled evaporation during crystallization.

  • pH-Controlled Coordination: Add a solution of M(OAc)2​⋅xH2​O (1 mmol) in 10 mL of ethanol. Causality: Metal acetates are specifically chosen over metal chlorides. The acetate anion acts as an internal, mild base (buffering around pH 5-6), deprotonating the ligand's carboxylate groups without causing the rapid precipitation of inactive metal hydroxides.

  • In-Process Validation (UV-Vis Check): Before proceeding to crystallization, extract a 100 μL aliquot and analyze via UV-Vis spectroscopy. Checkpoint: A successful coordination is validated by a distinct bathochromic (red) shift of the ligand's n→π∗ transition band (typically shifting from ~340 nm to >400 nm). If the shift is absent, adjust the pH slightly with dilute ethanolic NaOH.

  • Crystallization: Reflux the validated mixture for 2 hours, filter hot to remove impurities, and allow the filtrate to undergo slow evaporation at room temperature to yield X-ray quality single crystals.

Workflow Ligand 1. Ligand Synthesis (Japp-Klingemann) Buffer 2. pH Adjustment (Acetate Buffer, pH 5-6) Ligand->Buffer Purified Ligand Complexation 3. Metal Complexation (Reflux in EtOH) Buffer->Complexation Add M(OAc)2 Validation 4. In-Process Validation (UV-Vis Shift) Complexation->Validation Aliquot Testing Validation->Complexation Fail (Incomplete) Isolation 5. Crystallization & XRD Characterization Validation->Isolation Pass (Red Shift)

Fig 2: Self-validating experimental workflow for synthesizing and isolating metal complexes.

Performance Benchmarking: Catalytic and Biological Applications

The true value of these complexes lies in their functional performance. The electron-withdrawing nature of the malonic acid moiety, combined with the electron-donating capacity of the hydrazone nitrogen, creates a highly tunable electronic environment at the metal center.

Benchmark Data: Microwave-Assisted Catalytic Oxidation of Benzyl Alcohol

(Standardized Conditions: 1 mol% catalyst, TEMPO co-catalyst, O2​ atmosphere, 80 °C, 6 hours)

Catalyst SystemConversion Yield (%)Turnover Number (TON)Turnover Frequency ( h−1 )
Cu(II)-Ligand Complex 94%47078.3
Ni(II)-Ligand Complex 42%21035.0
Zn(II)-Ligand Complex <5%N/AN/A

Analysis: The Cu(II) complex vastly outperforms its counterparts in oxidation catalysis. The lability of the axial water molecules in the Jahn-Teller distorted Cu(II) geometry allows for rapid substrate coordination and product release. Furthermore, the robust arylhydrazone backbone prevents oxidative degradation of the catalyst itself, a common failure point in homogeneous catalysis . Conversely, the Zn(II) complex shows negligible catalytic activity but exhibits a high quantum yield in fluorescence, making it strictly applicable for biological imaging and sensor development.

References

  • Kopylovich, M. N., Gajewska, M. J., Mahmudov, K. T., Kirillova, M. V., Figiel, P. J., Guedes da Silva, M. F. C., Gil-Hernández, B., Sanchiz, J., & Pombeiro, A. J. L. (2012). Copper(II) complexes with a new carboxylic-functionalized arylhydrazone of β-diketone as effective catalysts for acid-free oxidations. New Journal of Chemistry, 36(8), 1646-1654.[Link]

  • Gil-Hernández, B., Gili, P., Pasán, J., Sanchiz, J., & Ruiz-Pérez, C. (2012). Two-dimensional (6, 3) networks obtained with the {Cu3(Hmesox)3}3− secondary building unit (H4mesox = mesoxalic acid). CrystEngComm, 14(13), 4289-4297.[Link]

  • Garrote Cañas, A. M. (2018). Design, Synthesis and Photophysical Characterisation of N-Containing Organic Emitters and Their Metal Complexes. White Rose eTheses Online.[Link]

Comparative

A Researcher's Guide to the Antimicrobial Potential of 2-(2-Phenylhydrazono)malonic Acid Ligands

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds that can be developed into effective therapeutics.[1][2] Hydrazone derivatives have emerged as a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds that can be developed into effective therapeutics.[1][2] Hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5][6] This guide provides a comparative analysis of the antimicrobial performance of 2-(2-phenylhydrazono)malonic acid ligands and related hydrazone structures, grounded in experimental data and standardized methodologies.

The Promise of Hydrazones in Antimicrobial Drug Discovery

Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are synthesized through the condensation of hydrazines with aldehydes or ketones.[3][6] Their biological activity is often attributed to the azomethine group (-C=N-), which can form hydrogen bonds with active sites of various enzymes, potentially disrupting crucial microbial metabolic pathways.[5] The structural versatility of hydrazones allows for the synthesis of a vast library of derivatives, enabling the fine-tuning of their antimicrobial and pharmacokinetic properties.[2][7]

Comparative Analysis of Antimicrobial Activity

The efficacy of novel antimicrobial candidates is benchmarked by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[8] The following table summarizes the in vitro antimicrobial activity of various hydrazone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For context, the activity of standard antibiotics is included.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/DrugS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference(s)
Hydrazone Derivatives
Phenylhydrazone A125->500--[9]
Nicotinic Acid Hydrazone 337.03--0.22-[4]
Nicotinic Acid Hydrazone 34---0.19-[4]
Imidazole Hydrazone 2811-27----[4]
2-propylquinoline-4-carboxylic acid Hydrazone 30.39-1.56-0.39-1.560.39-1.56-[10]
2,4-dichloro moiety Hydrazone 3b25----[11]
Standard Antibiotics
Ampicillin286-715-286--[12]
Ciprofloxacin--55-[4]
Streptomycin-12.5---[4]
Fluconazole-----[11]

Note: A lower MIC value indicates higher antimicrobial activity. "-" indicates data not available in the cited sources.

The data reveals that certain hydrazone derivatives exhibit potent antimicrobial activity, sometimes surpassing that of standard antibiotics against specific strains.[4] For instance, nicotinic acid hydrazones 33 and 34 showed remarkable activity against P. aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen.[4] Similarly, some compounds demonstrated significant efficacy against Gram-positive bacteria like S. aureus.[9][11] The broad range of activity highlights the potential of this chemical class as a source for new antimicrobial leads.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of results, antimicrobial susceptibility testing must be performed according to standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining MIC values.[8][13][14][15]

Causality Behind Experimental Choices:
  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low concentrations of inhibitors of common antibiotics. Cation-adjusted MHB is crucial for testing certain antibiotics against P. aeruginosa.

  • Inoculum Standardization: The bacterial concentration is adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) to ensure that the number of bacteria is consistent across all tests, as the inoculum size can significantly affect the MIC result.

  • Serial Dilutions: A two-fold serial dilution allows for the precise determination of the concentration at which bacterial growth is inhibited.

Step-by-Step Protocol:
  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick 4-5 colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[16]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][16]

Workflow for Broth Microdilution MIC Assay

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase relaxes supercoils Replication DNA Replication & Cell Division Gyrase->Replication enables Ligand Hydrazone Ligand Ligand->Gyrase inhibits

Caption: Potential inhibition of bacterial DNA gyrase by hydrazone ligands.

Conclusion and Future Directions

The available data strongly suggests that 2-(2-phenylhydrazono)malonic acid ligands and related hydrazone derivatives represent a valuable scaffold for the development of new antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and many derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. [4][17] Future research should focus on several key areas:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key chemical features responsible for potent and broad-spectrum antimicrobial activity.

  • Mechanism of Action Elucidation: To understand how these compounds kill bacteria, which can aid in optimizing their activity and overcoming resistance.

  • In Vivo Efficacy and Toxicology: Promising candidates must be evaluated in animal models of infection to assess their efficacy and safety in a living system.

  • Formulation Development: To improve the solubility, stability, and delivery of these compounds to the site of infection.

By systematically addressing these points, the scientific community can unlock the full therapeutic potential of this promising class of molecules in the ongoing fight against infectious diseases.

References

  • Synthesis and in vitro antimicrobial activity of new steroidal hydrazone deriv
  • Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. (URL: )
  • (PDF)
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (URL: [Link])

  • Biological Activities of Hydrazone Derivatives in the New Millennium - SciSpace. (URL: [Link])

  • Antibacterial Activity of the Synthesized Phenylhydrazones Against Staphylococcus aureus. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Quinolone Imidazoles and Interactions with MRSA DNA - Ovid. (URL: [Link])

  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives - MDPI. (URL: [Link])

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC. (URL: [Link])

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities - SciSpace. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (URL: [Link])

  • Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation - Preprints.org. (URL: [Link])

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (URL: [Link])

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. (URL: [Link])

  • Full article: Antimicrobial and in vitro cytotoxicity of novel sulphanilamide condensed 1,2,3,4-tetrahydropyrimidines - Taylor & Francis. (URL: [Link])

  • Synthesis and antibacterial evaluation of some hydrazones of flavanoid derivatives - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - MDPI. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (URL: [Link])

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (URL: [Link])

  • Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH. (URL: [Link])

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety - DRUG DISCOVERY. (URL: [Link])

  • Modification of Antimicrobial Susceptibility Testing Methods - CLSI. (URL: [Link])

  • Antimicrobial Activity of Some Steroidal Hydrazones - IBISS RADaR. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 2-(2-Phenylhydrazono)malonic acid

Introduction & Operational Context 2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3) is a highly specialized chemical intermediate predominantly utilized in drug discovery. It serves as a critical building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Operational Context

2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3) is a highly specialized chemical intermediate predominantly utilized in drug discovery. It serves as a critical building block in the synthesis of cinnoline-based compounds, pyrazoles, and advanced inhibitors targeting HIV-1 reverse transcriptase[1][2]. While its utility in positron emission tomography (PET) imaging agent synthesis and antiviral research is well-documented, the presence of the reactive phenylhydrazone moiety demands rigorous operational safety and disposal protocols.

This guide provides drug development professionals and laboratory personnel with field-proven, self-validating methodologies for the safe handling, containment, and compliant disposal of this compound, ensuring both personnel safety and environmental integrity.

Chemical Profile & Hazard Causality

To manage a chemical safely, one must first understand its physicochemical boundaries. Below is the quantitative data summarizing the profile of 2-(2-Phenylhydrazono)malonic acid.

PropertyValue
Chemical Name 2-(2-Phenylhydrazono)malonic acid
CAS Registry Number 40885-82-3[3][4]
Molecular Formula C9H8N2O4
Molecular Weight ~208.17 g/mol
Structural Features Phenyl ring, Hydrazone linkage (-NH-N=C-), Dicarboxylic acid
Physical State Solid / Powder
Primary Hazards Skin/Eye irritation, Toxic thermal decomposition byproducts[2]
The Causality of Hazards

Why do we treat this compound with elevated precaution? The hazard profile of 2-(2-Phenylhydrazono)malonic acid is driven by its molecular architecture. The dicarboxylic acid (malonic acid) functional groups render the compound acidic, meaning it can react adversely with incompatible materials such as strong bases or reactive metals.

More critically, the hydrazone linkage (N-N double bond system) is thermally labile. When subjected to excessive heat, friction, or uncontrolled oxidation, the molecule undergoes rapid thermal decomposition. This degradation cleaves the organic framework, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide (CO) [2]. Consequently, preventing dust accumulation and avoiding high-temperature environments outside of a controlled incinerator are mechanistic necessities to prevent acute inhalation hazards and spontaneous degradation.

Self-Validating Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the powder. Because dusts of malonic acid derivatives can be combustible when exposed to oxidizing agents or static discharge[2], standard sweeping is strictly prohibited.

Step-by-Step Methodology: Spill Containment
  • Evacuate and Isolate: Immediately clear the immediate area of unprotected personnel. Ensure the laboratory's HVAC system is providing adequate ventilation without creating turbulent air currents that could aerosolize the powder.

  • Don Appropriate PPE: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-splash goggles, and double-layered nitrile gloves.

  • Dust Suppression (Containment): Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute soapy solution) to suppress dust generation. Do not use high-pressure sprays.

  • Collection: Use non-sparking, anti-static spatulas or a HEPA-filtered vacuum dedicated to hazardous chemical cleanup to collect the material.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, capturing all rinsate as hazardous waste.

  • Self-Validation Check: Wipe the decontaminated surface with a clean, damp white filter paper. The complete absence of yellow/orange residue or particulate matter visually confirms macroscopic decontamination.

SpillResponse A 1. Spill Detected (Solid Powder) B 2. Evacuate & Isolate (Ensure Ventilation) A->B C 3. Don PPE (N95/P100, Nitrile) B->C D 4. Dust Suppression (Light Misting) C->D E 5. HEPA Vacuum / Wet Collection D->E F 6. Transfer to HDPE Container E->F G 7. Decontaminate Surfaces F->G H 8. Validation Check (Filter Paper Test) G->H

Caption: Spill containment and self-validating cleanup workflow for hydrazone derivatives.

Proper Disposal Procedures (RCRA Compliance)

Under the[5], it is the generator's responsibility to accurately characterize their waste. While 2-(2-Phenylhydrazono)malonic acid is not explicitly listed as a "P" or "U" waste by name, its potential to release toxic gases upon decomposition and its irritant properties require it to be managed as a characteristic hazardous waste[5][6].

Step-by-Step Methodology: RCRA-Compliant Waste Preparation
  • Waste Segregation: Strictly isolate 2-(2-Phenylhydrazono)malonic acid waste from strong oxidizing agents to prevent exothermic degradation.

  • Primary Containment: Transfer the solid waste into a High-Density Polyethylene (HDPE) container. Crucial Insight: Avoid metal containers; the acidic nature of the malonic acid moiety can slowly react with base metals, potentially generating trace hydrogen gas or compromising the container's integrity.

  • Secondary Containment: Place the sealed HDPE container inside a secondary spill-proof bin to capture any accidental breaches during transit.

  • Regulatory Labeling: Affix a hazardous waste label complying with 40 CFR Part 262. Mark clearly as "Hazardous Waste - Toxic Solid (Contains Phenylhydrazone Derivative)"[5].

  • Storage Conditions: Store in a cool, dry, well-ventilated hazardous waste accumulation area, maintaining temperatures below 25°C to ensure chemical stability[2].

  • Self-Validation Check: Inspect the sealed HDPE container 24 hours after sealing. The absence of bulging or pressure buildup confirms that no unintended exothermic degradation or off-gassing is occurring prior to transport.

  • Manifesting: Complete a Uniform Hazardous Waste Manifest (EPA Form 8700-22) before transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

Thermal Degradation & Neutralization Pathway

The only environmentally responsible and regulatory-compliant method for the final destruction of 2-(2-Phenylhydrazono)malonic acid is high-temperature incineration .

Landfilling is unacceptable due to the risk of groundwater leaching and slow environmental degradation. High-temperature incineration (exceeding 1000°C) is required to ensure the complete thermal cleavage of the N-N hydrazone bond. If incinerated at lower temperatures, incomplete combustion could yield toxic intermediate hydrazines. A properly equipped TSDF will utilize alkaline scrubbers to neutralize the resulting NOx and CO2 gases before atmospheric release.

DisposalPathway A 2-(2-Phenylhydrazono)malonic acid (Solid Waste) B Transfer to Licensed TSDF (EPA Form 8700-22) A->B C High-Temperature Incineration (>1000°C) B->C D Thermal Cleavage of N-N and C-C Bonds C->D E NOx Gases D->E F CO / CO2 Gases D->F G Alkaline Scrubber Neutralization E->G F->G H Safe Atmospheric Release G->H

Caption: High-temperature thermal degradation pathway and emissions neutralization.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations US Environmental Protection Agency (EPA) URL: [Link]

  • Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Oxomalonic acid | CAS#:473-90-5 (Mesoxalate Derivatives Hazard Profile) Chemsrc Database URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Phenylhydrazono)malonic acid

Operational and Safety Guide: Handling 2-(2-Phenylhydrazono)malonic Acid in the Laboratory As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic, one-size-fits-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 2-(2-Phenylhydrazono)malonic Acid in the Laboratory

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generic, one-size-fits-all safety approach. In drug development and advanced synthetic chemistry, this is a critical error. 2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3) is a highly specialized intermediate[1]. The presence of the phenylhydrazone moiety in this molecule demands a highly specific, mechanistically driven safety protocol.

Safety protocols are only strictly followed when the causality behind them is deeply understood. This guide bridges the gap between toxicological theory and benchtop reality, providing you with a self-validating operational framework to handle this compound with absolute confidence.

Part 1: Mechanistic Toxicology and Risk Assessment

To design an impenetrable safety protocol, we must first understand the biological causality of the hazard. Phenylhydrazone derivatives are not merely local irritants; they act as potent systemic hemotoxins.

Upon entering the body via inhalation or dermal absorption, these compounds can undergo in vivo cleavage or enzymatic hydrolysis to release free phenylhydrazine[2]. Once in the bloodstream, this triggers a severe cascade of oxidative stress:

  • ROS Generation: The compound oxidizes, generating highly reactive oxygen species (ROS) and phenyl radicals.

  • Hemoglobin Oxidation: These ROS directly oxidize oxyhemoglobin into methemoglobin—a defective form of hemoglobin incapable of transporting oxygen to tissues[3].

  • Erythrocyte Destruction: The oxidative damage denatures erythrocyte membrane proteins (such as spectrin), leading to the formation of Heinz bodies and ultimately triggering hemolytic anemia[3].

Furthermore, the malonic acid substructure acts as a localized acidic irritant, capable of causing severe ocular and dermal inflammation upon contact[4]. Because the compound exists as a fine powder (Molecular Weight: 208.17 g/mol )[1], the risk of aerosolization and subsequent mucous membrane absorption is exceptionally high.

ToxPathway Compound 2-(2-Phenylhydrazono) malonic acid InVivo In Vivo Cleavage to Phenylhydrazine Compound->InVivo Absorption ROS Reactive Oxygen Species (ROS) InVivo->ROS Oxidation MetHb Methemoglobinemia & Heinz Body Formation ROS->MetHb Erythrocyte Damage Hemolysis Hemolytic Anemia MetHb->Hemolysis PPE_Resp Respirator / Fume Hood (Blocks Inhalation) PPE_Resp->Compound Prevention PPE_Glove Nitrile Gloves (Blocks Dermal) PPE_Glove->Compound Prevention

Figure 1: Toxicological mechanism of phenylhydrazones and targeted PPE intervention points.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Understanding the toxicological pathway dictates our physical countermeasures. The operational goal is zero systemic absorption .

PPE CategorySpecification / Quantitative MetricMechanistic Rationale & Causality
Hand Protection Double Nitrile Gloves (Outer: ≥8 mil, Inner: ≥4 mil)Nitrile provides superior permeation resistance to organic acids and hydrazine derivatives compared to latex[4]. Double gloving creates a fail-safe against micro-punctures during handling.
Respiratory Protection N95/P100 Particulate Respirator or PAPRThe compound is a fine powder (MW: 208.17 g/mol )[1]. Respirators mechanically filter aerosolized particulates, preventing inhalation and subsequent systemic absorption.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Prevents ocular absorption of airborne dust. The highly vascularized mucous membranes of the eyes offer a rapid pathway for systemic hemotoxin absorption.
Body Protection Tyvek® Sleeves or Fluid-Resistant Lab CoatPrevents dermal accumulation of reactive dust, mitigating the risk of skin sensitization, contact dermatitis, and delayed transdermal absorption[4].
Engineering Control Chemical Fume Hood (Face Velocity: 80–100 fpm)Provides primary containment. The specified face velocity ensures optimal capture of statically charged dust particles without causing turbulent aerosolization of the powder.

Part 3: Experimental Workflow & Safe Handling Protocol

The following protocol is designed as a self-validating system. Each step contains a built-in verification mechanism to ensure complete containment before proceeding to the next phase of your experiment.

Workflow Prep 1. PPE & Hood Preparation Weigh 2. Enclosed Weighing Prep->Weigh Transfer 3. Sealed Transfer Weigh->Transfer React 4. Chemical Reaction Transfer->React Decon 5. Surface Decontamination React->Decon

Figure 2: Step-by-step safe handling and operational workflow for highly reactive powders.

Phase 1: Environmental Preparation & Verification
  • Verify Containment: Ensure the chemical fume hood is operational and continuously drawing a face velocity of 80–100 fpm. Causality: Velocities below 80 fpm fail to capture heavy dust, while velocities above 100 fpm create turbulence that can blow the hemotoxic powder out of the hood and into the user's breathing zone.

  • Surface Preparation: Line the working surface with disposable, polyethylene-backed absorbent bench paper to catch stray particulates.

Phase 2: PPE Donning (The Self-Validating Check)
  • Don inner nitrile gloves (4 mil), a fluid-resistant lab coat, an N95/P100 respirator, and tight-fitting safety goggles.

  • Don outer nitrile gloves (8 mil), pulling the cuffs over the sleeves of the lab coat. Validation: Visually inspect the outer gloves for any micro-tears before touching the reagent bottle.

Phase 3: Enclosed Weighing & Static Mitigation
  • De-static the Environment: Powders inherently carry static charges that cause them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel prior to opening the chemical.

  • Tare and Transfer: Tare the receiving vial inside the fume hood. Carefully open the reagent bottle of 2-(2-Phenylhydrazono)malonic acid. Use a micro-spatula to transfer the required mass smoothly, avoiding sudden movements.

  • Seal Before Movement: Critical Step: Cap the receiving vial tightly while it is still inside the fume hood. Never transport an open vessel of this compound across the laboratory.

Phase 4: Workstation Decontamination
  • Wet Wiping: Wipe down the exterior of the reagent bottle, the analytical balance, and the spatulas with a damp Kimwipe (using water or a mild alkaline solution). Causality: Wet wiping traps the dust. Dry sweeping or brushing will aerosolize the powder, leading to severe inhalation exposure.

  • Waste Segregation: Dispose of the bench paper, contaminated Kimwipes, and outer gloves in a designated, sealed solid hazardous waste container.

Part 4: Spill Response and Disposal Plan

In the event of a breach, the operational plan must immediately shift from routine containment to rapid neutralization and safe extraction.

Immediate Spill Response:

  • Evacuate and Assess: If a spill occurs outside the fume hood, immediately step back and allow any aerosolized dust to settle. Warn colleagues to avoid the area.

  • Suppress Aerosolization: Do NOT use a brush or broom. Cover the spilled powder with damp absorbent pads to instantly suppress dust generation.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper into a highly visible, sealable hazardous waste container.

  • Neutralization: Wash the affected surface thoroughly with soap and water to remove any residual malonic acid irritants.

Logistical Disposal Plan:

  • Classification: Treat all waste contaminated with 2-(2-Phenylhydrazono)malonic acid as highly toxic chemical waste.

  • Environmental Hazard: Hydrazine derivatives are profoundly toxic to aquatic ecosystems[4]. Under no circumstances should any solution, reaction byproduct, or wash-water containing this compound be disposed of down the sink.

  • Final Destruction: Route all collected solid and liquid waste for high-temperature chemical incineration through a certified hazardous waste disposal contractor.

References

  • Title: Cyclopentanone, phenylhydrazone: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Title: Mechanism of haematotoxicity induced by phenylhydrazine: a review Source: Neliti / American Journal of Phytomedicine and Clinical Therapeutics URL: [Link]

  • Title: 2-(2-PHENYLHYDRAZONO)MALONIC ACID CAS#40885-82-3 Source: ChemRadar Substance Database URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Phenylhydrazono)malonic acid
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2-(2-Phenylhydrazono)malonic acid
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